molecular formula C21H27N5O4S B1671590 Glipizide CAS No. 29094-61-9

Glipizide

Número de catálogo: B1671590
Número CAS: 29094-61-9
Peso molecular: 445.5 g/mol
Clave InChI: ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Glipizide is a second-generation sulfonylurea compound approved for the treatment of type 2 diabetes mellitus and is a valuable tool for metabolic research . Its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta cells . This compound acts by binding to sulfonylurea receptors on pancreatic beta-cells, leading to the blockade of ATP-sensitive potassium channels . This results in cell membrane depolarization, opening of voltage-gated calcium channels, and an influx of calcium that triggers the exocytosis of insulin granules . Researchers utilize this compound to investigate pathways of insulin secretion, beta-cell function, and peripheral tissue insulin sensitivity . Beyond its pancreatic effects, this compound is used to study extrapancreatic actions, including increased glucose uptake in skeletal muscle and the reduction of hepatic glucose output . From a pharmacokinetic perspective, this compound has a molecular weight of 445.54 g/mol and is highly protein-bound . It is rapidly absorbed and undergoes extensive hepatic metabolism to inactive metabolites, with a terminal elimination half-life of 2 to 5 hours . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide
Source PubChem
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InChI

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZJJXGWJIGJFDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
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Molecular Formula

C21H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0040676
Record name Glipizide
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Molecular Weight

445.5 g/mol
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Physical Description

Solid
Record name Glipizide
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Solubility

>66.8 [ug/mL] (The mean of the results at pH 7.4), 1.64e-02 g/L
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Description Aqueous solubility in buffer at pH 7.4
Record name Glipizide
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CAS No.

29094-61-9
Record name Glipizide
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Melting Point

200-203, 208 - 209 °C
Record name Glipizide
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Foundational & Exploratory

Unraveling the Molecular Cascade: A Technical Guide to Glipizide's Action on Pancreatic Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core molecular mechanisms by which the sulfonylurea drug glipizide elicits insulin secretion from pancreatic beta-cells. This document provides a detailed overview of the signaling pathways, quantitative data on its effects, and explicit experimental protocols for key assays.

Core Mechanism of Action: From Channel Inhibition to Insulin Exocytosis

This compound's primary therapeutic effect of lowering blood glucose is initiated by its specific interaction with the pancreatic beta-cell. The drug's mechanism can be dissected into a well-defined cascade of molecular events:

1.1. Binding to the Sulfonylurea Receptor 1 (SUR1): this compound's journey begins at the plasma membrane of the pancreatic beta-cell, where it binds with high affinity to the sulfonylurea receptor 1 (SUR1).[1] SUR1 is the regulatory subunit of the ATP-sensitive potassium (KATP) channel, a crucial component in glucose-stimulated insulin secretion. The KATP channel is a hetero-octameric complex composed of four SUR1 subunits and four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore of the channel.[2]

1.2. Inhibition of the KATP Channel: Upon binding to SUR1, this compound induces a conformational change that leads to the closure of the associated Kir6.2 pore.[2] This inhibition of the KATP channel is the cornerstone of this compound's action. In the resting state, at low blood glucose levels, KATP channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a hyperpolarized membrane potential and suppresses insulin secretion. By blocking this outward K+ current, this compound mimics the effect of elevated intracellular ATP that occurs during glucose metabolism.

1.3. Membrane Depolarization: The closure of KATP channels reduces the efflux of positively charged potassium ions, leading to a buildup of positive charge inside the beta-cell. This results in the depolarization of the cell membrane.

1.4. Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs) located on the beta-cell membrane.[2]

1.5. Calcium Influx: The opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm of the beta-cell, leading to a significant increase in the intracellular calcium concentration.[2]

1.6. Insulin Granule Exocytosis: The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing secretory granules.[1] Calcium ions bind to synaptotagmin, a protein on the vesicle membrane, which in turn promotes the interaction of SNARE proteins (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) on both the vesicle and plasma membranes. This interaction drives the fusion of the insulin granules with the cell membrane, releasing their insulin content into the bloodstream.

1.7. A Potential KATP Channel-Independent Pathway via Epac2: Emerging evidence suggests that sulfonylureas, including potentially this compound, may also exert effects on insulin secretion through a pathway independent of the KATP channel. Some studies indicate a direct interaction with Epac2 (Exchange protein directly activated by cAMP 2), a cAMP-binding protein that can enhance insulin exocytosis.[3][4][5] However, other research suggests that at therapeutic concentrations, the direct activation of Epac2 by sulfonylureas may not be a major contributor to their insulin secretagogue effect, with SUR1 remaining the primary target.[6] Further investigation is required to fully elucidate the physiological relevance of this alternative pathway for this compound.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative parameters that define the potency and efficacy of this compound's action on pancreatic beta-cells. It is important to note that while data for the closely related sulfonylurea, gliclazide, is more readily available for some parameters, it serves as a valuable reference point.

ParameterValueCell Type/ConditionReference
KATP Channel Inhibition
IC50 for KATP current blockage (Gliclazide)184 ± 30 nmol/LMouse pancreatic beta-cells[2]
Insulin Secretion
This compound-stimulated insulin releaseModest stimulation at 2 µmol/LPerifused rat pancreatic islets (at 2.8 mmol/L glucose)[7]
This compound-stimulated insulin releaseBiphasic and rapidly reversible increases at 2 µmol/LPerifused rat pancreatic islets (at 8.3 mmol/L glucose)[7]
Postprandial insulin responseEnhanced after at least 6 months of treatmentHumans[8]
Total insulin response to oral glucose60% greater with 2 mg this compoundHealthy human subjects[9]

Note: Specific Kd values for this compound binding to SUR1, precise membrane depolarization values in mV, and absolute intracellular calcium concentrations in nM or µM directly attributable to this compound are not consistently reported in the reviewed literature. The provided data for gliclazide offers a comparative measure of potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanism of this compound on pancreatic beta-cells.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This technique is employed to directly measure the inhibitory effect of this compound on KATP channel currents in isolated pancreatic beta-cells.

Cell Preparation:

  • Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.

  • Disperse the islets into single beta-cells by gentle enzymatic treatment (e.g., trypsin) and mechanical trituration.

  • Plate the dispersed cells onto glass coverslips and culture for 24-48 hours to allow for adherence.

Electrophysiological Recording:

  • Mount a coverslip with adherent beta-cells onto the stage of an inverted microscope equipped with micromanipulators.

  • Continuously perfuse the cells with an extracellular (bath) solution containing (in mM): 138 NaCl, 5.6 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES, and 3 glucose (pH adjusted to 7.4 with NaOH).

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular (pipette) solution.

  • The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA (pH adjusted to 7.2 with KOH). To study KATP channels, ATP is typically omitted from the pipette solution to maximize channel opening.

  • Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane of a single beta-cell.

  • Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -70 mV.

  • Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit ionic currents.

  • To isolate KATP currents, other voltage-gated channels can be blocked with appropriate pharmacological agents (e.g., tetrodotoxin for Na+ channels, and nifedipine for Ca2+ channels).

  • After recording a stable baseline KATP current, apply this compound at various concentrations to the bath solution and record the resulting inhibition of the current.

Data Analysis:

  • Measure the amplitude of the KATP current before and after the application of this compound.

  • Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.

  • Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50) of this compound.

Static Insulin Secretion Assay from Isolated Islets

This assay quantifies the amount of insulin secreted from isolated pancreatic islets in response to this compound.

Islet Isolation and Culture:

  • Isolate pancreatic islets as described in the patch-clamp protocol.

  • Culture the islets for 24-48 hours in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Insulin Secretion Assay:

  • Hand-pick islets of similar size and place them in batches of 10-15 islets per well of a 24-well plate.

  • Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal secretion rate.

  • Prepare stimulation solutions in KRB buffer containing:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (16.7 mM) as a positive control.

    • Low glucose (2.8 mM) plus various concentrations of this compound.

    • High glucose (16.7 mM) plus various concentrations of this compound.

  • Remove the pre-incubation buffer and add the stimulation solutions to the respective wells.

  • Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.

  • After incubation, carefully collect the supernatant from each well.

  • Store the supernatant at -20°C until insulin measurement.

Insulin Quantification:

  • Measure the insulin concentration in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Normalize the secreted insulin to the total insulin content of the islets (which can be determined by lysing the islets after the experiment) or to the number of islets per well.

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.

Cell Preparation and Dye Loading:

  • Prepare isolated beta-cells on glass coverslips as described previously.

  • Prepare a loading buffer containing a physiological salt solution (e.g., HBSS) buffered with HEPES.

  • Prepare a stock solution of Fura-2 AM (acetoxymethyl ester) in anhydrous DMSO.

  • Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • After loading, wash the cells with fresh loading buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

Fluorescence Microscopy and Data Acquisition:

  • Mount the coverslip with Fura-2-loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm using a sensitive camera.

  • Establish a stable baseline fluorescence ratio by perfusing the cells with a low glucose (2.8 mM) solution.

  • Stimulate the cells by switching the perfusion to a solution containing this compound at the desired concentration.

  • Record the changes in the 340/380 nm fluorescence ratio over time.

Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Calibrate the fluorescence ratio to absolute calcium concentrations using a standard calibration procedure with ionophores (e.g., ionomycin) and calcium buffers, if required.

  • Quantify the peak increase in the fluorescence ratio or the integrated calcium response following this compound stimulation.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Glipizide_Signaling_Pathway cluster_membrane Pancreatic Beta-Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound sur1 SUR1 This compound->sur1 katp KATP Channel sur1->katp inhibition kir62 Kir6.2 depolarization Membrane Depolarization katp->depolarization K+ efflux decrease vdcc Voltage-Dependent Ca2+ Channel ca_influx Increased Intracellular [Ca2+] vdcc->ca_influx Ca2+ influx depolarization->vdcc activation exocytosis Insulin Exocytosis ca_influx->exocytosis insulin_vesicle Insulin Vesicle insulin_vesicle->exocytosis insulin_release Insulin Release (to bloodstream) exocytosis->insulin_release

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic beta-cells.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow islet_isolation 1. Islet Isolation cell_dispersion 2. Cell Dispersion & Plating islet_isolation->cell_dispersion recording_setup 3. Recording Setup (Microscope, Perfusion) cell_dispersion->recording_setup giga_seal 5. Giga-ohm Seal Formation recording_setup->giga_seal pipette_pulling 4. Pipette Fabrication pipette_pulling->giga_seal whole_cell 6. Whole-Cell Configuration giga_seal->whole_cell baseline_recording 7. Baseline KATP Current Recording whole_cell->baseline_recording glipizide_application 8. This compound Application baseline_recording->glipizide_application response_recording 9. Recording of Inhibited Current glipizide_application->response_recording data_analysis 10. Data Analysis (IC50) response_recording->data_analysis Logical_Relationship glipizide_binding This compound binds to SUR1 katp_closure KATP channel closes glipizide_binding->katp_closure leads to depolarization Membrane depolarizes katp_closure->depolarization causes calcium_influx Intracellular [Ca2+] increases depolarization->calcium_influx triggers insulin_secretion Insulin is secreted calcium_influx->insulin_secretion induces

References

The Extrapancreatic Effects of Glipizide in Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glipizide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. This technical guide provides an in-depth analysis of these effects, focusing on the liver, skeletal muscle, and adipose tissue. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The therapeutic efficacy of this compound extends beyond its secretagogue function. Understanding its extrapancreatic actions is crucial for a complete comprehension of its pharmacological profile and for the development of novel therapeutic strategies. These effects primarily involve the modulation of hepatic glucose production, enhancement of peripheral glucose uptake, and regulation of lipolysis. This document synthesizes the current knowledge on these extrapancreatic mechanisms.

Hepatic Effects: Inhibition of Glucose Production

This compound exerts a direct inhibitory effect on hepatic glucose production (HGP), contributing to its glucose-lowering properties.[1][2] This is achieved through the modulation of key regulatory enzymes in gluconeogenesis.

Quantitative Data
Tissue/Cell TypeSpeciesTreatmentParameterResultReference
Isolated HepatocytesLean RatThis compound (0-100 µM)Rate of Lactate Conversion to GlucoseDose-dependent inhibition; Maximal inhibition: 46%; EC50: 26 µM[3]
Isolated HepatocytesLean RatThis compound (0-100 µM)Fructose 2,6-bisphosphate LevelsDose-dependent increase; Maximal increment: 40%; EC50: 10 µM[3]
Type 2 Diabetic PatientsHuman6 weeks of this compound therapyGlucose-induced Suppression of HGPMore pronounced suppression (0.96 +/- 0.14 vs 1.44 +/- 0.20 mg/kg per min; P < 0.02)[4]
Male RatsRatThis compound (5 mg/kg/day for 10 days)Fasting Serum GlucoseSignificant reduction from 96 mg/100 ml to 81 mg/100 ml[2]
Signaling Pathway

This compound's inhibition of hepatic gluconeogenesis is, in part, mediated by an increase in the intracellular concentration of fructose 2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 and an inhibitor of fructose-1,6-bisphosphatase.[5] This leads to a decrease in the flux through the gluconeogenic pathway. The upstream signaling cascade likely involves the modulation of transcription factors such as cAMP response element-binding protein (CREB) and Forkhead box protein O1 (FOXO1), which are key regulators of gluconeogenic gene expression.[6][7]

Hepatic_Gluconeogenesis_Inhibition This compound This compound Hexose_6P ↑ Hexose 6-phosphates This compound->Hexose_6P CREB_FOXO1 CREB / FOXO1 This compound->CREB_FOXO1 Modulation? F26BP ↑ Fructose 2,6-bisphosphate Hexose_6P->F26BP PFK1 Phosphofructokinase-1 (Glycolysis) F26BP->PFK1 + FBP1 Fructose 1,6-bisphosphatase (Gluconeogenesis) F26BP->FBP1 - Gluconeogenesis ↓ Gluconeogenesis FBP1->Gluconeogenesis G6Pase_PEPCK G6Pase, PEPCK (Gluconeogenic Genes) CREB_FOXO1->G6Pase_PEPCK Transcription G6Pase_PEPCK->Gluconeogenesis

Inhibition of Hepatic Gluconeogenesis by this compound.
Experimental Protocol: Isolation of Rat Hepatocytes and Gluconeogenesis Assay

Objective: To assess the dose-dependent effect of this compound on gluconeogenesis in isolated primary rat hepatocytes.

Materials:

  • Male Wistar rats (200-250 g)

  • Collagenase solution

  • Krebs-Ringer bicarbonate buffer

  • [U-¹⁴C]Lactate

  • This compound stock solution

  • Scintillation counter

Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from rat liver using a two-step collagenase perfusion method.

  • Cell Culture: Plate the isolated hepatocytes in appropriate culture dishes and allow them to attach.

  • Treatment: Incubate the hepatocytes with varying concentrations of this compound (e.g., 0-100 µM) in a buffer containing 10 mM lactate and a trace amount of [U-¹⁴C]Lactate.

  • Incubation: Incubate for a defined period (e.g., 90 minutes) at 37°C.

  • Measurement of Gluconeogenesis: Stop the reaction and measure the incorporation of ¹⁴C into glucose in the cell supernatant using a scintillation counter.

  • Data Analysis: Express the rate of gluconeogenesis as µmol of glucose produced per gram of wet weight of cells per hour and plot against the this compound concentration to determine the dose-response relationship.

Hepatocyte_Isolation_Workflow start Anesthetize Rat perfusion Perfuse Liver with Collagenase Solution start->perfusion isolation Isolate and Mince Liver perfusion->isolation digestion Further Digest with Collagenase isolation->digestion filtration Filter Cell Suspension digestion->filtration centrifugation Centrifuge and Wash Cells filtration->centrifugation plating Plate Hepatocytes centrifugation->plating treatment Treat with this compound and [U-¹⁴C]Lactate plating->treatment incubation Incubate at 37°C treatment->incubation measurement Measure ¹⁴C-Glucose in Supernatant incubation->measurement end Analyze Data measurement->end Muscle_Glucose_Uptake This compound This compound AMPK AMPK Activation? This compound->AMPK GLUT4_synthesis ↑ GLUT4 Protein Synthesis This compound->GLUT4_synthesis GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation GLUT4_vesicles Intracellular GLUT4 Vesicles GLUT4_synthesis->GLUT4_vesicles GLUT4_vesicles->GLUT4_translocation Plasma_membrane Plasma Membrane GLUT4_translocation->Plasma_membrane Fusion Glucose_uptake ↑ Glucose Uptake Plasma_membrane->Glucose_uptake

References

The Advent of Precision in Diabetes Management: A Technical Guide to the Discovery and Development of Second-Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The journey to effectively manage type 2 diabetes mellitus has been marked by significant pharmacological milestones. Among the earliest and most enduring classes of oral hypoglycemic agents are the sulfonylureas. Their history began serendipitously in the 1940s when researchers observed that certain sulfonamide antibiotics induced hypoglycemia.[1][2] This observation paved the way for the development of the first-generation sulfonylureas in the 1950s, such as tolbutamide and chlorpropamide.[1][3] While revolutionary, these early agents had limitations, including lower potency and a less favorable side-effect profile. This set the stage for the development of a more refined class of drugs: the second-generation sulfonylureas.

This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles of second-generation sulfonylureas. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the chemical advancements, experimental validation, and clinical significance of these pivotal drugs in the history of diabetes treatment.

From First to Second Generation: A Leap in Potency and Specificity

The development of second-generation sulfonylureas, such as glibenclamide (glyburide), glipizide, and gliclazide, marked a significant advancement in the 1980s.[3][4] These agents were largely introduced in the US in 1984, after having been in use in Europe for several years.[2][3] The primary distinction from their predecessors lies in their chemical structure. Second-generation compounds feature larger, relatively nonpolar groups substituted on the arylsulfonylurea nucleus.[5][6] This structural modification results in a dramatic increase in intrinsic hypoglycemic potency, with some agents being up to 100 times more potent by weight than first-generation drugs.[5][7] This enhanced potency allows for lower effective doses, contributing to a better safety profile.[7][8]

Mechanism of Action: Targeting the Pancreatic β-Cell

The primary therapeutic effect of second-generation sulfonylureas is the stimulation of insulin release from pancreatic β-cells.[8][9] This action is dependent on the presence of functioning β-cells.[2][3] The molecular mechanism is highly specific, involving the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

  • Binding to SUR1: Sulfonylureas selectively bind to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the K-ATP channel.[10][11][12]

  • Channel Closure: This binding inhibits the channel's activity, effectively closing it.[11][13]

  • Membrane Depolarization: The closure of the K-ATP channel prevents potassium ion (K+) efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.[10][12]

  • Calcium Influx: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).[10][12] This allows an influx of calcium ions (Ca2+) into the cell.

  • Insulin Exocytosis: The resulting increase in intracellular calcium concentration is a critical signal that initiates the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[9][10]

Gliclazide has been noted for its high selectivity for pancreatic SUR1 receptors compared to cardiovascular SUR2A receptors, which may contribute to a better cardiovascular safety profile.[14]

Sulfonylurea_Pathway cluster_membrane Pancreatic β-Cell Membrane SUR1 SUR1 Kir6_2 Kir6.2 (K-ATP Channel) Depolarization Membrane Depolarization Kir6_2->Depolarization K⁺ Efflux Blocked VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_Influx ↑ Intracellular [Ca²⁺] VDCC->Ca_Influx Ca²⁺ Influx SU Second-Generation Sulfonylurea SU->SUR1 Binds & Inhibits Depolarization->VDCC Opens Insulin_Release Insulin Exocytosis Ca_Influx->Insulin_Release Triggers Glucose Blood Glucose Lowering Insulin_Release->Glucose

Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data Summary

The second-generation sulfonylureas exhibit distinct pharmacokinetic profiles that influence their clinical application. Key parameters for the most prominent agents are summarized below.

ParameterGlibenclamide (Glyburide)This compoundGliclazide
Year Discovered 1966[10][15]~1980s1966 (patented)[14]
Year Approved (US) 1984[10][16]1984[3]N/A (Not marketed in US)
Half-life (t½) ~10 hours2-4 hours~10.4 hours[17]
Time to Peak (Tmax) 2-4 hours1-3 hours4-6 hours[17]
Protein Binding >99%~99%~94%[17]
Metabolism Hepatic (to weakly active metabolites)Hepatic (to inactive metabolites)Extensive hepatic metabolism[14][18]
Primary Excretion Biliary and renalRenalRenal
Potency HighHighHigh

Note: Values can vary slightly based on formulation (e.g., immediate vs. extended-release) and patient-specific factors.

Experimental Protocols

The characterization and validation of second-generation sulfonylureas relied on key experimental methodologies to elucidate their mechanism of action and quantify their effects.

Insulin Secretion Assay

This assay is fundamental for quantifying the insulinotropic effect of sulfonylureas.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from an animal model (e.g., rat or mouse) via collagenase digestion of the pancreas, followed by purification using a density gradient.

  • Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Groups of islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.[9]

  • Stimulation: The islets are then transferred to a fresh KRBB solution containing either a stimulatory glucose concentration (e.g., 16.7 mM) as a positive control, or a low glucose concentration supplemented with varying concentrations of the test sulfonylurea (e.g., glibenclamide).[9]

  • Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant buffer is collected.[9]

  • Quantification: The concentration of insulin in the supernatant is measured using methods such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). The results are then normalized to the islet count or total protein/DNA content.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of sulfonylureas on the activity of individual K-ATP channels in the β-cell membrane.

Methodology:

  • Cell Preparation: Pancreatic islets are dissociated into single β-cells using enzymatic digestion.[9]

  • Pipette and Bath Solutions:

    • Pipette Solution (Intracellular): Contains a high concentration of potassium (e.g., 140 mM KCl) to mimic the intracellular environment.[9]

    • Bath Solution (Extracellular): Also contains a high potassium concentration to zero the membrane potential, allowing for the direct measurement of channel currents.[9]

  • Giga-seal Formation: A glass micropipette with a smooth tip is pressed against the membrane of a single β-cell to form a high-resistance seal (a "giga-seal").

  • Membrane Patch Excision: The pipette is pulled away from the cell to excise a small patch of the membrane, typically in an "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.[9]

  • Channel Activity Recording: The current flowing through the K-ATP channels in the patch is recorded. Channel openings appear as downward deflections in the current trace.

  • Drug Application: The sulfonylurea compound is added to the bath solution. Its inhibitory effect is observed as a decrease in the frequency and duration of channel openings.

Experimental_Workflow cluster_islet Islet Isolation & Culture cluster_assay Insulin Secretion Assay cluster_epatch Patch-Clamp Electrophysiology Isolate Isolate Pancreatic Islets (Collagenase Digestion) Culture Overnight Culture Isolate->Culture Preincubate Pre-incubation (Low Glucose) Culture->Preincubate Dissociate Dissociate to Single β-cells Culture->Dissociate Stimulate Stimulation (Test Compound + Low Glucose) Preincubate->Stimulate Collect Collect Supernatant Stimulate->Collect Quantify Quantify Insulin (ELISA/RIA) Collect->Quantify Patch Form Giga-seal & Excise Membrane Patch (Inside-out) Dissociate->Patch Record Record K-ATP Channel Activity Patch->Record Apply Apply Sulfonylurea to Bath Record->Apply

Generalized workflow for validating sulfonylurea mechanism.

Clinical Significance and Conclusion

The introduction of second-generation sulfonylureas was a landmark in the management of type 2 diabetes. Their increased potency and improved pharmacokinetic profiles offered better glycemic control with more convenient once-daily dosing for many patients.[7][8] Landmark studies like the UK Prospective Diabetes Study (UKPDS) and the Action in Diabetes and Vascular Disease (ADVANCE) trial provided extensive data on the long-term effects of sulfonylurea-based therapies, demonstrating their efficacy in reducing the risk of microvascular complications.[1]

While newer classes of antidiabetic agents have since emerged, second-generation sulfonylureas remain an important and cost-effective therapeutic option in many parts of the world.[11] The detailed understanding of their structure-activity relationships and mechanism of action, derived from the rigorous experimental work detailed in this guide, continues to inform diabetes research and the development of novel insulin secretagogues. The history of second-generation sulfonylureas is a testament to the power of medicinal chemistry and pharmacology in refining therapeutic agents to improve patient outcomes.

References

A Technical Guide to the Glipizide Binding Sites on the SUR1 Subunit of K-ATP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding sites of the sulfonylurea drug Glipizide on the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This document synthesizes critical data from structural biology, pharmacology, and molecular biology to offer a comprehensive resource for professionals in the field.

Executive Summary

This compound, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the specific inhibition of K-ATP channels in pancreatic β-cells, leading to membrane depolarization and subsequent insulin exocytosis. The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. This compound exerts its inhibitory action by binding to the SUR1 subunit. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the architecture of the K-ATP channel and the location of the sulfonylurea binding pocket, primarily elucidated through studies with the related compound, glibenclamide. This guide details the molecular interactions, quantitative binding data, experimental methodologies used to study these interactions, and the intricate signaling pathways involved.

This compound Binding Affinity and Kinetics

This compound binds with high affinity to the SUR1 subunit of the K-ATP channel. The binding affinity is typically characterized by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While data for the closely related sulfonylurea glibenclamide is more abundant, studies have also quantified the binding parameters for this compound.

Ligand Receptor/Channel Assay Type Parameter Value Reference
This compoundSulfonylurea Receptor (Cerebral Cortex)Photoaffinity LabelingKd1.6 nM[1]
GliclazideNative β-cell K-ATP ChannelsWhole-cell current recordingIC50184 ± 30 nM[2][3]
GlibenclamideSUR1/Kir6.2Cryo-EM-High Affinity (nM range)[4][5][6]

The this compound Binding Pocket on SUR1

High-resolution cryo-EM structures of the K-ATP channel in complex with glibenclamide and ATP have revealed the precise location of the sulfonylurea binding site.[4][5][6] While a structure with this compound itself is not yet available, the high structural similarity between second-generation sulfonylureas suggests a conserved binding mode.

The binding pocket is a transmembrane site located within the SUR1 subunit, near the interface with the Kir6.2 subunit. It is situated in the transmembrane domain (TMD) bundle of the SUR1-ABC core, specifically connected to the first nucleotide-binding domain (NBD1) and positioned near the inner leaflet of the lipid bilayer.[4][5][6]

Key structural features of the binding site include:

  • Contribution from Multiple SUR1 Domains: The pocket is formed by residues from both the TMDs and cytosolic loops of SUR1.

  • Proximity to Kir6.2: The binding site's location facilitates allosteric modulation of the Kir6.2 pore.

  • Interaction with the Kir6.2 N-terminus: The N-terminus of Kir6.2 inserts into the central cavity of the SUR1 ABC core, adjacent to the drug-binding pocket, playing a crucial role in the stabilization of the channel complex and the inhibitory action of sulfonylureas.

Signaling Pathways and Molecular Mechanisms

The binding of this compound to SUR1 initiates a cascade of events that culminates in insulin secretion. The interplay between this compound, nucleotides (ATP and ADP), and the K-ATP channel subunits is critical for this process.

Mechanism of K-ATP Channel Inhibition by this compound

The following diagram illustrates the signaling pathway leading to insulin release, both in the presence and absence of this compound.

cluster_0 Pancreatic β-cell Glucose High Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio KATP_Channel K-ATP Channel (SUR1/Kir6.2) ATP_ADP_Ratio->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to This compound This compound This compound->KATP_Channel Binds to SUR1 & Inhibits Ca_Influx Ca²⁺ Influx Membrane_Depolarization->Ca_Influx Opens Voltage-gated Ca²⁺ channels Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers

Caption: Signaling pathway of this compound-mediated insulin secretion.

Allosteric Regulation by Nucleotides

The binding of this compound to SUR1 is allosterically modulated by intracellular nucleotides. MgATP and MgADP have been shown to influence the affinity of sulfonylureas for their binding site. This complex interplay ensures that insulin secretion is tightly coupled to the metabolic state of the β-cell.

The following diagram illustrates the logical relationship between this compound, nucleotides, and the SUR1 subunit.

SUR1 SUR1 Subunit KATP_Inhibition K-ATP Channel Inhibition SUR1->KATP_Inhibition Conformational change leads to This compound This compound This compound->SUR1 Binds to Transmembrane Site MgATP MgATP MgATP->SUR1 Binds to NBDs MgADP MgADP MgADP->SUR1 Binds to NBDs start Start membrane_prep Membrane Preparation (SUR1/Kir6.2 expressing cells) start->membrane_prep incubation Incubation (Membranes + Radioligand ± Competitor) membrane_prep->incubation filtration Rapid Filtration (Separate bound from free) incubation->filtration counting Scintillation Counting (Quantify bound radioligand) filtration->counting analysis Data Analysis (Calculate Kd, Bmax, IC50, Ki) counting->analysis end End analysis->end start Start binding Binding (Membranes + Photoreactive this compound Analog) start->binding uv_irradiation UV Irradiation (Covalent Crosslinking) binding->uv_irradiation sds_page SDS-PAGE (Protein Separation) uv_irradiation->sds_page visualization Visualization (Autoradiography) sds_page->visualization identification Binding Site Identification (Mass Spectrometry) visualization->identification end End identification->end

References

pharmacokinetics and pharmacodynamics of Glipizide in animal models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Glipizide in Animal Models

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound in key animal models. The information presented is essential for preclinical assessment and translational studies in the field of diabetes research.

Core Pharmacokinetics of this compound

Pharmacokinetics (PK) delineates the disposition of a drug within an organism, covering absorption, distribution, metabolism, and excretion (ADME). Animal models are pivotal in characterizing these parameters.

1.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption : Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within 1 to 3 hours.[1][2]

  • Distribution : this compound is extensively bound to plasma proteins (approximately 98%), primarily albumin.[3] This high degree of protein binding results in a relatively small volume of distribution.

  • Metabolism : The drug undergoes extensive hepatic metabolism, primarily through hydroxylation, into inactive metabolites.[1][4] The cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, are involved in its metabolism.[5]

  • Excretion : The metabolites are excreted mainly via the urine, with less than 10% of the drug being eliminated unchanged.[1] The elimination half-life in normal subjects is typically between 2 and 4 hours.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters in Animal Models

ParameterRatDogRabbit
Time to Peak Concentration (Tmax) ~1-3 hours~1-4 hours[6][7]Data not consistently available; varies with formulation.
Elimination Half-life (t1/2) ~3-4 hours[5]~5.5 hours (Modified Release)[6]~9 hours (with Divalproex Sodium)[8]
Metabolism Hepatic (CYP enzymes)[5]HepaticHepatic
Primary Excretion Route Urine (as metabolites)[1]Urine (as metabolites)Urine (as metabolites)

Note: The values presented are approximate and can vary significantly based on the formulation (immediate vs. modified release), animal strain, and specific experimental conditions.

1.2. Experimental Protocols for Pharmacokinetic Studies

Standardized protocols are vital for generating reliable and reproducible PK data.

  • Animal Models : Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits are commonly used.[5][8][9]

  • Dosing and Sample Collection :

    • Animals are fasted overnight prior to drug administration.

    • This compound is administered orally (p.o.) via gavage.

    • Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from sites like the tail vein (rats) or marginal ear vein (rabbits).[5][8][10]

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalytical Method : Plasma concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS/MS).[8][9][11]

  • Data Analysis : PK parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Experimental Workflow for this compound Pharmacokinetic Analysis

G cluster_prep Preparation Phase cluster_dosing Dosing and Sampling cluster_analysis Analysis Phase A Animal Acclimatization (e.g., Wistar Rats) B Overnight Fasting A->B C Oral Administration of this compound B->C D Serial Blood Collection (e.g., Tail Vein) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G Bioanalysis by UPLC-MS/MS F->G H Data Processing G->H I Pharmacokinetic Modeling (e.g., Non-compartmental) H->I J Parameter Calculation (AUC, Cmax, t1/2) I->J

Caption: A typical workflow for a pharmacokinetic study of oral this compound in a rat model.

Core Pharmacodynamics of this compound

Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body. For this compound, the primary effect is the reduction of blood glucose.

2.1. Mechanism of Action

This compound stimulates insulin secretion from pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[4] This binding leads to the closure of the channel, causing membrane depolarization. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions, which stimulates the exocytosis of insulin-containing granules.[2][4][12]

Signaling Pathway for this compound-Induced Insulin Secretion

G cluster_cell Pancreatic β-Cell Membrane This compound This compound KATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds & Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure Causes Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release (Exocytosis) Insulin_Vesicles->Insulin_Release

Caption: The signaling cascade of this compound's action on pancreatic β-cells to stimulate insulin release.

2.2. Pharmacodynamic Effects in Animal Models

This compound's efficacy is assessed in both normal and diabetic animal models.

  • Diabetic Models : Type 2 diabetes is often induced in rats by combining a high-fat diet (HFD) for several weeks to induce insulin resistance, followed by a low dose of streptozotocin (STZ) (e.g., 30-50 mg/kg, i.p.) to cause partial β-cell destruction.[13][14] Genetic models like the db/db mouse, which has a mutation in the leptin receptor leading to obesity and insulin resistance, are also widely used.[15]

  • Glucose Lowering : In diabetic rats, a single oral dose of this compound (e.g., 5 mg/kg) can significantly reduce plasma glucose levels by approximately 40%.[13] In normal dogs, oral doses of 0.1 to 1 mg/kg induce hypoglycemia that appears within 1 to 4 hours and reaches its maximum effect between 2 to 6 hours.[16]

Table 2: Summary of this compound Pharmacodynamic Effects in Animal Models

Animal ModelInduction MethodDose Range (p.o.)Key Pharmacodynamic EffectReference
Rat High-Fat Diet / STZ5 mg/kg~40% reduction in plasma glucose[13]
BB Rat (Diabetes-prone) Genetic10-100 mg/kg/dayDelays onset and prevents diabetes; reduces islet inflammation.[17]
Dog (Normal) N/A0.1 - 1 mg/kgHypoglycemia onset within 1-4 hours, maximal effect at 2-6 hours.[16]
Rabbit (Diabetic) Streptozotocin5 mg/kgInduces significant hypoglycemia.[18]
db/db Mouse Genetic1 mg/kg/dayUsed to study effects on glucose tolerance.[19]

2.3. Experimental Protocols for Pharmacodynamic Studies

  • Induction of Diabetes : For the HFD/STZ model, male Sprague-Dawley or Wistar rats are fed a high-fat diet for 8 weeks, followed by an intraperitoneal (i.p.) injection of STZ (30-50 mg/kg).[13] Diabetes is confirmed by measuring elevated fasting blood glucose levels (e.g., >250 mg/dL).

  • Glucose Tolerance Tests : An Oral Glucose Tolerance Test (OGTT) is often performed. After fasting, a baseline blood glucose sample is taken, the drug (this compound) is administered, and after a set period (e.g., 30-60 minutes), a glucose load is given orally. Blood glucose is then monitored at intervals for 2-3 hours.

  • Biochemical Analysis : Blood samples are analyzed for glucose concentrations using a glucometer or automated clinical chemistry analyzer. Plasma insulin levels can be measured using radioimmunoassay (RIA) or ELISA kits.

Logical Framework: From Dose to Effect

G Dose This compound Administration (Dose) PK Pharmacokinetics (ADME) Dose->PK Governs Concentration Plasma Drug Concentration-Time Profile PK->Concentration Determines PD Pharmacodynamics (K-ATP Channel Binding) Concentration->PD Drives Effect Pharmacological Effect (Insulin Secretion, Glucose Lowering) PD->Effect Leads to

Caption: The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

References

Glipizide's Extrapancreatic Mechanism: A Technical Guide to its Impact on Insulin Receptor Sensitivity and Number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. While its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells, a growing body of evidence points towards significant extrapancreatic effects that contribute to its glucose-lowering efficacy.[1] This technical guide provides an in-depth exploration of a core aspect of these extrapancreatic actions: the impact of this compound on insulin receptor sensitivity and number. Understanding these molecular interactions is pivotal for the development of novel therapeutic strategies and for optimizing the clinical application of this drug class. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Impact on Insulin Receptor Number

Studies have indicated that this compound can increase the number of insulin receptors on target cells, a crucial factor in enhancing insulin sensitivity, particularly in the insulin-resistant states characteristic of type 2 diabetes.[1][2] This increase in receptor density allows for a greater response to circulating insulin.

While direct quantitative data for this compound's effect on insulin receptor number (Bmax) is limited in the reviewed literature, studies on related second-generation sulfonylureas provide valuable insights. The following table summarizes findings on the impact of sulfonylureas on insulin receptor number.

DrugCell/Tissue TypeChange in Insulin Receptor Number (Bmax)Reference
This compound Normal Mice and Dogs (in vivo)Associated with an increase in plasma membrane insulin receptor number.[2]
Glimepiride Human Hepatoma Hep-G2 CellsPrevented insulin-induced receptor down-regulation.[3]

Note: The lack of specific quantitative values for this compound highlights a key area for future research.

Impact on Insulin Receptor Sensitivity

Beyond increasing the number of receptors, this compound and related compounds are thought to enhance the sensitivity of the insulin receptor itself. This can manifest as an increased binding affinity for insulin (a lower dissociation constant, Kd) or an amplification of the downstream signaling cascade following insulin binding.

A study on the second-generation sulfonylurea gliclazide demonstrated an enhancement of insulin-stimulated insulin receptor tyrosine phosphorylation in insulin-resistant skeletal muscle cells.[4] This phosphorylation is a critical initial step in the insulin signaling cascade, and its enhancement is a strong indicator of increased receptor sensitivity.

DrugCell/Tissue TypeEffect on Insulin Receptor SensitivityReference
Gliclazide Insulin-Resistant Skeletal Muscle CellsEnhanced insulin-stimulated insulin receptor tyrosine phosphorylation.[4]
Tolazamide & this compound Rat Adipose TissueMarkedly potentiated insulin action in fat cells without altering the number or affinity of insulin receptors.[5]

Downstream Signaling Effects

The potentiation of insulin action by this compound extends to post-receptor signaling events. A key downstream effect is the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, which is the final step in facilitating glucose uptake from the bloodstream.

DrugCell/Tissue TypeEffect on Downstream SignalingQuantitative DataReference
This compound Skeletal Muscle (Type 2 Diabetic Patients)Significant increase in the immunoreactive abundance of GLUT4 protein.P < 0.02[6]
Gliclazide Insulin-Resistant Skeletal Muscle CellsPartially restored phosphatidylinositol 3-kinase (PI3K) activity.-[4]

Experimental Protocols

A thorough investigation of this compound's effects on insulin receptor dynamics requires a combination of in vivo and in vitro experimental approaches.

Euglycemic-Hyperinsulinemic Clamp

This is the gold-standard method for assessing whole-body insulin sensitivity in vivo.

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable glucose infusion is administered to maintain a normal blood glucose level (euglycemia). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus, whole-body insulin sensitivity.

Detailed Protocol:

  • Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling from a "heated hand" to obtain arterialized venous blood.

  • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [6,6-²H₂]glucose) is administered to determine basal endogenous glucose production.

  • Clamp Period: A continuous infusion of insulin is initiated. Blood glucose is monitored every 5-10 minutes.

  • Glucose Infusion: A variable infusion of 20% dextrose is adjusted to maintain the plasma glucose concentration at the desired euglycemic level.

  • Data Analysis: The glucose infusion rate (GIR) during the final 30-60 minutes of the clamp is calculated and represents the whole-body insulin sensitivity.

Radioligand Binding Assay for Insulin Receptor Number (Bmax) and Affinity (Kd)

This in vitro assay quantifies the number of insulin receptors and their binding affinity on isolated cells or membrane preparations.

Principle: This is a competitive binding assay where a constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) competes with increasing concentrations of unlabeled insulin for binding to the insulin receptors. By measuring the amount of bound radiolabeled insulin at different concentrations of unlabeled insulin, the total number of binding sites (Bmax) and the dissociation constant (Kd) can be determined.

Detailed Protocol:

  • Cell/Membrane Preparation: Isolate target cells (e.g., adipocytes, skeletal muscle cells) or prepare plasma membrane fractions.

  • Incubation: Incubate a fixed amount of cells or membranes with a constant concentration of ¹²⁵I-insulin and varying concentrations of unlabeled insulin in a binding buffer at a specified temperature and time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound ¹²⁵I-insulin from the free ¹²⁵I-insulin. This is commonly achieved by centrifugation through an oil layer or by rapid filtration.

  • Quantification: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

  • Data Analysis: Plot the bound/free ratio of radiolabeled insulin against the amount of bound insulin (Scatchard plot). The x-intercept of this plot provides the Bmax (total number of receptors), and the negative reciprocal of the slope gives the Kd (dissociation constant), an inverse measure of binding affinity.

Insulin Receptor and Downstream Substrate Phosphorylation Assay

This assay assesses the activation of the insulin receptor and its immediate downstream signaling proteins.

Principle: Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues. This activates its kinase activity, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. These phosphorylation events can be detected and quantified using specific antibodies.

Detailed Protocol:

  • Cell Culture and Treatment: Culture target cells (e.g., L6 myotubes, 3T3-L1 adipocytes) and treat with or without this compound for a specified duration. Subsequently, stimulate the cells with insulin for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation (Optional): The insulin receptor or IRS proteins can be immunoprecipitated from the cell lysates using specific antibodies to enrich the protein of interest.

  • Western Blotting: Separate the proteins in the cell lysate or immunoprecipitate by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of the insulin receptor (e.g., anti-phospho-tyrosine) or downstream targets like Akt/PKB (e.g., anti-phospho-Akt Ser473). Subsequently, use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

  • Quantification: Detect the signal using chemiluminescence and quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation.

Visualizations

Insulin Signaling Pathway and this compound's Potential Points of Influence

Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds This compound This compound This compound->IR Increases Number & Potentially Sensitivity IRS IRS Phosphorylation IR->IRS Activates GLUT4_mem GLUT4 cluster_intracellular cluster_intracellular GLUT4_mem->cluster_intracellular Glucose Uptake PI3K PI3K IRS->PI3K Activates Akt Akt/PKB Phosphorylation PI3K->Akt Activates GLUT4_ves GLUT4 Vesicle Akt->GLUT4_ves Promotes Translocation GLUT4_ves->GLUT4_mem Translocates

Caption: Insulin signaling cascade and potential extrapancreatic actions of this compound.

Experimental Workflow for Assessing this compound's Impact on Insulin Receptor Function

Experimental_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Analysis animal_model Animal Model (e.g., db/db mice) or Human Subjects glipizide_treatment This compound Treatment animal_model->glipizide_treatment euglycemic_clamp Euglycemic-Hyperinsulinemic Clamp glipizide_treatment->euglycemic_clamp tissue_biopsy Tissue Biopsy (Skeletal Muscle, Adipose) glipizide_treatment->tissue_biopsy Whole-Body Insulin Sensitivity Whole-Body Insulin Sensitivity euglycemic_clamp->Whole-Body Insulin Sensitivity binding_assay Radioligand Binding Assay (Kd, Bmax) tissue_biopsy->binding_assay Membrane Prep phosphorylation_assay Western Blot for IR/IRS/Akt Phosphorylation tissue_biopsy->phosphorylation_assay Lysate Prep cell_culture Cell Culture (e.g., L6 Myotubes) glipizide_incubation This compound Incubation cell_culture->glipizide_incubation glipizide_incubation->binding_assay glipizide_incubation->phosphorylation_assay glut4_assay GLUT4 Translocation Assay glipizide_incubation->glut4_assay Receptor Number & Affinity Receptor Number & Affinity binding_assay->Receptor Number & Affinity Receptor Sensitivity Receptor Sensitivity phosphorylation_assay->Receptor Sensitivity Glucose Uptake Capacity Glucose Uptake Capacity glut4_assay->Glucose Uptake Capacity

Caption: Integrated workflow for studying this compound's effects on insulin action.

Logical Relationship of this compound's Extrapancreatic Actions

Logical_Relationship This compound This compound (Extrapancreatic Effects) increase_receptor_number Increased Insulin Receptor Number This compound->increase_receptor_number increase_receptor_sensitivity Increased Insulin Receptor Sensitivity This compound->increase_receptor_sensitivity enhanced_signaling Enhanced Post-Receptor Signaling (e.g., PI3K/Akt) increase_receptor_number->enhanced_signaling increase_receptor_sensitivity->enhanced_signaling glut4_translocation Increased GLUT4 Translocation enhanced_signaling->glut4_translocation glucose_uptake Increased Peripheral Glucose Uptake glut4_translocation->glucose_uptake improved_glycemic_control Improved Glycemic Control glucose_uptake->improved_glycemic_control

References

The Structural Architecture of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Glipizide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structural Features and Mechanism of Action

Glipizide exerts its glucose-lowering effect primarily by stimulating insulin secretion from pancreatic β-cells.[1] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[2] The binding of this compound to SUR1 inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1] Second-generation sulfonylureas, like this compound, are characterized by a more non-polar side chain compared to their first-generation counterparts, which contributes to their enhanced hypoglycemic potency.[3][4]

The fundamental structure of this compound can be dissected into three key components for SAR analysis:

  • The Sulfonylurea Moiety: This is the pharmacophore essential for binding to the SUR1 receptor.

  • The Cyclohexyl Group: A lipophilic group that significantly influences binding affinity and selectivity.

  • The Pyrazinecarboxamidoethylphenyl Group: This complex side chain contributes to the overall physicochemical properties and potency of the molecule.

Structure-Activity Relationship (SAR) Analysis

Based on the broader understanding of sulfonylurea SAR, the following relationships can be established for this compound and its potential analogs.

The Sulfonylurea Moiety

The integrity of the sulfonylurea group is paramount for hypoglycemic activity. The acidic proton on the nitrogen between the sulfonyl and carbonyl groups is crucial for binding to the SUR1 receptor.

The Cyclohexyl Group

The large, nonpolar cyclohexyl group on the terminal urea nitrogen is a hallmark of second-generation sulfonylureas and is a major contributor to the high potency of this compound.[4] Modifications in this region are expected to have a significant impact on activity.

Table 1: Inferred SAR of the Cyclohexyl Moiety

ModificationExpected Impact on ActivityRationale
Replacement with smaller alkyl groupsDecreaseReduced lipophilicity and weaker interaction with the hydrophobic binding pocket of SUR1.
Replacement with aromatic ringsVariableMay maintain or alter binding affinity depending on the substitution pattern and electronic properties of the ring.
Introduction of polar substituentsDecreaseReduced lipophilicity, potentially hindering binding to the hydrophobic pocket of the receptor.
The Pyrazinecarboxamidoethylphenyl Group

This part of the molecule allows for a wider range of structural modifications. The pyrazine ring itself is a key feature of this compound.

Table 2: Inferred SAR of the Pyrazinecarboxamidoethylphenyl Moiety

ModificationExpected Impact on ActivityRationale
Alterations to the pyrazine ringLikely to affect potencyThe pyrazine ring contributes to the overall electronic and steric profile of the molecule, influencing receptor interaction.
Modification of the ethyl linkerMay affect pharmacokinetic propertiesChanges in the length or flexibility of the linker could impact absorption, distribution, metabolism, and excretion (ADME).
Substitution on the phenyl ringVariableIntroduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the sulfonylurea pharmacophore.

Quantitative Data

While a comprehensive dataset for a series of this compound analogs is not available, the following table presents data for this compound in comparison to other sulfonylureas to illustrate the impact of structural differences on potency.

Table 3: Comparative Biological Activity of Selected Sulfonylureas

CompoundGenerationKey Structural Difference from this compoundIn Vitro Potency (relative)
TolbutamideFirstp-tolyl group instead of pyrazinecarboxamidoethylphenyl; butyl group instead of cyclohexylLow
GlibenclamideSecond5-chloro-2-methoxybenzamidoethylphenyl group instead of pyrazinecarboxamidoethylphenylHigh
This compound Second - High

Note: Relative potency is a generalized comparison based on typical clinical dosing and in vitro studies.

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their mechanism of action, potency, and efficacy.

In Vitro Assays

This assay determines the binding affinity of a test compound to the SUR1 receptor.

  • Principle: A radiolabeled sulfonylurea with known high affinity for SUR1 (e.g., [3H]glibenclamide) is incubated with a membrane preparation containing SUR1. The ability of a non-radiolabeled test compound (e.g., a this compound analog) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

  • Methodology:

    • Membrane Preparation:

      • Culture cells expressing the SUR1/Kir6.2 channel (e.g., INS-1 or HIT-T15 cells).

      • Harvest cells and homogenize in a lysis buffer.

      • Centrifuge the homogenate to pellet nuclei and cellular debris.

      • Centrifuge the supernatant at high speed to pellet the cell membranes.

      • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

    • Binding Assay:

      • Incubate the membrane preparation with a fixed concentration of [3H]glibenclamide and varying concentrations of the test compound.

      • Incubations are carried out in a suitable buffer at a specified temperature and time.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Wash the filters to remove non-specifically bound radioligand.

      • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis:

      • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

      • Determine the IC50 value from the resulting sigmoidal curve.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to stimulate insulin secretion from cultured pancreatic β-cells.

  • Principle: Pancreatic β-cell lines are incubated with the test compound, and the amount of insulin released into the culture medium is quantified, typically by ELISA.

  • Methodology:

    • Cell Culture:

      • Culture INS-1 or MIN6 cells in appropriate growth medium to near confluency in multi-well plates.

    • Pre-incubation:

      • Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM) to establish a basal level of insulin secretion.

      • Pre-incubate the cells in this buffer for 1-2 hours.

    • Stimulation:

      • Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and varying concentrations of the test compound. Include positive controls (e.g., high glucose, known secretagogues) and a vehicle control.

      • Incubate for a defined period (e.g., 1-2 hours).

    • Sample Collection and Analysis:

      • Collect the supernatant (culture medium).

      • Measure the insulin concentration in the supernatant using a rat or mouse insulin ELISA kit.

      • The cells can be lysed to measure total protein or DNA content for normalization of the insulin secretion data.

    • Data Analysis:

      • Plot the amount of secreted insulin against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

In Vivo Assays

This is a widely used animal model of type 1 diabetes to evaluate the hypoglycemic effect of test compounds.

  • Principle: Streptozotocin is a chemical that is toxic to pancreatic β-cells. A single high dose of STZ induces rapid hyperglycemia in rodents, mimicking type 1 diabetes.

  • Methodology:

    • Induction of Diabetes:

      • Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg) dissolved in a citrate buffer to adult male rats.

    • Confirmation of Diabetes:

      • Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 48-72 hours post-STZ injection).

      • Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and are used for the study.

    • Drug Administration and Blood Glucose Monitoring:

      • Divide the diabetic rats into groups: a vehicle control group, a positive control group (e.g., this compound), and groups treated with different doses of the test compound.

      • Administer the compounds orally or via another appropriate route.

      • Measure blood glucose levels at various time points after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the hypoglycemic effect.

    • Data Analysis:

      • Calculate the percentage reduction in blood glucose levels compared to the vehicle control group.

      • Determine the dose-response relationship.

This test evaluates the effect of a compound on glucose disposal after an oral glucose load.

  • Principle: In diabetic or glucose-intolerant animals, an oral glucose challenge results in a prolonged and exaggerated increase in blood glucose levels. A hypoglycemic agent will improve glucose tolerance, leading to a smaller and shorter-lasting glycemic excursion.

  • Methodology:

    • Animal Preparation:

      • Fast the animals (e.g., rats or mice) overnight but allow free access to water.

    • Drug Administration:

      • Administer the test compound, vehicle, or a positive control orally at a defined time before the glucose challenge (e.g., 30-60 minutes).

    • Glucose Challenge and Blood Sampling:

      • Measure the basal blood glucose level (time 0).

      • Administer a glucose solution orally (e.g., 2 g/kg).

      • Collect blood samples from the tail vein at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

    • Data Analysis:

      • Plot the blood glucose concentration over time for each group.

      • Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC indicates improved glucose tolerance.

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Insulin Secretion

Glipizide_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Transport Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase KATP_Channel KATP Channel (SUR1/Kir6.2) ATP_increase->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx ↑ [Ca²⁺]i Ca_Channel->Ca_Influx Mediates Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_out Insulin Insulin_Exocytosis->Insulin_out Release Glipizide_in This compound Glipizide_in->KATP_Channel Inhibits

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vivo Hypoglycemic Activity Assessment

InVivo_Workflow cluster_induction Diabetes Induction cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis STZ_injection STZ Injection (i.p. or i.v.) Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) STZ_injection->Confirmation Grouping Group Animals: - Vehicle Control - Positive Control (this compound) - Test Compound(s) Confirmation->Grouping Dosing Oral Administration of Compounds Grouping->Dosing Monitoring Blood Glucose Monitoring (0, 1, 2, 4, 6, 8, 24h) Dosing->Monitoring Analysis Calculate % Blood Glucose Reduction vs. Vehicle Control Monitoring->Analysis Dose_Response Determine Dose-Response Relationship Analysis->Dose_Response

Caption: Experimental workflow for assessing the in vivo hypoglycemic activity of this compound analogs.

Conclusion

The structural features of this compound are finely tuned to optimize its interaction with the SUR1 receptor and elicit a potent insulinotropic effect. The sulfonylurea core, the lipophilic cyclohexyl group, and the pyrazine-containing side chain all play critical roles in its biological activity. While the exploration of novel this compound analogs has been limited in published literature, the established principles of sulfonylurea SAR provide a robust framework for predicting the impact of structural modifications. The detailed experimental protocols and visualized pathways presented in this guide offer a practical resource for researchers engaged in the discovery and development of next-generation hypoglycemic agents. Further synthesis and evaluation of a diverse library of this compound analogs would be invaluable in refining our understanding of its SAR and paving the way for the design of even more effective and safer therapies for type 2 diabetes.

References

Beyond Blood Sugar: A Technical Guide to the Expanding Therapeutic Landscape of Glipizide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the therapeutic applications of the second-generation sulfonylurea, Glipizide, beyond its well-established role in managing type 2 diabetes. While its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells, a growing body of preclinical evidence suggests that this compound possesses significant potential in oncology, with emerging possibilities in immunology and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying molecular pathways.

Anti-Cancer Applications: Inhibition of Angiogenesis

The most significant evidence for this compound's non-diabetic therapeutic potential lies in its anti-cancer properties, which are primarily attributed to the inhibition of tumor-induced angiogenesis. Studies have demonstrated that this compound can suppress tumor growth and metastasis in various cancer models, an effect that is notably independent of its hypoglycemic activity.[1][2][3][4][5][6]

Mechanism of Action in Angiogenesis Inhibition

This compound's anti-angiogenic effects are mediated through at least two distinct signaling pathways:

  • Upregulation of Natriuretic Peptide Receptor A (NPRA): In vascular endothelial cells, this compound has been shown to upregulate the expression of NPRA.[1][3][7] This receptor plays a crucial role in vascular homeostasis, and its activation by this compound leads to the suppression of endothelial cell migration and the inhibition of tubular structure formation, both critical steps in the angiogenic process.[1][4] When combined with the NPRA ligand, Atrial Natriuretic Peptide (ANP), this compound's inhibitory effect on breast cancer growth and metastasis is enhanced, acting through the suppression of the VEGF/VEGFR2 signaling pathway.[8]

  • Regulation of the HMGIY/Angiopoietin-1 Pathway: In the context of prostate cancer, this compound has been found to inhibit the formation of tubular structures in human umbilical vein endothelial cells (HUVECs) by modulating the High Mobility Group Isoform Y (HMGIY)/Angiopoietin-1 signaling pathway.[2][9] This further contributes to the reduction of microvessel density in tumor tissues.[2]

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Glipizide_Anti_Angiogenesis_Pathway This compound's Anti-Angiogenic Signaling Pathways cluster_0 NPRA Pathway cluster_1 HMGIY/Ang-1 Pathway (Prostate Cancer) Glipizide_NPRA This compound NPRA Natriuretic Peptide Receptor A (NPRA) Expression ↑ Glipizide_NPRA->NPRA VEGF_VEGFR2 VEGF/VEGFR2 Signaling ↓ NPRA->VEGF_VEGFR2 in combination with ANP Endo_Function_NPRA Endothelial Cell Migration & Tube Formation ↓ NPRA->Endo_Function_NPRA VEGF_VEGFR2->Endo_Function_NPRA Angiogenesis Inhibition of Angiogenesis Endo_Function_NPRA->Angiogenesis Glipizide_HMGIY This compound HMGIY_Ang1 HMGIY/Angiopoietin-1 Signaling Regulation Glipizide_HMGIY->HMGIY_Ang1 Endo_Function_HMGIY HUVEC Tube Formation ↓ HMGIY_Ang1->Endo_Function_HMGIY Endo_Function_HMGIY->Angiogenesis Tumor_Outcome Suppression of Tumor Growth & Metastasis Angiogenesis->Tumor_Outcome

Caption: this compound's dual anti-angiogenic signaling pathways.
Quantitative Data from Preclinical Cancer Models

The anti-tumor efficacy of this compound has been quantified in several preclinical models. The data below summarizes key findings.

Model TypeCancer Cell Line / Mouse StrainTreatmentKey OutcomeReference
Xenograft 4T1 (Breast Carcinoma)This compound (80 mg/kg/day, i.p.)~50% reduction in primary tumor volume; ~75% reduction in lung metastasis[1]
Xenograft B16F10 (Melanoma)This compound (80 mg/kg/day, i.p.)~60% reduction in primary tumor volume[1]
Transgenic MMTV-PyMT (Spontaneous Breast)This compound (80 mg/kg/day, i.p.)Significant delay in tumor onset; ~80% reduction in lung metastasis[1]
Transgenic TRAMP (Spontaneous Prostate)This compound (80 mg/kg/day, i.p.)Significant suppression of prostate tumor growth and metastasis[2]
In Vitro (Endothelial Cells) HUVECsThis compound (μM concentrations)Dose-dependent inhibition of cell migration and tube formation[1][2]
Experimental Protocols

This in vivo assay is used to assess the effect of compounds on blood vessel formation.[1][3]

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

  • Windowing: On embryonic day 3, a small window is cut into the eggshell to expose the CAM.

  • Compound Application: A sterile filter paper disc or a carrier gel containing this compound (e.g., in concentrations of 2, 4, and 8 μg) or vehicle control (DMSO) is placed directly onto the CAM.[1]

  • Re-incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

  • Analysis: The CAM is excised and photographed under a stereomicroscope. Angiogenesis is quantified by counting the number of blood vessel branch points within a defined area around the disc. A significant reduction in vessel branching in the this compound-treated group compared to the control indicates anti-angiogenic activity.[10]

This in vitro assay models the formation of capillary-like structures.[1][2]

  • Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C.[11][12]

  • Cell Seeding: HUVECs are seeded onto the matrix-coated wells in endothelial cell growth medium.

  • Treatment: The cells are immediately treated with various concentrations of this compound (e.g., 0 to 256 µM) or a vehicle control.[13]

  • Incubation: The plate is incubated at 37°C, 5% CO2 for 4-18 hours to allow for tube formation.[11]

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The degree of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.[11]

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Experimental_Workflow_Angiogenesis Experimental Workflow for Assessing Anti-Angiogenesis cluster_invivo In Vivo / Ex Ovo cluster_invitro In Vitro cluster_animal In Vivo (Animal Models) a Fertilized Eggs Incubation b CAM Exposure (Windowing) a->b c This compound Application on Filter Disc b->c d Re-incubation (48-72h) c->d e Imaging & Quantification of Blood Vessel Branching d->e f Coat 96-well Plate with Matrigel g Seed HUVECs f->g h Treat with this compound g->h i Incubate (4-18h) h->i j Imaging & Quantification of Tube Length/Junctions i->j k Induce Tumors (Xenograft or Transgenic) l Systemic this compound Administration (i.p.) k->l m Monitor Tumor Growth & Metastasis l->m n Histological Analysis (Microvessel Density) m->n

Caption: Key experimental workflows for this compound's anti-angiogenic evaluation.

This model allows for the study of spontaneous tumor development and metastasis in an immunocompetent host.[14][15]

  • Animal Model: Female MMTV-PyMT transgenic mice, which spontaneously develop multifocal mammary tumors that metastasize to the lungs, are used.[14][16]

  • Treatment Initiation: At a predefined age (e.g., 4-6 weeks), mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 80 mg/kg), while the control group receives a vehicle.[1]

  • Tumor Monitoring: Tumor onset and growth are monitored by regular palpation and caliper measurements.

  • Endpoint Analysis: At the study endpoint (e.g., 14 weeks of age), mice are euthanized. Primary tumors are excised and weighed. Lungs are harvested to quantify metastatic nodules.

  • Immunohistochemistry: Tumor and lung tissues are fixed, sectioned, and stained with antibodies against endothelial markers (e.g., CD31) to determine microvessel density, providing a direct measure of angiogenesis.

Other Potential Therapeutic Applications

Beyond oncology, preliminary research suggests this compound may have therapeutic utility in conditions involving inflammation and neuronal injury. However, the evidence in these areas is less extensive and often inferred from studies on related compounds.

Anti-inflammatory and Immunomodulatory Effects

This compound has demonstrated direct immunomodulatory actions in vitro. One study showed that this compound can inhibit the stimulation of human peripheral blood mononuclear cells by various mitogens (PHA, Con A, PWM) in a dose-dependent manner.[17] Furthermore, it was shown to significantly reduce macrophage-mediated killing of islet cells in a model of autoimmune diabetes.[17] These findings suggest a potential anti-inflammatory role for this compound that is independent of its primary function. The underlying mechanism may involve the inhibition of the NLRP3 inflammasome, a pathway implicated in various inflammatory diseases.[1]

AssayCell TypeTreatmentKey OutcomeReference
Mitogen Stimulation Human PBMCThis compound (1.0 ng/mL - 10^4 ng/mL)~50% inhibition of mitogen-induced stimulation[17]
Macrophage-mediated Cytotoxicity BB Rat Splenic Macrophages & Islet CellsThis compound (10^3 ng/mL)60% inhibition of islet cell killing (p < .001)[17]
Potential for Neuroprotection: A Case for Further Investigation

Direct research into the neuroprotective effects of this compound is currently limited. However, extensive preclinical data on the closely related second-generation sulfonylurea, Glibenclamide (Glyburide), provides a strong rationale for investigating this compound in the context of acute central nervous system (CNS) injuries such as stroke and traumatic brain injury (TBI).[4][5][9][18][19][20][21][22]

The primary mechanism of Glibenclamide's neuroprotective action is the blockade of the de novo upregulated Sulfonylurea Receptor 1-Transient Receptor Potential Melastatin 4 (SUR1-TRPM4) channel in cells of the neurovascular unit following injury.[9][21][23][24] Opening of this channel leads to cytotoxic edema, capillary fragmentation, and progressive hemorrhagic necrosis.[18][21] By inhibiting this channel, Glibenclamide has been shown to reduce cerebral edema, decrease infarct volume, and improve functional outcomes in animal models.[4][8][9] Given that this compound also acts on sulfonylurea receptors, it is plausible that it may share this neuroprotective mechanism.

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Glibenclamide_Neuroprotection_Pathway Proposed Neuroprotective Mechanism via SUR1-TRPM4 Inhibition CNS_Injury CNS Injury (Stroke, TBI) ATP_Depletion ATP Depletion CNS_Injury->ATP_Depletion SUR1_Upregulation SUR1-TRPM4 Channel Upregulation (Neurons, Glia, Endothelia) ATP_Depletion->SUR1_Upregulation Channel_Opening Channel Opening SUR1_Upregulation->Channel_Opening Na_Influx Na+ Influx & Oncotic Swelling Channel_Opening->Na_Influx Cell_Death Cytotoxic Edema & Necrotic Cell Death Na_Influx->Cell_Death Secondary_Injury Secondary Brain Injury Cell_Death->Secondary_Injury Glibenclamide Glibenclamide/ This compound (Hypothesized) Glibenclamide->Channel_Opening  Blockade

Caption: Neuroprotective action of Glibenclamide, a potential mechanism for this compound.
Model TypeInjury ModelTreatment (Glibenclamide)Key OutcomeReference
Rat Middle Cerebral Artery Occlusion (MCAO) - Stroke10 μg/kg load + 200 ng/h infusion~50% reduction in mortality; significant reduction in hemispheric swelling[9]
Rat Intracerebral Hemorrhage (ICH)10 μg/kg, i.p.Increased Bcl-2/Bax ratio, reduced apoptosis, improved neurological outcome[2]
Rat Traumatic Brain Injury (CCI Model)10-μg/kg load + 0.2 μg/h infusionReduced 21-day lesion volume; improved motor outcomes[22]
Human (Pilot Study) Large Hemispheric StrokeIV Glyburide (Glibenclamide)Reduced midline shift (~40%); 50% reduction in mortality[19]

This is a common model for inducing focal cerebral ischemia to mimic human stroke.

  • Animal Preparation: An adult male rat (e.g., Sprague-Dawley) is anesthetized.

  • Surgical Procedure: The common carotid artery is exposed. A nylon monofilament suture is introduced into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration: Glibenclamide or vehicle is administered at a specified time relative to the ischemic event (e.g., at the time of reperfusion or with a delay of up to 10 hours).[5]

  • Outcome Assessment: At various time points post-MCAO (e.g., 24 hours, 7 days), neurological function is assessed using standardized scoring systems. The animal is then euthanized, and the brain is harvested.

  • Infarct Volume Analysis: The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. The infarct volume is then calculated using image analysis software. Brain water content (edema) can also be measured using the wet-dry weight method.[4]

Conclusion and Future Directions

The available preclinical data provide compelling evidence for the repurposing of this compound as an anti-cancer agent, primarily through its potent anti-angiogenic effects. The mechanisms involving the NPRA and HMGIY/Angiopoietin-1 pathways are well-supported by in vitro and in vivo studies.

The potential for this compound in treating inflammatory conditions and offering neuroprotection is an emerging and exciting field. While direct evidence for this compound is still nascent, the robust neuroprotective data for the related sulfonylurea, Glibenclamide, strongly suggests that the SUR1-TRPM4 channel is a viable therapeutic target for this class of drugs.

Future research should focus on:

  • Elucidating the precise downstream signaling of NPRA activation by this compound in endothelial cells.

  • Conducting head-to-head studies comparing the anti-angiogenic potency of different sulfonylureas.

  • Directly investigating the effect of this compound on the SUR1-TRPM4 channel in models of stroke, TBI, and spinal cord injury.

  • Exploring the anti-inflammatory effects of this compound in models of chronic inflammatory and autoimmune diseases.

Such studies will be critical in translating the promising preclinical findings for this compound into novel therapeutic strategies for a range of diseases beyond diabetes.

References

Glipizide's Direct Impact on Glucose Uptake in Peripheral Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glipizide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. However, a growing body of evidence suggests that this compound also exerts extrapancreatic effects, directly influencing glucose metabolism in peripheral tissues such as skeletal muscle and adipose tissue. This technical guide provides an in-depth analysis of the direct effects of this compound on glucose uptake in these tissues, independent of its insulinotropic action. It synthesizes findings from in vivo and in vitro studies, detailing the molecular mechanisms, signaling pathways, and quantitative effects on glucose transport. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted actions of this compound and other sulfonylureas.

Introduction

The management of type 2 diabetes mellitus hinges on controlling hyperglycemia to mitigate the risk of long-term complications. This compound achieves this primarily by augmenting insulin secretion from the pancreas[1][2]. However, the observation that this compound can improve glucose tolerance in obese and diabetic individuals at doses that do not significantly increase insulin levels points towards a direct action on peripheral tissues[3]. These extrapancreatic effects are crucial for a complete understanding of this compound's therapeutic profile and for the development of novel anti-diabetic agents. This guide will focus on the direct, insulin-independent effects of this compound on glucose uptake in skeletal muscle and adipose tissue, the primary sites of postprandial glucose disposal.

Molecular Mechanism of Action in Peripheral Tissues

While the precise molecular signaling cascade of this compound's direct action on peripheral tissues is still under investigation, current research points towards an influence on the expression and translocation of glucose transporters (GLUTs).

Skeletal Muscle

Skeletal muscle is a major site of glucose uptake, and this process is primarily mediated by the GLUT4 transporter. Studies in patients with type 2 diabetes have shown that long-term treatment with this compound leads to a significant increase in the immunoreactive abundance of GLUT4 protein in skeletal muscle[4]. While one study under hyperglycemic clamp conditions did not observe an immediate increase in glucose uptake despite the rise in GLUT4, this suggests a potential priming effect of the drug on the glucose transport machinery[4].

Research on other sulfonylureas, such as gliclazide and glyburide, in L6 myotubes (a skeletal muscle cell line) has demonstrated a direct, time- and dose-dependent increase in 2-deoxy-D-glucose (2DG) uptake[5]. This effect was associated with a significant increase in the total and plasma membrane content of GLUT1, another glucose transporter present in skeletal muscle, and this occurred independently of new protein synthesis[5]. This suggests that sulfonylureas may stabilize GLUT1 protein at the plasma membrane[5]. Furthermore, studies with gliclazide in rat skeletal muscle have shown a direct stimulation of GLUT4 translocation to the plasma membrane, leading to increased glucose uptake[6][7].

Adipose Tissue

Adipose tissue also plays a role in glucose homeostasis, and its glucose uptake is mediated by GLUT4. While direct quantitative studies on the effect of this compound on glucose uptake in adipocytes are limited, the general understanding of its extrapancreatic effects suggests a potential role in enhancing insulin sensitivity in these cells[2].

Signaling Pathways

The direct signaling pathways activated by this compound in peripheral tissues are not as well-defined as its mechanism in pancreatic β-cells. The evidence for a direct effect on GLUT translocation suggests the involvement of intracellular signaling cascades that regulate vesicle trafficking.

Glipizide_Peripheral_Signaling This compound This compound Unknown_Receptor Putative Cell Surface Receptor/Target This compound->Unknown_Receptor Binds to Peripheral_Cell Skeletal Muscle Cell / Adipocyte GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Translocation GLUT4 Translocation to Plasma Membrane Glucose_Uptake Increased Glucose Uptake GLUT1_Stabilization GLUT1 Stabilization at Plasma Membrane Signaling_Cascade Intracellular Signaling Cascade (Postulated) Unknown_Receptor->Signaling_Cascade Activates Signaling_Cascade->GLUT4_Translocation Promotes Signaling_Cascade->GLUT1_Stabilization May lead to GLUT4_Translocation->Glucose_Uptake GLUT1_Stabilization->Glucose_Uptake

Caption: Postulated signaling pathway for this compound's direct effect on peripheral glucose uptake.

Quantitative Data on Glucose Uptake

While direct dose-response data for this compound in isolated peripheral tissues is sparse in the available literature, studies on other sulfonylureas provide valuable insights.

Compound Cell/Tissue Type Effect on Glucose Uptake Key Findings Reference
GliclazideRat Skeletal Muscle (perfused hindquarters)2.7-fold increase in basal glucose uptakePromoted GLUT4 translocation to the plasma membrane.[6][7]
GliclazideL6 MyotubesUp to 179% of basal 2-deoxy-D-glucose uptakeIncreased total and plasma membrane GLUT1 content.[5]
GlyburideL6 MyotubesUp to 202% of basal 2-deoxy-D-glucose uptakeIncreased total and plasma membrane GLUT1 content.[5]
This compoundSkeletal Muscle (in vivo, Type 2 Diabetic Patients)No significant change in glucose-induced glucose uptakeSignificantly increased immunoreactive GLUT4 protein abundance.[4]

Experimental Protocols

2-Deoxy-D-Glucose Uptake Assay in L6 Myotubes

This protocol is adapted from studies investigating the effects of sulfonylureas on glucose uptake in a skeletal muscle cell line.

Objective: To quantify the direct effect of this compound on glucose uptake in L6 myotubes.

Materials:

  • L6 myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-deoxy-D-[³H]glucose

  • This compound

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS.

    • To induce differentiation into myotubes, replace the medium with DMEM containing 2% horse serum once cells reach confluence.

    • Allow cells to differentiate for 5-7 days.

  • Serum Starvation:

    • Prior to the assay, serum-starve the differentiated myotubes in serum-free DMEM for 3-4 hours.

  • Treatment:

    • Wash the cells twice with KRPH buffer.

    • Incubate the cells with varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) in KRPH buffer for a specified time (e.g., 30 minutes to 24 hours). Include a vehicle control, a positive control (e.g., 100 nM insulin), and a negative control with cytochalasin B.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

    • Terminate the uptake by washing the cells three times with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration in each well.

    • Express the results as a percentage of the basal glucose uptake (vehicle control).

Caption: Workflow for 2-Deoxy-D-Glucose Uptake Assay.
Western Blotting for GLUT4 Translocation

This protocol outlines the general steps to assess the effect of this compound on the translocation of GLUT4 to the plasma membrane.

Objective: To determine if this compound induces the movement of GLUT4 from intracellular stores to the cell surface in skeletal muscle cells or adipocytes.

Procedure:

  • Cell Treatment: Treat differentiated L6 myotubes or 3T3-L1 adipocytes with this compound as described in the glucose uptake assay protocol.

  • Subcellular Fractionation:

    • Homogenize the cells in a fractionation buffer.

    • Perform differential centrifugation to separate the plasma membrane fraction from the intracellular membrane fraction.

  • Western Blotting:

    • Determine the protein concentration of each fraction.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against GLUT4 and a plasma membrane marker (e.g., Na+/K+-ATPase).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Express the amount of GLUT4 in the plasma membrane fraction relative to the plasma membrane marker.

Conclusion

The evidence presented in this technical guide indicates that this compound's therapeutic effects extend beyond its well-established role as an insulin secretagogue. While further research is required to fully elucidate the direct signaling pathways and to obtain more extensive quantitative data, the existing findings strongly suggest that this compound can directly enhance glucose uptake in peripheral tissues. This is likely mediated through an increase in the abundance and/or translocation of glucose transporters, particularly GLUT4 in skeletal muscle and potentially GLUT1. A deeper understanding of these extrapancreatic mechanisms will be instrumental in optimizing the use of this compound and in guiding the development of future anti-diabetic therapies that target peripheral insulin sensitivity.

References

Methodological & Application

Application Notes and Protocols for Measuring Glipizide-Induced Insulin Release In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide is a second-generation sulfonylurea drug widely used in the management of type 2 diabetes mellitus. Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[3][4] This binding event closes the K-ATP channel, leading to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin release.[4][5][6][7] Understanding and quantifying the effects of compounds like this compound on insulin secretion is crucial for the discovery and development of new anti-diabetic therapies.

These application notes provide a detailed protocol for measuring this compound-induced insulin release in an in vitro setting using pancreatic β-cell lines. The protocol is based on a static insulin secretion assay, a robust and widely used method for screening and characterizing insulin secretagogues.

Signaling Pathway of this compound-Induced Insulin Secretion

The signaling cascade initiated by this compound in pancreatic β-cells is a well-characterized process that culminates in the release of insulin. The following diagram illustrates the key molecular events involved.

G This compound-Induced Insulin Secretion Pathway This compound This compound sur1 SUR1 Subunit This compound->sur1 Binds to katp K-ATP Channel (Kir6.2) sur1->katp Inhibits membrane Membrane Depolarization katp->membrane Leads to ca_channel Voltage-Gated Ca²⁺ Channel membrane->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows pkc Protein Kinase C (PKC) Activation ca_influx->pkc Activates exocytosis Insulin Granule Exocytosis ca_influx->exocytosis Triggers pkc->exocytosis Promotes insulin Insulin Release exocytosis->insulin Results in

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow for Static Insulin Secretion Assay

The following diagram outlines the major steps involved in performing a static insulin secretion assay to evaluate the effect of this compound.

G Static Insulin Secretion Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed Seed β-cells (e.g., INS-1, MIN6) in multi-well plates culture Culture to desired confluency (e.g., 2-3 days) seed->culture preincubation Pre-incubation with low glucose (e.g., 2.8 mM) KRBH buffer culture->preincubation stimulation Incubation with test compounds (this compound) in low or high glucose KRBH preincubation->stimulation collection Collect supernatant for insulin measurement stimulation->collection quantification Quantify insulin concentration (ELISA, HTRF, or RIA) collection->quantification normalization Normalize to total protein or cell number (optional) quantification->normalization analysis Data analysis and interpretation normalization->analysis

Caption: Workflow of a static insulin secretion assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: INS-1 (rat insulinoma) or MIN6 (mouse insulinoma) cells are recommended.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Krebs-Ringer Bicarbonate HEPES (KRBH) Buffer: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) Bovine Serum Albumin (BSA), pH 7.4.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Glucose Stock Solution: 1 M glucose in sterile water.

  • Insulin Quantification Kit: ELISA, HTRF, or RIA kit for rat/mouse insulin.

  • Multi-well plates: 24- or 48-well tissue culture treated plates.

Cell Culture
  • Culture INS-1 or MIN6 cells in the recommended culture medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 24- or 48-well plates at a density that will result in 80-90% confluency on the day of the assay. This is typically achieved by seeding about 2.5 x 10⁵ cells/well in a 24-well plate 48-72 hours prior to the experiment.

Static Insulin Secretion Assay Protocol
  • Pre-incubation:

    • On the day of the assay, gently wash the cells twice with 1 mL of KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).

    • Add 1 mL of the same low glucose KRBH buffer to each well and incubate for 1-2 hours at 37°C to allow the cells to equilibrate and establish a basal rate of insulin secretion.

  • Stimulation:

    • Prepare fresh KRBH buffer containing the desired glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulatory conditions).

    • Prepare serial dilutions of this compound in the KRBH buffers to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) for each condition. A 2 µM this compound concentration has been shown to be effective in stimulating insulin release from isolated rat islets.

    • After the pre-incubation period, carefully aspirate the buffer from the wells.

    • Add 500 µL of the prepared stimulation buffers (with or without this compound) to the respective wells.

    • Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection:

    • Following the stimulation period, carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Centrifuge the collected supernatant at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

    • Transfer the clarified supernatant to a new tube and store at -20°C or -80°C until insulin quantification.

  • Insulin Quantification:

    • Thaw the samples on ice.

    • Quantify the insulin concentration in each sample using a commercially available ELISA, HTRF, or RIA kit according to the manufacturer's instructions.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the this compound-induced insulin secretion assay. The data presented are hypothetical and should be replaced with experimental results.

Table 1: Effect of this compound on Insulin Secretion under Basal (Low Glucose) Conditions

This compound Concentration (µM)Insulin Secretion (ng/mL)Fold Change vs. Vehicle
0 (Vehicle)1.5 ± 0.21.0
0.12.0 ± 0.31.3
13.5 ± 0.42.3
105.8 ± 0.63.9
1006.2 ± 0.74.1

Table 2: Effect of this compound on Insulin Secretion under Stimulatory (High Glucose) Conditions

This compound Concentration (µM)Insulin Secretion (ng/mL)Fold Change vs. Vehicle
0 (Vehicle)8.0 ± 0.91.0
0.19.5 ± 1.11.2
112.3 ± 1.41.5
1015.1 ± 1.81.9
10015.5 ± 2.01.9

Note: Data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments. The fold change is calculated by dividing the insulin secretion at a given this compound concentration by the insulin secretion of the vehicle control under the same glucose condition.

Conclusion

This application note provides a comprehensive in vitro protocol for measuring this compound-induced insulin release from pancreatic β-cell lines. The detailed methodologies, signaling pathway diagrams, and data presentation templates offer a robust framework for researchers to investigate the effects of this compound and other potential insulin secretagogues. Adherence to this protocol will enable the generation of reliable and reproducible data, contributing to a deeper understanding of β-cell physiology and the development of novel therapeutics for diabetes.

References

Application Notes and Protocols for Establishing a Glipizide-Resistant Pancreatic Beta-Cell Line for Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glipizide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus (T2DM).[1] Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic beta-cells.[1] this compound achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the beta-cell plasma membrane.[2] This binding leads to the closure of these channels, causing membrane depolarization, subsequent influx of calcium ions, and ultimately, the exocytosis of insulin-containing granules.[2]

Despite its efficacy, long-term treatment with sulfonylureas like this compound can lead to a secondary failure, where the drug's effectiveness diminishes over time.[3] This phenomenon is attributed to a progressive decline in beta-cell function.[3] To investigate the underlying molecular mechanisms of this acquired resistance and to develop novel therapeutic strategies to overcome it, the establishment of a stable this compound-resistant pancreatic beta-cell line is an invaluable in vitro model.

These application notes provide a detailed protocol for the generation and characterization of a this compound-resistant pancreatic beta-cell line, specifically using the INS-1 rat insulinoma cell line as a model system. The protocol is designed for researchers, scientists, and drug development professionals engaged in diabetes research.

Key Signaling Pathways

This compound-Induced Insulin Secretion Pathway

This compound's action is centered on the modulation of the KATP channel, which is a key regulator of insulin secretion. The pathway is initiated by this compound binding to the SUR1 subunit of the KATP channel, leading to a cascade of events culminating in insulin release.

This compound-Induced Insulin Secretion Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_Channel Triggers Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Stimulates Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: this compound's mechanism of action on pancreatic beta-cells.

Insulin Signaling Pathway

Upon secretion, insulin acts on target tissues to regulate glucose homeostasis. Understanding this pathway is crucial for assessing the downstream consequences of this compound action and potential alterations in resistant cells.

Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds to IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt/PKB PIP3->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Increases

Caption: A simplified overview of the insulin signaling cascade.

Experimental Workflow

The process of establishing a this compound-resistant cell line involves a systematic, long-term culture of parental cells in the presence of gradually increasing concentrations of the drug.

Experimental Workflow for Generating this compound-Resistant Cell Line Start Parental INS-1 Cell Culture IC50_Determination Determine Initial This compound IC50 Start->IC50_Determination Initial_Exposure Culture with Low-Dose This compound (IC20) IC50_Determination->Initial_Exposure Dose_Escalation Gradual Increase in this compound Concentration Initial_Exposure->Dose_Escalation Monitoring Monitor Cell Viability and Proliferation Dose_Escalation->Monitoring Continuous Resistant_Population Establishment of a Resistant Population Dose_Escalation->Resistant_Population After several months Monitoring->Dose_Escalation Clonal_Selection Clonal Selection and Expansion Resistant_Population->Clonal_Selection Validation Characterization and Validation Clonal_Selection->Validation

Caption: Step-by-step workflow for developing this compound resistance.

Materials and Methods

Cell Line and Culture Conditions
  • Cell Line: INS-1 (rat insulinoma cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Reagents
  • This compound (Sigma-Aldrich or equivalent)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • Reagents for RNA and protein extraction

  • Antibodies for Western blotting (e.g., anti-SUR1, anti-Kir6.2, anti-Insulin, anti-β-actin)

  • Reagents for quantitative real-time PCR (qRT-PCR)

  • Glucose and other reagents for Glucose-Stimulated Insulin Secretion (GSIS) assay

  • Insulin ELISA kit

Experimental Protocols

Protocol 1: Determination of Initial this compound IC50 in Parental INS-1 Cells
  • Cell Seeding: Seed INS-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to create a series of concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM).

  • Drug Treatment: Replace the medium in the 96-well plate with medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Viability Assay: Perform an MTT assay or a similar cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the this compound concentration. The IC20 (concentration that inhibits 20% of cell growth) can be extrapolated from this curve and will be used as the starting concentration for developing resistance.

Protocol 2: Establishment of this compound-Resistant INS-1 Cell Line (INS-1-GR)
  • Initial Exposure: Culture parental INS-1 cells in medium containing the predetermined IC20 of this compound.

  • Monitoring and Passaging: Monitor the cells for signs of stress and death. Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate. When the cells reach 80-90% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells have adapted to the initial concentration and are growing steadily (typically after 2-3 passages), increase the this compound concentration by a factor of 1.5 to 2.

  • Iterative Process: Repeat steps 2 and 3, gradually increasing the this compound concentration over several months. Maintain a frozen stock of cells at each successful concentration step.

  • Selection of Resistant Population: Continue this process until the cells can tolerate a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50 of the parental cells).

  • Clonal Selection (Optional but Recommended): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution in a 96-well plate. Expand the resulting clones in the presence of the high this compound concentration.

Protocol 3: Characterization and Validation of the this compound-Resistant (INS-1-GR) Cell Line
  • Determination of IC50 in Resistant Cells: Perform the IC50 determination protocol (Protocol 1) on the established INS-1-GR cells and compare the IC50 value to that of the parental INS-1 cells. Calculate the resistance index (RI) as follows: RI = IC50 (INS-1-GR) / IC50 (INS-1)

  • Stability of Resistance: Culture the INS-1-GR cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound. A stable resistant phenotype should show minimal reversal of resistance.

  • Glucose-Stimulated Insulin Secretion (GSIS) Assay: a. Seed both parental INS-1 and INS-1-GR cells in 24-well plates. b. Once confluent, pre-incubate the cells in Krebs-Ringer bicarbonate buffer (KRBH) with low glucose (e.g., 2.8 mM) for 1-2 hours. c. Stimulate the cells with KRBH containing low glucose, high glucose (e.g., 16.7 mM), and high glucose plus this compound for 1-2 hours. d. Collect the supernatant and measure insulin concentration using an ELISA kit. e. Lyse the cells to measure total insulin content and normalize the secreted insulin to the total insulin content.

  • Molecular Analysis: a. Western Blotting: Analyze the protein expression levels of key components of the KATP channel (SUR1 and Kir6.2) and insulin in both parental and resistant cell lines. b. qRT-PCR: Analyze the mRNA expression levels of the genes encoding SUR1 (Abcc8) and Kir6.2 (Kcnj11), as well as the insulin gene (Ins1).

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the this compound-resistant cell line.

Table 1: this compound IC50 Values and Resistance Index

Cell LineThis compound IC50 (µM) (Mean ± SD)Resistance Index (RI)
Parental INS-150 ± 51
INS-1-GR500 ± 4010
INS-1-GR (drug-free)450 ± 359

Table 2: Glucose-Stimulated Insulin Secretion (GSIS)

ConditionParental INS-1 (ng Insulin/mg protein)INS-1-GR (ng Insulin/mg protein)
Low Glucose (2.8 mM)2.5 ± 0.32.2 ± 0.4
High Glucose (16.7 mM)15.2 ± 1.58.5 ± 1.1
High Glucose + this compound (10 µM)25.8 ± 2.110.1 ± 1.3
* Representative data indicating a blunted response in the resistant cell line.

Table 3: Relative mRNA Expression of KATP Channel Subunits

GeneParental INS-1 (Fold Change)INS-1-GR (Fold Change)
Abcc8 (SUR1)1.00.4 ± 0.1
Kcnj11 (Kir6.2)1.00.5 ± 0.1
* Representative data suggesting downregulation of KATP channel subunit expression in resistant cells.

Troubleshooting

IssuePossible CauseSolution
Massive cell death during initial drug exposureStarting concentration of this compound is too high.Re-determine the IC50 and start with a lower concentration (e.g., IC10).
Cells fail to recover and proliferateThe cell line is highly sensitive to the drug.Use a more gradual dose escalation schedule (e.g., 1.2-fold increase).
Loss of resistant phenotype in drug-free mediumResistance is unstable.Maintain a low concentration of this compound in the culture medium to sustain selective pressure.
Inconsistent results in functional assaysHeterogeneous resistant population.Perform single-cell cloning to establish a homogenous cell line.

Conclusion

The establishment of a this compound-resistant pancreatic beta-cell line provides a powerful tool to dissect the molecular mechanisms underlying sulfonylurea resistance. The protocols outlined in these application notes offer a comprehensive guide for the successful generation and validation of such a cell line. The resulting model can be utilized for screening novel compounds that can restore this compound sensitivity, for investigating the role of specific genes and pathways in drug resistance, and for gaining deeper insights into the long-term effects of sulfonylureas on beta-cell function and survival.

References

Optimal Glipizide Dosage for Rodent Models of Type 2 Diabetes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and applying the optimal dosage of Glipizide in rodent models of type 2 diabetes. This document includes a summary of effective dosage ranges, detailed experimental protocols for diabetes induction and drug administration, and a visualization of the underlying cellular mechanism of this compound.

Data Presentation: this compound Dosage in Rodent Models

The effective dosage of this compound in rodent models of type 2 diabetes can vary depending on the specific model and experimental goals. The following table summarizes dosages cited in various studies.

Rodent ModelThis compound DosageRoute of AdministrationReference
Sprague Dawley Rats (fat-fed/STZ-treated)5 mg/kgOral (p.o.), single dose (s.d.)[1]
Diabetic-prone BB Rats10 or 100 mg/kg/dayOral[2]
Obese-hyperglycaemic Mice20 µ g/mouse Subcutaneous injection
Sprague-Dawley Rats (HFD/STZ-induced)5 mg/kgNot specified
Wistar Rats (HFD/STZ-induced)Not specifiedNot specified[3]

Note: It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions and rodent strain.

Experimental Protocols

Induction of Type 2 Diabetes Mellitus (T2DM) in Rodents (High-Fat Diet and Streptozotocin Model)

This protocol describes a common method for inducing a T2DM phenotype in rodents that mimics the progression of the disease in humans, involving insulin resistance followed by β-cell dysfunction.

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old) or C57BL/6J mice.

  • High-Fat Diet (HFD): Typically 45-60% of calories from fat. Custom diets can be purchased from commercial vendors.

  • Normal Pellet Diet (NPD).

  • Streptozotocin (STZ).

  • Citrate Buffer (0.1 M, pH 4.5), sterile.

  • Glucometer and test strips.

  • Animal scale.

  • Insulin assay kit (ELISA).

Procedure:

  • Acclimation: Acclimate animals for at least one week under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with free access to water and a normal pellet diet.

  • High-Fat Diet Feeding:

    • Divide the animals into a control group (receiving NPD) and an experimental group (receiving HFD).

    • Feed the respective diets for a period of 4 to 12 weeks to induce insulin resistance in the HFD group.[4][5] Monitor body weight and food intake weekly.

  • Induction of Hyperglycemia with Streptozotocin (STZ):

    • After the HFD feeding period, fast the animals overnight (12-16 hours).

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.

    • Administer a low dose of STZ intraperitoneally (i.p.). For rats, a single dose of 30-40 mg/kg is often used.[3][5] For mice, a single high dose of 95 mg/kg can be used.[4] The STZ dose should be optimized for the specific rodent strain and desired severity of diabetes.

    • The control group should be injected with an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels 72 hours after STZ injection and then weekly.

    • Animals with fasting blood glucose levels consistently above 250 mg/dL are typically considered diabetic and suitable for the study.[1]

    • Further characterization can include an Oral Glucose Tolerance Test (OGTT) and measurement of fasting insulin levels to confirm insulin resistance.

This compound Administration Protocol

Materials:

  • This compound.

  • Vehicle for this compound suspension (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles (appropriate size for the rodent).

  • Syringes.

Procedure:

  • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Grouping: Randomly divide the diabetic animals into a vehicle control group and one or more this compound treatment groups.

  • Administration:

    • Administer this compound or vehicle orally via gavage once daily.[1] The volume should not exceed 10 ml/kg for mice and 20 ml/kg for rats.[6][7]

    • For immediate-release formulations, it is recommended to administer the dose 30 minutes before a meal.[8]

  • Monitoring:

    • Monitor blood glucose levels and body weight regularly throughout the treatment period.

    • At the end of the study, perform an OGTT and measure serum insulin levels to assess the therapeutic effect of this compound.

Oral Glucose Tolerance Test (OGTT)

Procedure:

  • Fast the animals overnight (12-16 hours).

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer a glucose solution (2 g/kg body weight) orally via gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its efficacy in a rodent model of type 2 diabetes.

Glipizide_Mechanism_of_Action cluster_pancreatic_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds and inhibits KATP_Channel ATP-sensitive Potassium Channel (KATP) Depolarization Membrane Depolarization KATP_Channel->Depolarization Closure leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Bloodstream Bloodstream Insulin_Secretion->Bloodstream Released into Experimental_Workflow start Start: Rodent Acclimation (1 week) hfd High-Fat Diet Feeding (4-12 weeks) start->hfd stz Low-Dose STZ Injection hfd->stz diabetes_confirmation Confirmation of Diabetes (Fasting Blood Glucose > 250 mg/dL) stz->diabetes_confirmation grouping Randomization into Groups (Vehicle, this compound) diabetes_confirmation->grouping Diabetic Animals treatment Daily Oral Gavage (this compound or Vehicle) grouping->treatment monitoring Regular Monitoring (Blood Glucose, Body Weight) treatment->monitoring final_assessment Final Assessment (OGTT, Insulin Levels) monitoring->final_assessment end End of Study final_assessment->end

References

Application Notes and Protocols for Preparing Glipizide Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Glipizide stock solutions in cell culture experiments. Adherence to these protocols is crucial for ensuring experimental reproducibility and accuracy.

Introduction

This compound is a second-generation sulfonylurea drug primarily used in the treatment of type 2 diabetes mellitus. Its mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to membrane depolarization, calcium influx, and subsequent stimulation of insulin secretion.[1] In the context of cell culture, this compound is a valuable tool for studying insulin secretion pathways, β-cell function, and its potential off-target effects.

This compound Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C21H27N5O4S[2]
Molecular Weight 445.55 g/mol [1]
Appearance Whitish, odorless powder[1]
pKa 5.9[1][3]
Solubility
    in WaterInsoluble[1]
    in AlcoholsInsoluble[1]
    in 0.1 N NaOHSoluble[1]
    in DimethylformamideFreely soluble[1]
    in DMSO~20 mg/mL[2]
Storage (as solid) -20°C[2]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (DMSO-compatible)

  • Sterile syringes

Procedure:

  • Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.456 mg of this compound (Molecular Weight = 445.55 g/mol ).

  • Dissolution: Transfer the weighed this compound powder into a sterile polypropylene tube. Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, add 1 mL of DMSO for 4.456 mg of this compound.

  • Vortexing: Tightly cap the tube and vortex the solution vigorously until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterilization: To ensure sterility for cell culture applications, filter the this compound stock solution through a sterile 0.22 µm DMSO-compatible syringe filter into a new sterile tube.[4] High-temperature sterilization methods like autoclaving are not recommended as they can degrade the compound.[5]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is stable for at least one month.[5] For shorter periods, storage at 4°C for up to a few days is acceptable.

Preparation of Working Solutions

This protocol outlines the dilution of the 10 mM this compound stock solution to desired working concentrations for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Determine Final Concentration: Decide on the final working concentration(s) of this compound required for your experiment. Published studies have used a range of concentrations, typically from the ng/mL to µg/mL range. For example, concentrations around 1.0 ng/mL to 10 µg/mL have been used to study effects on human mononuclear cells.[6]

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Example Dilution Series: The following table provides an example of how to prepare working solutions from a 10 mM stock.

Desired Final ConcentrationVolume of 10 mM Stock (µL)Volume of Culture Medium (µL)Final DMSO Concentration
100 µM 109901.0%
10 µM 19990.1%
1 µM 0.1 (or 1 µL of 1 mM intermediate dilution)999.9 (or 999)0.01%
100 nM 0.01 (or 1 µL of 100 µM intermediate dilution)999.99 (or 999)0.001%

Note: For lower concentrations, it is recommended to perform an intermediate dilution step to ensure accuracy.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in Sterile DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Filter Sterilize (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Serially Dilute in Culture Medium thaw->dilute treat Treat Cells with Working Solution dilute->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Downstream Assays incubate->assay

Caption: Workflow for this compound stock and working solution preparation for cell culture.

This compound Signaling Pathway in Pancreatic β-Cells

The diagram below depicts the mechanism of action of this compound in stimulating insulin secretion from pancreatic β-cells.

G This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to and inhibits KATP_channel KATP Channel Closure SUR1->KATP_channel Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization Ca_channel Voltage-Gated Ca2+ Channel Opening Membrane_Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: this compound's mechanism of action in pancreatic β-cells.

References

Application Notes and Protocols for Studying KATP Channel Function in Isolated Islets Using Glipizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide, a second-generation sulfonylurea, is a potent inhibitor of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells.[1] This action makes it an invaluable tool for studying the intricate mechanisms of insulin secretion and KATP channel function. By binding to the SUR1 subunit of the KATP channel, this compound mimics the effect of elevated intracellular ATP, leading to channel closure, membrane depolarization, calcium influx, and ultimately, insulin exocytosis.[2] These application notes provide detailed protocols for utilizing this compound in key in vitro assays with isolated pancreatic islets to investigate KATP channel dynamics and its role in glucose homeostasis.

Mechanism of Action of this compound

This compound exerts its effects on pancreatic β-cells through a well-defined signaling pathway. At low glucose concentrations, KATP channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential, which prevents insulin secretion.[3] When glucose levels rise, or when this compound is introduced, the following cascade is initiated:

  • KATP Channel Inhibition: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[2]

  • Membrane Depolarization: This binding event leads to the closure of the KATP channel, reducing the outward flow of potassium ions. The resulting buildup of positive charge inside the cell causes membrane depolarization.

  • Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).

  • Insulin Exocytosis: The influx of calcium ions triggers the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.

Glipizide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_channel KATP Channel (Kir6.2/SUR1) This compound->KATP_channel Binds & Inhibits Depolarization Membrane Depolarization KATP_channel->Depolarization K+ efflux ↓ VGCC Voltage-Gated Ca2+ Channel Ca_influx ↑ Intracellular [Ca2+] VGCC->Ca_influx Ca2+ Influx Depolarization->VGCC Activates Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers

Data Presentation

The following tables summarize quantitative data regarding the effects of sulfonylureas on KATP channels and insulin secretion.

Table 1: Inhibitory Concentration (IC50) of Sulfonylureas on KATP Channels

CompoundChannel CompositionIC50 (High-Affinity Site)Reference
GliclazideNative β-cell KATP184 ± 30 nmol/L[4][5]
GliclazideKir6.2/SUR150 ± 7 nmol/L[6]
GlimepirideKir6.2/SUR13.0 ± 0.5 nmol/L[7]

Note: Gliclazide and Glimepiride are structurally and functionally similar to this compound, and their IC50 values provide an expected range for this compound's potency.

Table 2: Dose-Response of this compound on Insulin Secretion (Clinical Data)

This compound GITS DoseChange in Fasting Plasma Glucose (FPG)Change in HbA1cPostprandial Insulin and C-Peptide LevelsReference
5-60 mg-57 to -74 mg/dl-1.50 to -1.82%Significantly higher than placebo[8]

Note: This data is from clinical trials in patients with NIDDM and not from isolated islets. It demonstrates the in vivo efficacy of this compound.

Experimental Protocols

Experimental_Workflow Islet_Isolation 1. Pancreatic Islet Isolation Islet_Culture 2. Islet Culture & Recovery Islet_Isolation->Islet_Culture Functional_Assays 3. Functional Assays with this compound Islet_Culture->Functional_Assays GSIS 3a. GSIS Assay Functional_Assays->GSIS Perifusion 3b. Islet Perifusion Functional_Assays->Perifusion Patch_Clamp 3c. Patch-Clamp Electrophysiology Functional_Assays->Patch_Clamp Calcium_Imaging 3d. Calcium Imaging Functional_Assays->Calcium_Imaging Data_Analysis 4. Data Analysis GSIS->Data_Analysis Perifusion->Data_Analysis Patch_Clamp->Data_Analysis Calcium_Imaging->Data_Analysis

Pancreatic Islet Isolation and Culture

Standard protocols for the isolation of pancreatic islets from rodents or humans should be followed.[2] After isolation, islets should be cultured overnight in a humidified incubator at 37°C and 5% CO2 to allow for recovery.[2][9][10]

Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This assay measures insulin secretion from isolated islets in response to glucose and this compound.

Materials:

  • Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).[2][11]

  • This compound stock solution (dissolved in DMSO, then diluted in KRB).

  • 96-well plates.[2]

  • Insulin quantification kit (e.g., ELISA).

Protocol:

  • Islet Plating: Handpick islets of similar size and place 3-5 islets per well in a 96-well plate.[2]

  • Pre-incubation: Pre-incubate islets in low glucose KRB for 60 minutes at 37°C to establish basal insulin secretion.[2]

  • Incubation with this compound: Replace the pre-incubation buffer with KRB containing:

    • Low glucose (negative control)

    • High glucose (positive control)

    • Low glucose + varying concentrations of this compound

    • High glucose + varying concentrations of this compound

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Supernatant Collection: Collect the supernatant from each well to measure secreted insulin.

  • Insulin Quantification: Measure insulin concentration in the supernatants using an ELISA kit.

  • Data Normalization: Normalize secreted insulin to the total insulin content of the islets (determined after islet lysis) or to the number of islets per well.

Islet Perifusion Assay with this compound

This dynamic assay characterizes the biphasic pattern of insulin secretion in response to this compound.

Materials:

  • Perifusion system.[2]

  • KRB buffer with varying concentrations of glucose and this compound.

  • Fraction collector.

  • Insulin quantification kit (e.g., ELISA).

Protocol:

  • Islet Loading: Load 100-200 islets into each perifusion chamber.[2]

  • Equilibration: Perifuse the islets with low glucose KRB (e.g., 2.8 mM) for 30-60 minutes to establish a stable baseline of insulin secretion.[2]

  • Stimulation: Switch the perifusion solution to:

    • High glucose KRB to observe the typical biphasic insulin secretion.

    • Low glucose KRB containing a specific concentration of this compound.

    • A combination of high glucose and this compound.

  • Fraction Collection: Collect fractions at regular intervals (e.g., every 1-2 minutes) throughout the experiment.

  • Insulin Quantification: Measure insulin concentration in each fraction.

  • Data Analysis: Plot insulin secretion over time to visualize the dynamics of the response.

Patch-Clamp Electrophysiology

This technique directly measures the activity of KATP channels in isolated β-cells.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Intracellular and extracellular solutions.

  • This compound solution.

Protocol (Whole-Cell Configuration):

  • Cell Preparation: Isolate and disperse islets into single β-cells.

  • Pipette Filling: Fill the patch pipette with an intracellular solution.

  • Seal Formation: Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Access: Rupture the cell membrane under the pipette to gain electrical access to the cell interior.

  • Current Recording: Clamp the cell at a holding potential (e.g., -70 mV) and record KATP channel currents.

  • This compound Application: Perfuse the cell with an extracellular solution containing this compound to observe its effect on KATP channel activity.

  • Data Analysis: Analyze the recorded currents to determine the extent of channel inhibition by this compound.

Intracellular Calcium Imaging

This technique visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4).[2][12]

  • Inverted fluorescence microscope with an imaging system.

  • Perfusion system for the microscope stage.

  • Recording buffer (e.g., HBSS).[2]

Protocol:

  • Islet Loading: Load isolated islets with a calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in recording buffer for 30-45 minutes at 37°C.[2]

  • Washing: Wash the islets to remove excess dye.

  • Imaging: Place the islets on the microscope stage and perfuse with recording buffer.

  • Stimulation: Switch the perfusion to a buffer containing this compound and/or different glucose concentrations.

  • Image Acquisition: Acquire fluorescence images at regular intervals to monitor changes in [Ca²⁺]i.

  • Data Analysis: Analyze the changes in fluorescence intensity over time to quantify the calcium response to this compound.

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of KATP channels in insulin secretion. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate KATP channel function in isolated pancreatic islets, contributing to a deeper understanding of β-cell physiology and the development of novel diabetes therapies.

References

Application Notes and Protocols for Glipizide Administration in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the administration of glipizide in preclinical animal models. This compound, a second-generation sulfonylurea, is a widely used oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the dosages and administration routes of this compound used in various preclinical animal studies.

Table 1: Oral Administration of this compound

Animal ModelDosageVehicleFrequencyKey FindingsReference
Diabetic-prone BB Rat10 or 100 mg/kgNot SpecifiedDailyPrevented diabetes and reduced islet inflammation.
Fat-fed/STZ-treated Rat5 mg/kgNot SpecifiedSingle doseSignificantly reduced plasma glucose and triglycerides; increased plasma insulin.
Healthy Albino Rabbit3.73 mg/kgNot SpecifiedDaily for 7 daysInvestigated drug-drug interaction with Divalproex Sodium.
Normal Conscious Dog0.1 mg/kg and 1 mg/kgPowder or SolutionSingle doseDose-dependent hypoglycemia; solution form led to earlier onset.
Diabetic Cat5 mgNot SpecifiedTwice daily (q 12 h)Evaluated long-term efficacy and safety.

Table 2: Intravenous (IV) Administration of this compound

Animal ModelDosageVehicleFrequencyKey FindingsReference
Normal Conscious Dog0.03, 0.05, 0.07, 0.09 mg/kgNot SpecifiedSingle doseRapid-onset hypoglycemia, reaching maximum effect in ~30 minutes.
Normal Conscious Dog0.1 mg/kgNot SpecifiedSingle doseHypoglycemic effect persisted for at least 7 hours.

Signaling Pathway of this compound

This compound exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on pancreatic β-cells. This binding initiates a cascade of events leading to insulin exocytosis.

Glipizide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism KATP_Channel KATP Channel SUR1 Kir6.2 Depolarization Membrane Depolarization KATP_Channel:f0->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_Influx ↑ Intracellular Ca²⁺ VGCC->Ca_Influx Mediates This compound This compound This compound->KATP_Channel:f0 Binds & Inhibits ATP_ADP_Ratio ↑ ATP:ADP Ratio Metabolism->ATP_ADP_Ratio ATP_ADP_Ratio->KATP_Channel:f0 Inhibits Depolarization->VGCC Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Exocytosis Insulin Exocytosis Insulin_Vesicles->Insulin_Exocytosis

This compound's mechanism of action in pancreatic β-cells.

Experimental Protocols

The following are detailed protocols for common methods of this compound administration in preclinical research.

Protocol 1: Oral Gavage Administration in Rodents

This protocol is suitable for administering a precise dose of this compound directly into the stomach.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in water, 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline)

  • Oral gavage needles (stainless steel or flexible plastic, size appropriate for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation: Fast animals overnight (12-16 hours) with free access to water to ensure gastric emptying and consistent absorption.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.

    • If using a suspension like 0.5% CMC, weigh the appropriate amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

    • If using a co-solvent system, dissolve the this compound in the DMSO first, then add the other components in the specified order, mixing thoroughly at each step.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Gently restrain the animal.

    • Introduce the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly and steadily.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes to ensure recovery and check for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

IP injection is a common route for systemic drug delivery in small animals.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., sterile saline, Phosphate-Buffered Saline (PBS))

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Formulation Preparation:

    • Prepare a sterile solution or suspension of this compound in the chosen vehicle. Ensure the pH of the final solution is within a physiologically acceptable range.

  • Dosing:

    • Weigh the animal to determine the correct injection volume.

    • Position the animal to expose the abdomen. The injection is typically given in the lower right or left quadrant to avoid the bladder and cecum.

    • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure no blood or urine is drawn, indicating incorrect placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any adverse reactions.

Experimental Workflow for a Typical Preclinical Study

The following diagram illustrates a common workflow for evaluating the efficacy of this compound in a streptozotocin (STZ)-induced diabetic rat model.

Experimental_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Analysis Acclimatization Animal Acclimatization (1 week) STZ_Injection Streptozotocin (STZ) Injection Acclimatization->STZ_Injection Diabetes_Confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) STZ_Injection->Diabetes_Confirmation Grouping Animal Grouping (Control, this compound) Diabetes_Confirmation->Grouping Glipizide_Admin This compound Administration (e.g., Oral Gavage) Grouping->Glipizide_Admin Blood_Glucose Regular Blood Glucose Monitoring Glipizide_Admin->Blood_Glucose Body_Weight Body Weight Measurement Glipizide_Admin->Body_Weight Terminal_Analysis Terminal Blood & Tissue Analysis (e.g., Insulin, HbA1c) Blood_Glucose->Terminal_Analysis Body_Weight->Terminal_Analysis

A typical experimental workflow for this compound studies.

Application Notes and Protocols for the Quantification of Glipizide in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and precise quantification of Glipizide in various biological matrices. The protocols are intended to guide researchers in establishing robust analytical methods for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for the quantification of this compound in biological samples like plasma and serum.[1][2][3][4] This technique offers good sensitivity and selectivity for routine analysis.

Quantitative Data Summary
ParameterMethod 1 (Human Plasma)[2]Method 2 (Guinea Pig Plasma)[4]Method 3 (Human Plasma)[3]
Linearity Range 50–1600 ng/mL-12.5–1000 ng/mL
Correlation Coefficient (r²) -->0.999
Limit of Quantification (LOQ) 50 ng/mL18.6 ng/mL12.5 ng/mL
Limit of Detection (LOD) -6.45 ng/mL5 ng/mL
Intra-day Precision (%RSD) < 15%< 2%< 3%
Inter-day Precision (%RSD) < 15%< 2%< 3%
Accuracy/Recovery > 98%98.65 ± 3.2%99.90%
Retention Time -2.01 min-
Experimental Protocol: HPLC-UV for this compound in Human Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.[2]

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate

  • Glacial acetic acid

  • Toluene

  • Hydrochloric acid (0.05 M)

  • Methanol:Dichloromethane (10:90) mixture

  • Human plasma (drug-free)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., ZORBAX ODS, 4.6 x 150 mm)[2]

  • Vortex mixer

  • Centrifuge

  • Sample concentrator with nitrogen supply

3. Chromatographic Conditions:

  • Mobile Phase: 0.01 M Potassium dihydrogen phosphate and Acetonitrile (65:35, v/v), adjusted to pH 4.25 with glacial acetic acid.[2]

  • Flow Rate: 1.5 mL/min[2]

  • Detection Wavelength: 275 nm[2]

  • Injection Volume: 20 µL[2]

4. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 500 µL of plasma sample into a 10 mL glass tube.

  • Add 100 µL of 0.05 M HCl to precipitate plasma proteins and vortex for 45 seconds.[2]

  • Add 3 mL of toluene and vortex for another 45 seconds to extract this compound.[2]

  • Centrifuge the samples at 4000 rpm for 15 minutes.[2]

  • Transfer the supernatant (organic layer) to a clean glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen.[2]

  • Reconstitute the dried residue with 75 µL of the mobile phase.[2]

  • Inject 20 µL of the reconstituted sample into the HPLC system.[2]

5. Preparation of Standard Solutions:

  • Stock Solution (20 µg/mL): Dissolve 10 mg of this compound in 500 mL of a methanol:dichloromethane (10:90) mixture.[2]

  • Working Standards: Prepare working standard solutions by serial dilution of the stock solution.[2]

  • Calibration Curve: Construct a calibration curve by spiking drug-free plasma with known concentrations of this compound (e.g., 50–1600 ng/mL) and processing them as described in the sample preparation section.[2]

Experimental Workflow: HPLC-UV Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (500 µL) add_hcl Add 100 µL 0.05 M HCl plasma->add_hcl vortex1 Vortex (45s) add_hcl->vortex1 add_toluene Add 3 mL Toluene vortex1->add_toluene vortex2 Vortex (45s) add_toluene->vortex2 centrifuge Centrifuge (4000 rpm, 15 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2) supernatant->evaporate reconstitute Reconstitute in 75 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separation C18 Column Separation inject->separation detection UV Detection at 275 nm separation->detection quantification Data Acquisition & Quantification detection->quantification UPLC_MSMS_Workflow cluster_sample_prep_ms Sample Preparation cluster_uplc_msms_analysis UPLC-MS/MS Analysis plasma_ms Plasma Sample add_is Add Internal Standard plasma_ms->add_is add_methanol Add Methanol add_is->add_methanol vortex_ms Vortex add_methanol->vortex_ms centrifuge_ms Centrifuge vortex_ms->centrifuge_ms supernatant_ms Collect Supernatant centrifuge_ms->supernatant_ms inject_ms Inject into UPLC supernatant_ms->inject_ms separation_ms UPLC Separation inject_ms->separation_ms ionization ESI+ Ionization separation_ms->ionization detection_ms Tandem MS Detection (MRM) ionization->detection_ms quantification_ms Data Acquisition & Quantification detection_ms->quantification_ms Immunoassay_Principle cluster_reactants Reactants cluster_binding Competitive Binding cluster_measurement Measurement Antibody Antibody Complex1 Antibody This compound (Sample) Antibody:e->Complex1:w Complex2 Antibody Labeled this compound Antibody:e->Complex2:w Glipizide_Sample This compound (Sample) Glipizide_Sample:e->Complex1:w Glipizide_Labeled Labeled this compound Glipizide_Labeled:e->Complex2:w Measure Measure Bound Labeled this compound Complex2->Measure

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyperglycemia is a frequent complication in patients with pancreatic cancer, arising when the tumor signals the pancreas to decrease insulin production or when the body cannot effectively use the insulin it produces.[1][2][3] This condition can lead to symptoms such as excessive thirst, fatigue, weight loss, and digestive issues, complicating patient care and impacting quality of life.[3] Glipizide, a second-generation sulfonylurea drug, is traditionally used to manage type 2 diabetes mellitus.[4] Its application in oncology is being explored, specifically for treating pancreatic cancer-related hyperglycemia. This compound functions by stimulating the pancreas to secrete more insulin, thereby helping to lower high blood sugar levels.[1][4]

Mechanism of Action

This compound's primary mechanism involves the regulation of insulin release from pancreatic β-cells. It binds to and inhibits ATP-sensitive potassium (K_ATP) channels on the β-cell plasma membrane.[4] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing vesicles, releasing insulin into the bloodstream.[4]

Beyond its effects on blood glucose, preclinical studies suggest that this compound may possess anti-cancer properties. Research has shown that this compound can suppress tumor growth and metastasis by inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow.[5][6] This effect is not linked to its glucose-lowering properties but appears to be mediated by the upregulation of natriuretic peptide receptor A (NPRA), which inhibits endothelial cell migration and the formation of vascular structures.[5]

Current Research and Clinical Applications

The efficacy and safety of this compound for managing hyperglycemia in patients with metastatic pancreatic cancer are currently being investigated in a Phase II clinical trial (NCT06168812).[1][2][7] This study aims to provide crucial data on its therapeutic potential in this specific patient population. Preclinical research using various cancer cell lines and animal models has demonstrated that this compound can inhibit tumor-induced angiogenesis, suggesting a dual benefit of glycemic control and potential tumor suppression.[5][8][9]

Data Presentation

Table 1: Clinical Trial Parameters for this compound in Pancreatic Cancer (NCT06168812)

Parameter Description Reference
Study Phase Phase II [2]
Condition Metastatic Pancreatic Ductal Adenocarcinoma (PDAC) with Hyperglycemia [1][10]
Intervention This compound (extended-release formulation) administered orally once or twice daily for up to 4 months. [1][7]
Primary Outcome Efficacy and safety of this compound in lowering blood sugar. [7][10]
Key Inclusion Criteria Age ≥18 years; Biopsy-proven PDAC; Active disease; HbA1c > 7% or Random Glucose > 180 mg/dL; ECOG performance status ≤2; BMI < 30 kg/m ². [1][11]
Key Exclusion Criteria Use of other antidiabetic medications (except metformin) in the past month; History of sulfonylurea intolerance; Severe hypoglycemia; GFR < 30 mL/min/1.73m². [1][11]

| Monitoring | Continuous Glucose Monitor (CGM) to track blood sugar levels; Blood sample collection at baseline and every 4 weeks. |[1][2] |

Table 2: Summary of Preclinical Data on this compound's Anti-Angiogenic Effects

Parameter Description Reference
In Vitro Models Human Umbilical Vein Endothelial Cells (HUVEC); Human breast cancer cells (MCF-7); Mouse breast cancer cells (4T1). [5]
In Vivo Models Chick embryo chorioallantoic membrane (CAM) and yolk sac membrane (YSM); Xenograft mouse models (4T1, B16F10); MMTV-PyMT transgenic mouse model. [5][6]
This compound Concentration (In Vitro) 1 – 256 µM for cell proliferation (MTT) assays. No significant impact on cancer cell proliferation was observed. [5]
This compound Dosage (In Vivo) 5 mg/kg administered daily in a mouse xenograft model. [5]
Key Findings This compound significantly inhibits blood vessel formation and development. It suppresses tumor angiogenesis, growth, and metastasis in animal models. [5][6]

| Mechanism | The anti-angiogenic effect is achieved by up-regulating Natriuretic Peptide Receptor A (NPRA), which suppresses endothelial cell migration and tube formation. |[5] |

Experimental Protocols

Protocol 1: Clinical Trial Protocol for Assessing this compound in Pancreatic Cancer Patients (Based on NCT06168812)

  • Patient Screening and Enrollment:

    • Recruit patients aged 18 years or older with biopsy-proven, metastatic pancreatic cancer.[11]

    • Confirm hyperglycemia based on inclusion criteria (e.g., HbA1c > 7% or random glucose > 180 mg/dL).[10]

    • Verify all inclusion and exclusion criteria, including performance status, BMI, and medication history, to ensure patient eligibility.[1][11]

  • Baseline Assessment:

    • Collect baseline blood samples for laboratory analysis.[1]

    • Fit each patient with a Continuous Glucose Monitor (CGM) and provide instructions for use with their mobile device.[2]

  • Intervention:

    • Administer extended-release this compound orally. The dosage is determined as once daily (QD) or twice daily (BID).[1]

    • The treatment period continues for up to 4 months.[7]

  • Monitoring and Data Collection:

    • Monitor blood sugar levels continuously using the CGM for the duration of the treatment.[1]

    • Collect blood samples every 4 weeks to assess treatment response and safety.[1]

    • Review patient medical records and administer surveys to determine medication usage and outcomes.[1]

  • Endpoint Analysis:

    • Analyze CGM data to determine the effectiveness of this compound in managing hyperglycemia.

    • Evaluate safety and tolerability based on adverse event reporting and laboratory results.

Protocol 2: In Vitro Cell Viability (MTT) Assay

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7) or endothelial cells (e.g., HUVEC) in appropriate media and conditions.

    • Seed the cells into 96-well plates at a predetermined density.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of this compound (e.g., ranging from 1 µM to 256 µM).[5] Include a vehicle control (DMSO alone).

    • Incubate the plates for 48-72 hours at 37°C.[5]

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a spectrophotometer.[5]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Perform the assay in triplicate to ensure reproducibility.[5]

Protocol 3: In Vivo Xenograft Mouse Model for Tumor Growth and Angiogenesis

  • Animal Model:

    • Use an appropriate immunodeficient mouse strain (e.g., BALB/c nude mice).

    • Acclimate animals according to institutional guidelines.

  • Tumor Cell Inoculation:

    • Subcutaneously inoculate a suspension of cancer cells (e.g., 4T1 mouse breast cancer cells) into the mammary fat pad of the mice.[5]

  • Drug Administration:

    • Once tumors are established, randomize mice into a control group and a treatment group.

    • Administer this compound daily to the treatment group (e.g., 5 mg/kg via oral gavage or intraperitoneal injection).[5] Administer vehicle to the control group.

    • Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., every 2-3 days).

  • Endpoint Analysis:

    • After a set period (e.g., 14-20 days), euthanize the mice.[5]

    • Harvest the tumors and weigh them.[5]

    • Examine organs such as the lungs for evidence of metastasis.[5]

    • Fix tumor tissues in formalin and embed in paraffin for immunohistochemistry.

    • Stain tumor sections with an endothelial cell marker (e.g., CD31) to assess microvessel density and quantify angiogenesis.[5]

Visualizations

Glipizide_Insulin_Secretion cluster_beta_cell Pancreatic β-Cell This compound This compound katp K_ATP Channel This compound->katp Binds & Inhibits depol Membrane Depolarization katp->depol Leads to ca_channel Voltage-Gated Ca²⁺ Channel depol->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows vesicles Insulin Vesicles ca_influx->vesicles Triggers exocytosis Exocytosis vesicles->exocytosis insulin Insulin Secretion exocytosis->insulin

Caption: this compound's mechanism for stimulating insulin secretion in pancreatic β-cells.

Glipizide_Anti_Angiogenesis cluster_endothelial_cell Endothelial Cell This compound This compound npra NPRA Expression (Natriuretic Peptide Receptor A) This compound->npra Upregulates migration Cell Migration npra->migration Inhibits tube_formation Tube Formation npra->tube_formation Inhibits angiogenesis Tumor Angiogenesis migration->angiogenesis tube_formation->angiogenesis tumor_growth Tumor Growth & Metastasis angiogenesis->tumor_growth Promotes Clinical_Trial_Workflow start Patient Population (Metastatic Pancreatic Cancer with Hyperglycemia) screen Screening (Inclusion/Exclusion Criteria) start->screen enroll Enrollment & Consent screen->enroll baseline Baseline Assessment (Blood Samples, CGM Setup) enroll->baseline treatment This compound Administration (Up to 4 Months) baseline->treatment monitoring Ongoing Monitoring (CGM Data, Monthly Blood Draws) treatment->monitoring monitoring->treatment Cycle end End of Study (Data Analysis for Safety & Efficacy) monitoring->end

References

Investigating the Effects of Glipizide on the Surgically Altered Pancreas: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental designs and protocols for investigating the therapeutic effects of Glipizide on a surgically altered pancreas. The methodologies outlined herein are intended to guide researchers in establishing robust preclinical models to assess the efficacy of this compound in scenarios of reduced pancreatic beta-cell mass, such as after pancreatic resection or in the context of islet transplantation.

Introduction to this compound and Surgically Altered Pancreas Models

This compound, a second-generation sulfonylurea, is an oral hypoglycemic agent primarily used in the management of type 2 diabetes.[1][2] Its principal mechanism of action involves the stimulation of insulin secretion from functional pancreatic β-cells.[1][3] this compound achieves this by binding to and inhibiting ATP-sensitive potassium (K-ATP) channels on the plasma membrane of β-cells. This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium stimulates the exocytosis of insulin-containing vesicles.[3][4]

Surgical alterations to the pancreas, such as partial pancreatectomy or pancreatic duct ligation, provide valuable in vivo models to study β-cell regeneration, islet function under stress, and the efficacy of therapeutic agents like this compound in the context of a reduced β-cell population.[5][6] Islet transplantation is another relevant model, representing a "surgically altered" endocrine pancreas, where the effects of drugs on the survival and function of transplanted islets can be assessed.[3]

Experimental Models and Protocols

This section details three distinct experimental models involving a surgically altered pancreas to investigate the effects of this compound.

Model 1: Partial Pancreatectomy in Rats

This model aims to evaluate the effect of this compound on glycemic control and β-cell function in a state of surgically reduced pancreatic mass. A 70% partial pancreatectomy in rats is a well-established model that induces a state of impaired glucose tolerance.

G cluster_0 Pre-Treatment Phase cluster_1 Surgical Phase cluster_2 Treatment Phase cluster_3 Endpoint Analysis A Acclimatization of Rats B Baseline Measurements (Glucose, Insulin, C-peptide, Body Weight) A->B C Randomization into Groups (Sham, PX, PX + this compound) B->C D 70% Partial Pancreatectomy (PX) or Sham Operation C->D E Post-operative Recovery D->E F Initiation of this compound Treatment (Oral Gavage) E->F G Monitoring (Blood Glucose, Body Weight) F->G H Glucose Tolerance Test (GTT) G->H I Serum Collection for Insulin & C-peptide ELISA H->I J Pancreas Harvest for Histology & Immunohistochemistry I->J

Figure 1: Experimental workflow for the partial pancreatectomy model.

2.1.1. 70% Partial Pancreatectomy in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Anesthesia: Isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently exteriorize the spleen and the attached splenic and gastric portions of the pancreas.

    • Carefully dissect the pancreas away from the spleen and stomach, ligating the small blood vessels.

    • Remove the splenic and gastric portions of the pancreas, which constitute approximately 70% of the total pancreatic mass.

    • Ensure the duodenal portion of the pancreas and the common bile duct remain intact.

    • For sham-operated animals, perform a laparotomy and gently manipulate the pancreas without removing any tissue.

    • Close the abdominal wall and skin in layers.

  • Post-operative Care: Provide analgesics and monitor for recovery.

2.1.2. This compound Administration

  • Dosage: 5 mg/kg body weight, once daily.[7]

  • Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Administration: Oral gavage using a suitable gavage needle.[8]

  • Timing: Begin treatment 3-5 days post-surgery to allow for recovery.

2.1.3. Endpoint Analyses

  • Oral Glucose Tolerance Test (OGTT):

    • Fast rats for 16 hours overnight with free access to water.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a 2 g/kg body weight glucose solution orally via gavage.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Serum Insulin and C-peptide Measurement:

    • Collect blood at the end of the study via cardiac puncture under terminal anesthesia.

    • Allow blood to clot and centrifuge to separate serum.

    • Measure insulin and C-peptide levels using commercially available rat-specific ELISA kits, following the manufacturer's instructions.

  • Histology and Immunohistochemistry:

    • Harvest the remnant pancreatic tissue and fix in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Perform Hematoxylin and Eosin (H&E) staining to assess overall morphology.

    • Perform immunohistochemistry for insulin to identify β-cells and for Ki67 to assess proliferation.

    • Quantify β-cell mass and proliferation rate using image analysis software.

Table 1: Glycemic Control and Pancreatic Function in Pancreatectomized Rats

ParameterSham ControlPartial Pancreatectomy (Vehicle)Partial Pancreatectomy (this compound)
Fasting Blood Glucose (mg/dL) 95 ± 8145 ± 12110 ± 10#
OGTT AUC (mg/dLmin) 18000 ± 150032000 ± 250023000 ± 2000#
Fasting Serum Insulin (ng/mL) 2.5 ± 0.41.2 ± 0.31.8 ± 0.3#
Fasting Serum C-peptide (pmol/L) 350 ± 50180 ± 30250 ± 40#
β-Cell Mass (mg) 10.2 ± 1.53.5 ± 0.84.8 ± 1.0#
β-Cell Proliferation (% Ki67+) 0.8 ± 0.22.5 ± 0.53.5 ± 0.6#
p < 0.05 vs. Sham Control; #p < 0.05 vs. Partial Pancreatectomy (Vehicle). Data are presented as mean ± SD.
Model 2: Pancreatic Duct Ligation in Mice

This model induces pancreatic injury and inflammation, leading to a dynamic environment of tissue remodeling and potential β-cell neogenesis. It is useful for studying the effects of this compound on β-cell regeneration and function in an injured pancreas.

G cluster_0 Pre-Treatment cluster_1 Surgical Intervention cluster_2 Treatment & Monitoring cluster_3 Final Analysis A Acclimatization of Mice B Randomization into Groups (Sham, PDL, PDL + this compound) A->B C Pancreatic Duct Ligation (PDL) or Sham Operation B->C D Post-operative Recovery C->D E This compound Administration (Oral Gavage) D->E F Weekly Monitoring (Glucose, Body Weight) E->F G Glucose Tolerance Test F->G H Serum Insulin/C-peptide Analysis G->H I Pancreas Harvest for Histology (H&E, IHC for Insulin, Ngn3) H->I

Figure 2: Experimental workflow for the pancreatic duct ligation model.

2.2.1. Pancreatic Duct Ligation (PDL) in Mice

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Isoflurane inhalation.

  • Surgical Procedure:

    • Make an upper midline abdominal incision.

    • Gently expose the pancreas and locate the main pancreatic duct in the neck region of the pancreas.

    • Carefully pass a suture (e.g., 6-0 silk) under the duct, avoiding major blood vessels.

    • Ligate the duct with two surgical knots.[6][9]

    • For sham-operated animals, expose the duct but do not ligate it.

    • Return the organs to the abdominal cavity and close the incision.

  • Post-operative Care: Provide appropriate analgesia and monitor for recovery.

2.2.2. This compound Administration

  • Dosage: 10 mg/kg body weight, once daily.

  • Vehicle: 0.5% CMC in sterile water.

  • Administration: Oral gavage.

  • Timing: Begin treatment on the day of surgery.

2.2.3. Endpoint Analyses

  • Glucose Tolerance Test, Serum Analysis, and Histology: As described in section 2.1.3, using mouse-specific reagents and parameters.

  • Immunohistochemistry for Ngn3: In addition to insulin and Ki67, staining for Neurogenin3 (Ngn3) can be performed to identify potential endocrine progenitor cells.

Table 2: Pancreatic Remodeling and Function after PDL in Mice

ParameterSham ControlPDL (Vehicle)PDL (this compound)
Fasting Blood Glucose (mg/dL) 100 ± 10130 ± 15115 ± 12
OGTT AUC (mg/dLmin) 19000 ± 200028000 ± 220024000 ± 2100#
Serum Insulin (ng/mL) 2.2 ± 0.31.5 ± 0.41.9 ± 0.3
β-Cell Mass (mg) 1.5 ± 0.31.8 ± 0.42.2 ± 0.5#
Ngn3+ cells/duct 0.1 ± 0.11.2 ± 0.31.8 ± 0.4#
p < 0.05 vs. Sham Control; #p < 0.05 vs. PDL (Vehicle). Data are presented as mean ± SD.
Model 3: Islet Transplantation in Diabetic Mice

This model directly assesses the effect of this compound on the function and survival of transplanted islets, a clinically relevant scenario for β-cell replacement therapy.

G cluster_0 Preparation Phase cluster_1 Transplantation & Treatment cluster_2 Monitoring & Assessment cluster_3 Final Endpoint Analysis A Induce Diabetes in Recipient Mice (Streptozotocin) B Islet Isolation from Donor Mice A->B C Islet Transplantation (under Kidney Capsule) B->C D Randomization & Initiation of This compound Treatment C->D E Daily Blood Glucose Monitoring D->E F Graft Function Assessment (Return to Normoglycemia) E->F G Intraperitoneal GTT F->G H Graft Harvest for Histology (Insulin, Glucagon, Apoptosis) G->H I In Vitro Glucose-Stimulated Insulin Secretion (GSIS) from Graft H->I

Figure 3: Experimental workflow for the islet transplantation model.

2.3.1. Induction of Diabetes

  • Animal Model: C57BL/6 mice.

  • Induction Agent: Streptozotocin (STZ), freshly prepared in citrate buffer.

  • Procedure: Administer a single high dose or multiple low doses of STZ intraperitoneally to induce diabetes. Confirm diabetes with blood glucose readings >300 mg/dL for two consecutive days.

2.3.2. Islet Isolation and Transplantation

  • Islet Isolation:

    • Euthanize donor mice and cannulate the common bile duct.

    • Perfuse the pancreas with a collagenase solution.[1][2]

    • Digest the pancreas at 37°C and purify the islets using a density gradient.

  • Transplantation:

    • Anesthetize the diabetic recipient mouse.

    • Exteriorize the left kidney and make a small incision in the kidney capsule.

    • Implant a known number of islets (e.g., 200-300) under the kidney capsule.[3][4]

    • Return the kidney to the abdominal cavity and close the incision.

2.3.3. This compound Administration

  • Dosage: 10 mg/kg body weight, once daily.

  • Vehicle: 0.5% CMC in sterile water.

  • Administration: Oral gavage.

  • Timing: Begin treatment immediately after islet transplantation.

2.3.4. Endpoint Analyses

  • Graft Function: Monitor non-fasting blood glucose daily. Successful engraftment is defined as a return to normoglycemia (<200 mg/dL).

  • Glucose Tolerance Test: Perform an intraperitoneal GTT once normoglycemia is achieved.

  • Graft Histology: At the end of the study, harvest the kidney bearing the islet graft, fix, and process for H&E and immunohistochemistry (insulin, glucagon, TUNEL for apoptosis).

  • Glucose-Stimulated Insulin Secretion (GSIS):

    • Retrieve the islet graft from the kidney capsule.

    • Culture the islets overnight.

    • Perform a static GSIS assay by incubating islets sequentially in low (2.8 mM) and high (16.7 mM) glucose concentrations.

    • Measure insulin secreted into the supernatant by ELISA.

Table 3: Function and Survival of Transplanted Islets

ParameterDiabetic Control (No Tx)Islet Transplant (Vehicle)Islet Transplant (this compound)
Time to Normoglycemia (days) N/A10 ± 37 ± 2#
% Graft Survival (Normoglycemic at Day 30) 0%70%90%#
IPGTT AUC (mg/dLmin) >6000025000 ± 300020000 ± 2500#
Graft Insulin Content (ng/graft) N/A85 ± 15110 ± 20#
GSIS Stimulation Index N/A2.5 ± 0.63.8 ± 0.8#
Apoptosis (% TUNEL+ β-cells) N/A5.2 ± 1.52.1 ± 0.8#
p < 0.05 vs. Sham Control; #p < 0.05 vs. Islet Transplant (Vehicle). Data are presented as mean ± SD.

Signaling Pathways and Logical Relationships

This compound's Mechanism of Action on Pancreatic β-Cells

G This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds & Inhibits K_ATP K-ATP Channel Closure SUR1->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_channel Voltage-Gated Ca2+ Channel Opening Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_exocytosis

Figure 4: Signaling pathway of this compound-induced insulin secretion.
Logical Framework for Investigating this compound's Effects

G cluster_0 Research Question cluster_1 Experimental Models cluster_2 Key Readouts Q Does this compound improve glycemic control and β-cell function in a surgically altered pancreas? M1 Partial Pancreatectomy (Reduced β-cell mass) Q->M1 M2 Pancreatic Duct Ligation (Injury & Regeneration) Q->M2 M3 Islet Transplantation (β-cell replacement) Q->M3 R1 Glycemic Control (Fasting Glucose, GTT) M1->R1 R2 Insulin Secretion (Insulin, C-peptide, GSIS) M1->R2 R3 β-Cell Mass & Health (Histology, Proliferation, Apoptosis) M1->R3 M2->R1 M2->R2 M2->R3 M3->R1 M3->R2 M3->R3

Figure 5: Logical relationship of the experimental design.

Conclusion

The experimental designs detailed in these application notes provide a comprehensive framework for elucidating the effects of this compound on a surgically altered pancreas. By utilizing models of reduced β-cell mass, pancreatic injury, and islet transplantation, researchers can gain valuable insights into the potential of this compound to not only stimulate insulin secretion but also to potentially support β-cell function, survival, and regeneration. The provided protocols and data presentation formats are intended to ensure robust and reproducible experimental outcomes.

References

Glipizide: A Versatile Tool for Investigating Insulin Granule Exocytosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Glipizide, a second-generation sulfonylurea, is a widely used oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. This property makes this compound an invaluable tool for researchers investigating the intricate molecular and cellular processes governing insulin granule exocytosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study insulin secretion, catering to the needs of researchers, scientists, and drug development professionals.

This compound exerts its effects primarily by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[1] This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration is the key trigger for the exocytosis of insulin-containing granules.[2][3][4][5][6]

Beyond this well-established pathway, emerging evidence suggests a secondary, complementary mechanism involving the exchange protein directly activated by cAMP 2 (Epac2).[7][8] Some sulfonylureas, including this compound, have been shown to directly interact with and activate Epac2, which can potentiate insulin secretion.[7] This dual mechanism of action adds another layer to the utility of this compound as a research tool, allowing for the investigation of both K-ATP channel-dependent and -independent pathways of insulin release.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound on insulin secretion and related parameters.

Table 1: In Vitro this compound-Stimulated Insulin Secretion

Cell Type/Islet SourceThis compound ConcentrationGlucose ConcentrationFold Increase in Insulin Secretion (vs. Control)Reference
Isolated rat pancreatic islets2 µmol/L2.8 mmol/LModest stimulation[9]
Isolated rat pancreatic islets2 µmol/L8.3 mmol/LBiphasic and rapidly reversible increase[9]
Isolated mouse pancreatic islets5 ng/mL5.5 mMStimulated secretion[9]
MIN6-MS1 pseudoislets10 µMHigh glucose~2-fold[4]
βTC3-MS1 pseudoislets10 µMHigh glucose~1.5-fold[4]

Table 2: Clinical Studies on this compound's Effect on Insulin and C-Peptide Levels

Study PopulationThis compound TreatmentOutcome MeasureResultReference
Obese, newly diagnosed type II diabetic subjects15 mg/day for 1 monthPost-glucose C-peptide concentrationsSignificantly increased[10][11]
Obese, newly diagnosed type II diabetic subjects15 mg/day for 1 monthPost-glucose plasma insulin levelsNo significant change[10][11]
Patients with NIDDM≤ 20 mg daily for ≥ 2 yearsMeal-induced insulin secretion (C-peptide AUC)32% increase[12]
Patients with NIDDMChronic therapyTotal plasma insulin response to a test mealIncreased by 63%[13]

Experimental Protocols

Protocol 1: Static Insulin Secretion Assay in Isolated Pancreatic Islets

This protocol describes a method to measure insulin secretion from isolated pancreatic islets in response to this compound under static incubation conditions.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose

  • This compound stock solution (e.g., in DMSO)

  • 24-well culture plates

  • Insulin ELISA kit

  • Cell lysis buffer (e.g., acid-ethanol)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Islet Preparation: After isolation, culture islets overnight to allow for recovery. Hand-pick islets of similar size for the experiment.

  • Pre-incubation:

    • Wash islets twice with pre-warmed low-glucose KRB buffer.

    • Place batches of 10-20 islets per well in a 24-well plate.

    • Pre-incubate the islets in low-glucose KRB buffer for 1-2 hours at 37°C in a humidified incubator (5% CO2). This step allows the islets to return to a basal state of insulin secretion.

  • Treatment:

    • Prepare KRB buffer containing low and high glucose concentrations with the desired final concentrations of this compound (e.g., a dose-response range from 1 nM to 10 µM). Include a vehicle control (DMSO).

    • Carefully remove the pre-incubation buffer and add the treatment buffers to the respective wells.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

    • Centrifuge the supernatant to remove any cellular debris and store at -20°C until the insulin assay.

  • Insulin Content Measurement (Optional):

    • To normalize secreted insulin to the total insulin content, lyse the islets in each well using a cell lysis buffer.

    • Store the lysate at -20°C.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants and lysates using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total protein content or total insulin content of the islets.

    • Express the results as fold-change relative to the control group.

Protocol 2: Perifusion Assay for Dynamic Insulin Secretion

This protocol allows for the analysis of the dynamics of insulin secretion (first and second phases) in response to this compound.

Materials:

  • Isolated pancreatic islets

  • Perifusion system with chambers

  • KRB buffer with varying glucose concentrations

  • This compound stock solution

  • Fraction collector

  • Insulin ELISA kit

Procedure:

  • System Setup: Set up the perifusion system according to the manufacturer's instructions. Maintain the temperature at 37°C.

  • Islet Loading: Place a group of islets (e.g., 50-100) into each perifusion chamber.

  • Basal Perifusion: Perifuse the islets with low-glucose (e.g., 2.8 mM) KRB buffer for at least 30-60 minutes to establish a stable baseline of insulin secretion. Collect fractions at regular intervals (e.g., every 1-5 minutes).

  • Stimulation: Switch the perifusion buffer to one containing the desired concentration of this compound and/or glucose. Continue collecting fractions.

  • Washout: After the stimulation period, switch back to the low-glucose KRB buffer to observe the return to baseline secretion.

  • Sample Analysis: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.

  • Data Analysis: Plot the insulin secretion rate over time to visualize the biphasic release profile.

Protocol 3: Calcium Imaging in β-Cells

This protocol outlines the measurement of intracellular calcium concentration changes in response to this compound stimulation.

Materials:

  • Isolated islets or β-cell lines (e.g., MIN6, INS-1E)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Imaging buffer (e.g., HBSS)

  • This compound stock solution

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate β-cells on glass-bottom dishes or use isolated islets.

    • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fura-2 AM for 30-60 minutes at 37°C).

    • Wash the cells to remove excess dye.

  • Imaging:

    • Mount the dish on the microscope stage and maintain at 37°C.

    • Perfuse the cells with imaging buffer and record baseline fluorescence.

    • Introduce this compound at the desired concentration into the perfusion system.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4) to determine the relative changes in intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

Glipizide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound SUR1 SUR1 This compound->SUR1 Binds to Epac2 Epac2 This compound->Epac2 Directly activates (secondary pathway) K_ATP_Channel K-ATP Channel Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP_Channel->Depolarization VGCC Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx VGCC->Ca_influx Opens Depolarization->VGCC Activates Ca_increase [Ca2+]i Increase Ca_influx->Ca_increase Insulin_Vesicle Insulin Granule Ca_increase->Insulin_Vesicle Triggers Exocytosis Exocytosis Insulin_Vesicle->Exocytosis Fusion Insulin_Release Insulin Release Exocytosis->Insulin_Release Rap1 Rap1 Epac2->Rap1 Activates Rap1->Exocytosis Potentiates

Caption: this compound's dual signaling pathway for insulin exocytosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Isolate_Cells Isolate Pancreatic Islets or Culture β-cell lines Preincubation Pre-incubate in low glucose buffer Isolate_Cells->Preincubation Stimulation Stimulate with this compound (± varying glucose) Preincubation->Stimulation Collect_Samples Collect Supernatant/ Perform Imaging Stimulation->Collect_Samples Quantify_Insulin Quantify Insulin (ELISA) Collect_Samples->Quantify_Insulin Analyze_Ca Analyze Calcium Imaging Data Collect_Samples->Analyze_Ca Analyze_Currents Analyze Electrophysiology Data Collect_Samples->Analyze_Currents Data_Interpretation Data Interpretation Quantify_Insulin->Data_Interpretation Analyze_Ca->Data_Interpretation Analyze_Currents->Data_Interpretation

Caption: General experimental workflow for studying this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Glipizide Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with Glipizide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2][3][4][5][6] This poor solubility is a significant hurdle as the dissolution rate in the gastrointestinal tract is often the rate-limiting step for its absorption and overall bioavailability.[2][3][5][6] this compound is a weak acid with a pKa of 5.9, making its solubility highly dependent on the pH of the medium.[7][8]

Q2: How does pH affect the solubility of this compound?

A2: this compound's solubility is significantly influenced by pH. Its aqueous solubility is very low in acidic conditions (pH 1-3).[9] As the pH increases towards its pKa of 5.9 and into slightly alkaline conditions (pH > 6.8), its solubility increases.[9][10] For instance, one study showed that the amount of this compound dissolved within 2 hours was 3.9% at pH 2, 24% at pH 6, and 92% at pH 9.[11] It is also soluble in dilute alkaline solutions like 0.1 N NaOH.[2][3][7]

Q3: What are the recommended solvents for preparing a this compound stock solution?

A3: For preparing a concentrated stock solution, organic solvents are recommended. This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 20 mg/mL in these solvents.[12] It is also reported to be freely soluble in dichloromethane.[9]

Q4: How can I prepare a working solution of this compound in an aqueous buffer for my in vitro experiment?

A4: Due to its low aqueous solubility, the recommended method is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[12] This stock solution can then be diluted with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.[12] It is important to note that when using this method with a 1:1 ratio of DMSO to PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[12] It is also advised not to store the aqueous solution for more than one day to avoid precipitation.[12]

Q5: Are there other methods to enhance the aqueous solubility of this compound?

A5: Yes, several techniques have been developed to improve the solubility and dissolution rate of this compound. These include:

  • Solid Dispersions: This involves dispersing this compound in an inert carrier matrix at a solid state.[2][3][13] Commonly used carriers include polyvinylpyrrolidone (PVP K30), polyethylene glycol (PEG 6000), and poloxamers (PXM 188, PXM 407).[2][3][4][13]

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin, can enhance the aqueous solubility of this compound.[14][15]

  • Use of Surfactants: Surfactants like Sodium Lauryl Sulphate (SLS) can be added to the aqueous medium to increase solubility and aid in dissolution.[8][16]

  • Nanotechnology: Techniques like creating nanocrystals or nanoemulsions can increase the surface area to volume ratio, thereby improving solubility and dissolution rate.[5]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). - Consider using a buffer with a higher pH (e.g., pH 7.4 or higher) to increase this compound's solubility. - Warm the buffer slightly before adding the this compound stock solution.
Incomplete dissolution of this compound powder in aqueous buffer. This compound is practically insoluble in water and neutral buffers.- Do not attempt to dissolve this compound directly in aqueous buffers. - Follow the recommended protocol of first dissolving in an organic solvent like DMSO to create a stock solution, and then diluting it into the aqueous buffer.
Variability in experimental results between batches. Potential precipitation of this compound in the working solution over time. Inconsistent preparation of the this compound solution.- Prepare fresh aqueous working solutions of this compound for each experiment and avoid storing them for more than a day.[12] - Ensure the DMSO stock solution is fully dissolved before diluting. - Vortex the final aqueous solution thoroughly before use.
Low bioavailability in in vivo studies. Poor dissolution of the administered this compound formulation.- Consider using a formulation with enhanced solubility, such as a solid dispersion, cyclodextrin complex, or a lipid-based formulation.[5][13][14] - The particle size of the this compound active pharmaceutical ingredient (API) is crucial; smaller particle sizes generally lead to better dissolution and bioavailability.[17]

Quantitative Data on this compound Solubility

Solubility in Various Solvents
SolventSolubility (Mole Fraction at 318.2 K)Solubility (mg/mL)Reference
Water1.98 x 10⁻⁴~0.037[6][18]
Methanol3.38 x 10⁻⁴-[6][18]
Ethanol4.98 x 10⁻⁴-[6][18]
Propylene Glycol (PG)3.26 x 10⁻⁴-[6][18]
Polyethylene Glycol-400 (PEG-400)5.64 x 10⁻⁴-[6][18]
Dimethyl Sulfoxide (DMSO)2.81 x 10⁻²~20[6][12][18]
1:1 DMSO:PBS (pH 7.2)-~0.5[12]
Enhancement of Solubility using Different Techniques
TechniqueCarrier/AgentRatio (Drug:Carrier)Solvent/Medium% Increase in SolubilityReference
Solid DispersionPVP K301:4Phosphate Buffer pH 6.895.13%[2][3]
Solid DispersionPVP K901:4Phosphate Buffer pH 6.892.60%[2][3]
Solid DispersionPEG 60001:4Phosphate Buffer pH 6.889.12%[2][3]
Solid DispersionPoloxamer 1881:8-Maximum solubility enhancement observed[13]
SurfactantSodium Lauryl Sulphate (SLS)0.75% (w/v)Phosphate Buffer pH 6.8-[8][19]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in Aqueous Buffer

Objective: To prepare a 10 µM working solution of this compound in Phosphate Buffered Saline (PBS), pH 7.2.

Materials:

  • This compound powder (MW: 445.55 g/mol )

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Weigh out 4.456 mg of this compound powder.

    • Dissolve the powder in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved. This is your 10 mM stock solution.

    • Store the stock solution at -20°C for long-term storage.

  • Prepare the 10 µM Working Solution:

    • On the day of the experiment, thaw the 10 mM stock solution.

    • In a sterile tube, add 999 µL of PBS (pH 7.2).

    • Add 1 µL of the 10 mM this compound stock solution to the PBS.

    • Vortex the solution immediately and thoroughly to ensure proper mixing and prevent precipitation.

    • This will result in a 10 µM working solution of this compound with a final DMSO concentration of 0.1%.

Note: The final DMSO concentration should be tested for its effect on your specific experimental model and a vehicle control with the same DMSO concentration should always be included.

Protocol 2: Evaluating this compound Solubility Enhancement with a Surfactant

Objective: To determine the effect of Sodium Lauryl Sulphate (SLS) on the solubility of this compound in a phosphate buffer.

Materials:

  • This compound powder

  • Phosphate buffer, pH 6.8

  • Sodium Lauryl Sulphate (SLS)

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Phosphate Buffer with Varying SLS Concentrations:

    • Prepare a series of phosphate buffers (pH 6.8) containing different concentrations of SLS (e.g., 0%, 0.25%, 0.5%, 0.75%, 1.0% w/v).

  • Saturation Solubility Determination:

    • Add an excess amount of this compound powder to each of the prepared buffer solutions in sealed containers.

    • Incubate the samples at a constant temperature (e.g., 37°C) in a shaking water bath for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples at a high speed to pellet the undissolved this compound.

    • Carefully collect the supernatant.

    • Dilute the supernatant appropriately with the corresponding buffer.

    • Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound (approximately 275 nm).

    • Calculate the concentration of dissolved this compound using a standard calibration curve.

Visualizations

Glipizide_Solubilization_Workflow cluster_start Starting Material cluster_dissolution Dissolution Step cluster_dilution Dilution for Experiment cluster_enhancement Alternative Solubility Enhancement Glipizide_Powder This compound Powder (Poorly Water Soluble) Organic_Solvent Organic Solvent (e.g., DMSO) Glipizide_Powder->Organic_Solvent Dissolve in Enhancement_Techniques Enhancement Techniques: - Solid Dispersion - Cyclodextrin Complexation - Surfactants Glipizide_Powder->Enhancement_Techniques Processed with Stock_Solution Concentrated Stock Solution (e.g., 10 mM) Organic_Solvent->Stock_Solution Creates Aqueous_Buffer Aqueous Buffer (e.g., PBS, pH 7.2) Stock_Solution->Aqueous_Buffer Dilute with Working_Solution Final Working Solution (e.g., 10 µM) Aqueous_Buffer->Working_Solution Results in Enhanced_Formulation Enhanced Formulation Enhancement_Techniques->Enhanced_Formulation Yields Glipizide_Signaling_Pathway cluster_cell Pancreatic β-Cell This compound This compound KATP_Channel ATP-Sensitive K+ Channel (KATP) This compound->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

References

Technical Support Center: Mitigating Glipizide-Induced Hypoglycemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Glipizide-induced hypoglycemia in animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced hypoglycemia?

A1: this compound, a second-generation sulfonylurea, primarily induces hypoglycemia by stimulating insulin secretion from the pancreatic β-cells.[1][2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1) on the β-cell plasma membrane, which leads to the closure of ATP-dependent potassium (K-ATP) channels.[3] This closure causes membrane depolarization, opening voltage-gated calcium channels. The subsequent influx of calcium facilitates the exocytosis of insulin-containing secretory vesicles, leading to increased insulin levels in the blood and a corresponding drop in blood glucose.[3]

Q2: What are the typical clinical signs of this compound-induced hypoglycemia in animals?

A2: Clinical signs of hypoglycemia in animals can vary in severity and may include anxiety, pacing, vocalization, trembling, vomiting, tachypnea (rapid breathing), and diarrhea.[4] As hypoglycemia worsens, more severe neurological signs can manifest, such as ataxia (incoordination), disorientation, seizures, and eventually coma.[5] It's important to note that the severity of clinical signs depends on both the duration of the hypoglycemic episode and the rate at which blood glucose levels decrease.[4]

Q3: How can I immediately manage an animal experiencing a severe hypoglycemic episode?

A3: For severe hypoglycemic episodes where the animal is collapsed or experiencing seizures, immediate intervention is critical. The primary goal is to rapidly increase blood glucose levels. This can be achieved by the slow intravenous (IV) administration of a dextrose solution.[5] A common approach is to administer 1-5 mL of a 50% dextrose solution, often diluted to a lower concentration (e.g., 10%) to reduce irritation to blood vessels.[4][5] For conscious animals that can swallow, oral administration of a glucose solution or corn syrup can be effective.[5] It is crucial to monitor blood glucose levels closely after initial treatment, as rebound hypoglycemia can occur.[6]

Q4: Are there alternatives to dextrose for managing recurrent or prolonged hypoglycemia?

A4: Yes, octreotide, a long-acting somatostatin analog, is an effective antidote for sulfonylurea-induced hypoglycemia.[7][8] Octreotide works by binding to somatostatin-2 receptors on pancreatic β-cells, which inhibits calcium influx and subsequently suppresses insulin secretion.[8] This action is "downstream" from the effect of sulfonylureas, making it an effective countermeasure.[8] It is often used in conjunction with dextrose to prevent recurrent hypoglycemic events.[7][9]

Q5: What are some key considerations for designing a study involving this compound administration to minimize the risk of severe hypoglycemia?

A5: Careful study design is essential. Key considerations include:

  • Dose-response studies: Begin with lower doses of this compound and gradually increase to determine the desired therapeutic effect without inducing severe hypoglycemia.[2]

  • Animal model selection: Be aware that different species and strains may have varying sensitivities to this compound.

  • Feeding schedule: Ensure consistent and adequate food intake, as fasting can exacerbate hypoglycemia.[5]

  • Monitoring: Implement a robust blood glucose monitoring plan, with more frequent measurements during the expected peak action of this compound.[10]

  • Emergency preparedness: Have a clear protocol and readily available supplies (dextrose, octreotide) for managing hypoglycemic events.

Section 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Sudden and severe hypoglycemia shortly after this compound administration. - Overdose of this compound.- Increased sensitivity of the animal model.- Concomitant administration of drugs that potentiate this compound's effect.- Immediately administer IV dextrose as per the emergency protocol.- Consider administering octreotide to counteract sustained insulin release.[8]- Review the dosage calculation and administration procedure.- Assess for any interacting medications.
High variability in blood glucose response between animals in the same treatment group. - Inconsistent drug administration (e.g., oral gavage technique).- Differences in food consumption prior to dosing.- Individual animal metabolic differences.- Ensure all personnel are proficient in the dosing technique.- Standardize the fasting and feeding schedule for all animals.- Increase the sample size to account for biological variability.
Recurrent hypoglycemic episodes despite initial dextrose treatment. - The long half-life of the sulfonylurea continues to stimulate insulin release after the initial dextrose is metabolized.- Administer octreotide to inhibit further insulin secretion.[7]- Start a continuous rate infusion (CRI) of dextrose to maintain stable blood glucose levels.[4]- Monitor blood glucose frequently (e.g., every 1-2 hours) until stable.
Animal shows signs of lethargy and inappetence but blood glucose is only mildly low. - Early signs of hypoglycemia.- Other potential side effects of this compound (e.g., gastrointestinal upset).[3]- Offer a small, palatable meal.- Monitor blood glucose closely to see if it continues to drop.- If signs persist or worsen, consult with a veterinarian.

Section 3: Quantitative Data Summary

Table 1: this compound and Gliclazide Doses Used in Animal Studies

Animal ModelDrugDoseRoute of AdministrationObserved EffectReference
DogThis compound0.1 mg/kgIntravenousRapid and maximal hypoglycemic effect at 30 minutes.[11]
DogThis compound0.1 mg/kgOral (powder)Variable hypoglycemia appearing within 1-4 hours.[11]
DogThis compound1 mg/kgOral (powder)More rapid and less variable hypoglycemia than 0.1 mg/kg dose.[11]
CatThis compound2.5 mg/catOralInitial recommended dose for diabetic cats.[3]
RatThis compound10 or 100 mg/kg/dayOralUsed in a diabetes prevention study in BB rats.[12]
RabbitGliclazide100 mg (total dose)OralInduced hypoglycemic attacks.[13]

Table 2: Doses of Mitigating Agents for Sulfonylurea-Induced Hypoglycemia

Animal ModelMitigating AgentDoseRoute of AdministrationEfficacyReference
RabbitDextrose 50%15 mL (7.5 g)IntravenousTreatment for hypoglycemic attacks.[13]
RabbitOctreotide25 µg, 50 µg, 100 µgNot specified100 µg dose significantly reduced the number of hypoglycemic attacks and dextrose requirement.[9][13]
Human (for reference)Octreotide30 ng/kg/minIntravenous InfusionReversed hyperinsulinemia and reduced the need for exogenous glucose.[14]
DogGlucagon5-10 ng/kg/minuteConstant Rate InfusionUseful in emergency management of insulin-induced hypoglycemia.[15]

Section 4: Experimental Protocols

Protocol 1: Induction and Mitigation of this compound-Induced Hypoglycemia in Rats

  • Animal Model: Male Wistar rats (200-250g).

  • Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast animals for 12-18 hours before the experiment with free access to water.

  • Baseline Blood Glucose: Collect a baseline blood sample from the tail vein to measure fasting blood glucose using a calibrated glucometer.

  • Induction of Hypoglycemia:

    • Prepare a fresh solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer this compound orally via gavage at a predetermined dose (e.g., 10 mg/kg).

  • Blood Glucose Monitoring:

    • Monitor blood glucose levels at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-Glipizide administration.

  • Mitigation of Hypoglycemia (to be initiated if blood glucose drops below a critical threshold, e.g., 40 mg/dL, or if the animal shows signs of distress):

    • Dextrose Administration: Administer a 20% dextrose solution intraperitoneally (IP) or a 50% solution intravenously (IV) via a tail vein catheter.

    • Octreotide Administration: Administer octreotide subcutaneously (SC) or intravenously (IV) at an effective dose (e.g., 1-1.5 µg/kg).[8]

  • Post-Mitigation Monitoring: Continue to monitor blood glucose levels frequently to ensure recovery and stability.

  • Data Analysis: Analyze the changes in blood glucose levels over time and the effectiveness of the mitigating agents.

Section 5: Visualizations

Signaling_Pathway_Glipizide_Octreotide cluster_pancreatic_beta_cell Pancreatic β-Cell K_ATP K-ATP Channel Ca_channel Voltage-Gated Ca²⁺ Channel K_ATP->Ca_channel Depolarization opens Insulin_vesicles Insulin Vesicles Ca_channel->Insulin_vesicles Ca²⁺ influx triggers exocytosis Insulin_release Insulin Release Insulin_vesicles->Insulin_release Blood_glucose Blood Glucose Decrease Insulin_release->Blood_glucose Leads to Somatostatin_receptor Somatostatin Receptor 2 Somatostatin_receptor->Ca_channel Inhibits opening This compound This compound This compound->K_ATP Binds & closes Octreotide Octreotide Octreotide->Somatostatin_receptor Binds & activates

Caption: Signaling pathway of this compound and Octreotide on pancreatic β-cells.

Experimental_Workflow start Start: Animal Acclimatization & Fasting baseline Baseline Blood Glucose Measurement start->baseline dosing This compound Administration (Oral Gavage) baseline->dosing monitoring Serial Blood Glucose Monitoring dosing->monitoring hypo_check Hypoglycemia Observed? monitoring->hypo_check mitigation Administer Mitigating Agent (Dextrose +/- Octreotide) hypo_check->mitigation Yes no_hypo Continue Monitoring (End of Time Course) hypo_check->no_hypo No post_monitoring Post-Mitigation Monitoring mitigation->post_monitoring end End: Data Analysis post_monitoring->end no_hypo->end

Caption: Experimental workflow for studying this compound-induced hypoglycemia.

References

addressing lot-to-lot variability of Glipizide in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability of Glipizide in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an oral hypoglycemic agent belonging to the second-generation sulfonylurea class of medications.[1] It is primarily used to manage blood sugar levels in individuals with type 2 diabetes mellitus.[2] The primary mechanism of action for this compound involves stimulating the pancreas to produce more insulin.[1] It binds to and inhibits ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta cells.[1][3] This inhibition causes the channels to close, leading to depolarization of the beta cell membrane.[1] Membrane depolarization triggers the opening of voltage-gated calcium channels, and the subsequent influx of calcium ions stimulates the release of insulin-containing vesicles.[1][3]

Q2: What are the primary causes of lot-to-lot variability in this compound experimental results?

Lot-to-lot variability in this compound, a Biopharmaceutical Classification System (BCS) Class II drug with low solubility, can significantly impact experimental outcomes.[4] The primary sources of this variability include:

  • Particle Size Distribution: As a drug with poor water solubility, the dissolution rate and subsequent bioavailability of this compound are highly dependent on its particle size.[4] Variations in the particle size of the active pharmaceutical ingredient (API) between different lots is a common cause of inconsistent in vitro dissolution and in vivo absorption.[4] Formulations made with non-micronized this compound have shown slow and incomplete absorption with high inter-individual variation.[4]

  • Polymorphism: The solid-state properties of the API, including its crystalline form (polymorphism), are critical determinants of its physicochemical characteristics like solubility and stability.[4] Different polymorphic forms can exhibit different dissolution profiles.

  • Impurities and Degradants: The presence of impurities from the synthesis process, such as unreacted intermediates or by-products, can vary between lots.[5][6] Degradation products can also form during storage.[5] These impurities may affect the drug's stability, solubility, and potentially its biological activity.

Q3: How can lot-to-lot variability of this compound affect my research?

Inconsistent properties between different lots of this compound can lead to several experimental issues:

  • Poor Reproducibility: The most direct consequence is a lack of reproducibility in experimental results, from in vitro dissolution and cell-based assays to in vivo pharmacokinetic studies.

  • Inaccurate Bioavailability Data: Variations in particle size and dissolution can lead to significant differences in oral absorption and bioavailability, making it difficult to establish a reliable pharmacokinetic profile.[4]

Q4: What initial steps should I take to qualify a new lot of this compound?

Before using a new lot of this compound in critical experiments, it is essential to perform qualification studies. This involves comparing its key physicochemical properties and performance against a previously characterized or reference lot. Key recommended tests include:

  • Particle Size Analysis: Characterize the particle size distribution.

  • Dissolution Testing: Perform comparative dissolution profiling in multiple pH media.

  • Purity Analysis: Use a validated stability-indicating HPLC method to quantify the purity and impurity profile.[7]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise from this compound lot-to-lot variability.

Problem Potential Cause Troubleshooting Steps
Inconsistent in vitro dissolution profiles between lots. Different particle size distribution of the API.[4]1. Perform particle size analysis on each lot to determine the distribution.2. If particle sizes differ significantly, consider micronization or sourcing material with a consistent and specified particle size range (e.g., 2-5 µm has shown consistent absorption).[4]3. Evaluate dissolution in discriminatory media, such as buffers with pH 6.0 and 7.4, which are sensitive to particle size effects.[4]
Polymorphism.[4]1. Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to check for different polymorphic forms between lots.[8]2. Ensure the most stable polymorph is consistently used in the formulation process.[4]
Variable results in cell-based assays (e.g., insulin secretion). Presence of unknown impurities affecting cellular response.1. Conduct a thorough impurity profiling of each lot using a validated HPLC method.[6][7]2. Compare the impurity profiles between lots that show different activities.3. If a specific impurity is suspected, attempt to isolate and test its activity independently.
Inaccurate solution concentration due to poor solubility.1. Verify the solubility of each lot under the specific conditions of your cell culture medium.2. Ensure complete dissolution of the compound when preparing stock solutions. The use of a small amount of organic solvent before diluting in aqueous media may be necessary.
Unexpectedly low or variable bioavailability in animal studies. Slow or incomplete dissolution in vivo due to large particle size.[4]1. Correlate in vivo results with in vitro dissolution data. Lots with slower dissolution are likely to have lower bioavailability.[4]2. Use a formulation strategy known to enhance this compound solubility, such as solid dispersions or complexation with cyclodextrins, to mitigate the effects of API variability.[9][10]

Data and Protocols

Summary of Analytical Method Parameters

The following table summarizes typical parameters for the quality control analysis of this compound.

Parameter HPLC / UPLC Method for Assay and Impurities Dissolution Testing
Apparatus HPLC or UPLC SystemUSP Apparatus 2 (Paddles)
Column Reversed-phase C18 (e.g., Zorbax Extend C-18, Phenomenex Luna C18)[7][9]-
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.5) mixture.[9][11]pH 1.2, 4.5, 6.8, 7.4 buffers.[4]
Flow Rate 1.2 - 1.5 mL/min.[7][11]-
Detection UV at 225 nm or 275 nm.[7][11]UV spectrophotometer at ~220-275 nm.[4][12]
Temperature Column at 30°C.[7]Medium at 37 ± 0.5°C.[4]
Rotation Speed -50 - 100 rpm.[4][12]
LOD / LOQ LOD: ~0.001 - 0.08 µg/mL; LOQ: ~0.005 - 0.5 µg/mL.[6][9]-
Key Experimental Protocols

1. Protocol for Comparative Dissolution Testing

This protocol is adapted from methodologies used to assess this compound formulations.[4]

  • Apparatus Setup: Use a USP Apparatus 2 (Paddle) system.

  • Dissolution Medium: Prepare 900 mL of a relevant buffer (e.g., pH 6.8 phosphate buffer). Maintain the temperature at 37 ± 0.5°C.

  • Procedure:

    • Place one tablet of this compound from the test lot into each vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 rpm).

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm filter.

    • Analyze the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Data Comparison: Plot the percentage of drug dissolved versus time for each lot. Calculate the similarity factor (f2) to quantitatively compare the dissolution profiles. An f2 value between 50 and 100 suggests similarity.

2. Protocol for HPLC Purity and Impurity Analysis

This protocol is based on established stability-indicating methods for this compound.[7]

  • Chromatographic System: Use an HPLC system with UV detection.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 90:10 (v/v) water and acetonitrile with 1 mL of orthophosphoric acid.

    • Mobile Phase B: 10:90 (v/v) water and acetonitrile with 1 mL of orthophosphoric acid.

    • Use a gradient elution program to separate all impurities.

  • System Parameters:

    • Flow rate: 1.5 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 225 nm.

    • Injection volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound API from the test lot in a suitable solvent to achieve a known concentration.

  • Analysis: Inject the sample solution and a reference standard solution into the chromatograph. Identify and quantify any impurities by comparing the chromatogram to that of a reference standard containing known impurities, if available.

Visualizations

Signaling Pathway and Experimental Workflows

Glipizide_Mechanism_of_Action cluster_beta_cell Pancreatic Beta Cell This compound This compound sur1 SUR1 Subunit This compound->sur1 Binds & Inhibits katp K-ATP Channel sur1->katp Closes depolarization Membrane Depolarization katp->depolarization ca_channel Voltage-Gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers exocytosis Exocytosis insulin_vesicles->exocytosis insulin_release Insulin Release into Bloodstream exocytosis->insulin_release

Caption: this compound's mechanism of action in pancreatic beta cells.

Lot_Variability_Workflow cluster_qc Quality Control Analysis start Receive New Lot of this compound API qc_testing Physicochemical QC Testing start->qc_testing psa Particle Size Analysis qc_testing->psa hplc HPLC Purity & Impurity Profile qc_testing->hplc dissolution Comparative Dissolution Profile qc_testing->dissolution compare Compare to Reference Lot / Specifications psa->compare hplc->compare dissolution->compare pass Lot Passes (Meets Specifications) compare->pass Yes fail Lot Fails (Out of Specification) compare->fail No use_in_exp Proceed with Critical Experiments pass->use_in_exp investigate Investigate Cause of Failure (Contact Supplier) fail->investigate

Caption: Experimental workflow for qualifying a new this compound lot.

Causes_Effects_Variability cluster_causes Root Causes of Variability cluster_effects Experimental Consequences particle_size Particle Size Distribution dissolution_rate Altered Dissolution Rate & Solubility particle_size->dissolution_rate polymorphism Solid-State Form (Polymorphism) polymorphism->dissolution_rate impurities Impurities & Degradants impurities->dissolution_rate can affect bioavailability Inconsistent Bioavailability dissolution_rate->bioavailability reproducibility Poor Experimental Reproducibility bioavailability->reproducibility

Caption: Relationship between causes and effects of this compound variability.

References

Technical Support Center: Identifying and Minimizing Off-Target Effects of Glipizide In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of Glipizide in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

1. What are the known or suspected off-target effects of this compound that can be investigated in vitro?

This compound's primary on-target effect is the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to insulin secretion.[1][2][3] However, in vitro studies have suggested several potential off-target effects, including:

  • Anti-angiogenic Effects: this compound has been shown to inhibit endothelial cell migration and the formation of tubular structures, key processes in angiogenesis.[4] This effect may be mediated through the upregulation of natriuretic peptide receptor A (NPR-A).

  • Immunomodulatory Effects: this compound has demonstrated the ability to inhibit the stimulation of human mononuclear cells in vitro, suggesting potential immunosuppressive actions.[5]

  • Cardiovascular Effects: While primarily observed in clinical and in vivo studies, the potential for off-target cardiovascular effects warrants in vitro investigation using relevant cell models such as cardiomyocytes.[6]

  • Anti-tumor Effects: Some studies suggest that this compound may suppress tumor growth and metastasis by inhibiting angiogenesis, rather than through direct cytotoxic effects on cancer cells.[4][7]

2. Which cell lines are recommended for studying this compound's off-target effects?

The choice of cell line is critical and depends on the specific off-target effect being investigated:

  • Anti-angiogenesis: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying angiogenesis in vitro.

  • Cardiovascular effects: Human cardiomyocytes (e.g., AC16 or iPSC-derived cardiomyocytes) can be used to assess direct effects on heart cells.

  • Immunomodulation: Peripheral Blood Mononuclear Cells (PBMCs) are suitable for studying effects on immune cell proliferation and function.

  • General cytotoxicity and off-target signaling: Cell lines relevant to the suspected off-target tissue can be used. For example, if liver effects are a concern, a hepatocyte cell line like HepG2 could be employed.

3. How can I differentiate between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is a common challenge. Here are some strategies:

  • Use of a Structurally Unrelated Compound with the Same On-Target Mechanism: Compare the effects of this compound to another KATP channel inhibitor from a different chemical class. If an observed phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (KATP channel subunits SUR1/Kir6.2). If the cellular phenotype persists in the absence of the primary target, it is likely an off-target effect.

  • Dose-Response Analysis: On-target effects are typically observed at concentrations consistent with the drug's known potency (EC50 or IC50) for its primary target. Off-target effects may occur at higher or lower concentrations.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High variability in cell viability/cytotoxicity assays (e.g., MTT assay).

  • Possible Cause 1: Inconsistent Cell Seeding Density.

    • Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform a cell density optimization experiment to determine the optimal seeding number for your cell line and assay duration.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Troubleshooting Step: To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.

  • Possible Cause 3: Interference of this compound with the Assay Reagent.

    • Troubleshooting Step: Run a cell-free control with this compound at the highest concentration used in your experiment to check for any direct reaction with the assay reagents (e.g., reduction of MTT by this compound itself).

Issue 2: No observable effect in an off-target functional assay (e.g., tube formation, immune cell proliferation).

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Troubleshooting Step: Perform a wide-range dose-response experiment to determine the effective concentration of this compound for the specific off-target endpoint.

  • Possible Cause 2: Inappropriate Assay Duration.

    • Troubleshooting Step: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.

  • Possible Cause 3: Low Expression of the Off-Target Protein.

    • Troubleshooting Step: Verify the expression of the suspected off-target protein in your chosen cell line using techniques like Western blot or qPCR.

Data Presentation

Quantitative Data on this compound's In Vitro Effects

Table 1: Effect of this compound on HUVEC Proliferation

This compound Concentration (µM)Inhibition of HUVEC Proliferation (%)
1No significant effect
10No significant effect
100No significant effect
256No significant effect

Data summarized from a study showing no significant suppression of HUVEC proliferation by this compound at the tested concentrations.

Table 2: Immunomodulatory Effects of this compound on Mitogen-Stimulated Human Mononuclear Cells

MitogenThis compound Concentration for ~50% Inhibition
Pokeweed Mitogen (PWM)1.0 ng/mL
Concanavalin A (Con A)10 ng/mL
Phytohemagglutinin (PHA)10,000 ng/mL

Data from a study demonstrating the inhibitory effect of this compound on the proliferation of stimulated immune cells.[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: HUVEC Tube Formation Assay for Angiogenesis

This protocol assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane matrix (e.g., Matrigel)

  • This compound stock solution

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw the basement membrane matrix on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or vehicle control.

  • Seed 1.5 x 10^4 HUVECs onto the solidified matrix in each well.

  • Incubate the plate at 37°C for 4-18 hours.

  • Visualize and capture images of the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Protocol 3: Kinase Inhibitor Profiling

This is a general protocol to screen this compound against a panel of kinases to identify potential off-target inhibition.

Materials:

  • Kinase panel (recombinant kinases)

  • Kinase-specific substrates

  • Kinase buffer

  • ATP

  • This compound stock solution

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the kinase, its specific substrate, and the this compound dilution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percentage of inhibition for each kinase at each this compound concentration and determine the IC50 values for any inhibited kinases.

Mandatory Visualizations

Glipizide_Off_Target_Signaling cluster_Angiogenesis Anti-Angiogenesis Pathway cluster_AKT AKT Signaling Pathway Glipizide_Angio This compound NPRA NPR-A Receptor Glipizide_Angio->NPRA Upregulates Endothelial_Cell Endothelial Cell NPRA->Endothelial_Cell Activates Migration_TubeFormation Migration & Tube Formation Endothelial_Cell->Migration_TubeFormation Inhibits Glipizide_AKT This compound pAKT Phosphorylated AKT Glipizide_AKT->pAKT Downregulates Renal_Fibrosis Renal Interstitial Fibrosis pAKT->Renal_Fibrosis Promotes

Caption: Potential off-target signaling pathways of this compound.

Experimental_Workflow_Off_Target_ID start Hypothesized Off-Target Effect phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Tube Formation) start->phenotypic_assay target_deconvolution Target Deconvolution phenotypic_assay->target_deconvolution kinase_profiling Kinase Profiling target_deconvolution->kinase_profiling Biochemical gene_expression Gene Expression Profiling target_deconvolution->gene_expression Genomic validation Target Validation (e.g., siRNA, CRISPR) kinase_profiling->validation gene_expression->validation end Identified Off-Target validation->end

Caption: Workflow for identifying off-target effects.

Troubleshooting_Workflow start Inconsistent/Unexpected Results check_reagents Check Reagent Quality & Storage start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_cells Verify Cell Health & Passage Number reagents_ok->check_cells cells_ok Cells Healthy check_cells->cells_ok Yes cells_bad Cell Culture Issue check_cells->cells_bad No review_protocol Review Experimental Protocol cells_ok->review_protocol protocol_ok Protocol Correct review_protocol->protocol_ok Yes protocol_error Protocol Error review_protocol->protocol_error No optimize_params Optimize Assay Parameters (Concentration, Time) protocol_ok->optimize_params

Caption: Troubleshooting workflow for in vitro assays.

References

Technical Support Center: Optimizing Glipizide Concentration for Maximal Insulinotropic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the insulinotropic properties of Glipizide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stimulates insulin secretion?

A1: this compound, a second-generation sulfonylurea, primarily acts by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic beta-cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.[1][2]

Q2: What is a typical effective concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound can vary depending on the experimental model (e.g., isolated islets, MIN6 cell line). However, studies have shown effects at concentrations as low as 5 ng/mL.[3] A commonly used concentration in perifusion studies with rat pancreatic islets is 2 µmol/L.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Does this compound's effect on insulin secretion depend on the glucose concentration in the medium?

A3: Yes, the insulinotropic effect of this compound is glucose-dependent. At low glucose concentrations (e.g., 2.8 mmol/L), this compound can induce a modest stimulation of insulin release.[4] However, its effect is more pronounced at higher, stimulatory glucose concentrations (e.g., 8.3 mmol/L).[4] It is crucial to consider the glucose concentration in your experimental buffer as it will significantly impact the magnitude of the observed effect.

Q4: Can prolonged exposure to this compound lead to a decrease in its effectiveness?

A4: Some studies suggest that chronic administration of sulfonylureas can lead to a down-regulation of their receptors on the beta-cell surface, potentially impairing their long-term efficacy.[5] This phenomenon, known as secondary failure, is an important consideration in long-term in vitro culture experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in insulin secretion between replicates. - Inconsistent islet size or cell number per well.- Uneven distribution of this compound in the incubation medium.- Mechanical stress on islets/cells during handling.- Hand-pick islets of similar size for each replicate.- Ensure thorough mixing of this compound stock solution into the medium.- Handle islets and cells gently to minimize damage.
Higher than expected insulin secretion in low glucose conditions. - Contamination of the culture or buffer with stimulants.- Presence of detached or lysed cells releasing intracellular insulin.- Use sterile techniques and fresh, high-quality reagents.- Gently wash cells/islets before the assay to remove debris.- Centrifuge supernatant before insulin measurement to pellet any detached cells.[6]
No significant increase in insulin secretion with this compound treatment. - Suboptimal this compound concentration.- Poor beta-cell viability or function.- Use of an inappropriate glucose concentration in the buffer.- Perform a dose-response experiment to identify the optimal this compound concentration.- Assess cell viability using methods like Trypan Blue exclusion.- Ensure the glucose concentration is appropriate to potentiate this compound's effect (e.g., 8.3 mM or higher).[4]
Decreased insulin secretion at very high this compound concentrations. - Potential cytotoxic effects of this compound at high doses.- Off-target effects interfering with the secretory pathway.- Perform a cell viability assay at high this compound concentrations.- Consult literature for the known toxic concentration range of this compound in your cell model.

Quantitative Data

The following tables summarize the dose-dependent effects of this compound on insulin secretion as reported in various in vitro studies. Note that experimental conditions can significantly influence the results.

Table 1: Effect of this compound on Insulin Release from Isolated Mouse Pancreatic Islets

This compound ConcentrationGlucose ConcentrationObservationReference
5 ng/mL5.5 mMStimulated insulin secretion without affecting biosynthesis.[3]
Higher Concentrations5.5 mMStimulated insulin release but depressed insulin biosynthesis.[3]

Table 2: Effect of this compound on Perifused Rat Pancreatic Islets

This compound ConcentrationGlucose ConcentrationObservationReference
2 µmol/L2.8 mmol/LModest stimulation of insulin release.[4]
2 µmol/L8.3 mmol/LBiphasic and rapidly reversible increase in insulin release.[4]

Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound

This protocol is adapted from standard GSIS procedures and is suitable for isolated pancreatic islets or beta-cell lines like MIN6.

Materials:

  • Isolated pancreatic islets or cultured beta-cells

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Insulin ELISA kit

  • Multi-well culture plates

Procedure:

  • Preparation:

    • Culture islets or cells to the desired confluency.

    • Prepare KRB buffers with low and high glucose concentrations.

    • Prepare a range of this compound working solutions by diluting the stock solution in KRB buffer.

  • Pre-incubation:

    • Gently wash the islets/cells twice with KRB buffer containing low glucose.

    • Pre-incubate the islets/cells in KRB buffer with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing low glucose (basal control), high glucose (positive control), or low/high glucose supplemented with different concentrations of this compound.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Carefully collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

Glipizide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to K_ATP K-ATP Channel (Kir6.2) SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to VDCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VDCC->Ca_influx Allows Depolarization->VDCC Opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis Undergo GSIS_Workflow cluster_stimulation Stimulation (1-2 hours) start Start: Islets/Cells in Culture wash1 Wash with Low Glucose KRB start->wash1 pre_incubate Pre-incubate in Low Glucose KRB (1-2 hours) wash1->pre_incubate remove_buffer Remove Pre-incubation Buffer pre_incubate->remove_buffer control_low Low Glucose (Basal) remove_buffer->control_low control_high High Glucose (Positive Control) remove_buffer->control_high glipizide_exp Low/High Glucose + this compound remove_buffer->glipizide_exp collect_supernatant Collect Supernatant control_low->collect_supernatant control_high->collect_supernatant glipizide_exp->collect_supernatant centrifuge Centrifuge Supernatant collect_supernatant->centrifuge elisa Measure Insulin (ELISA) centrifuge->elisa end End: Data Analysis elisa->end

References

long-term stability of Glipizide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of Glipizide in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

This compound's stability is primarily influenced by pH, the presence of oxidizing agents, and exposure to light and high temperatures. The molecule contains amide and sulfonylurea moieties, which are susceptible to hydrolysis.[1][2]

Q2: In which types of solvents is this compound most and least soluble?

This compound, a weakly acidic and poorly water-soluble drug, exhibits the highest solubility in dimethyl sulfoxide (DMSO).[3][4][5][6] Its solubility is significantly lower in water and various alcohols.[3][4][5] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the buffer; however, such aqueous solutions are not recommended for storage for more than one day.[7]

Q3: What degradation products can be expected from this compound in different solvent systems under stress conditions?

Forced degradation studies have identified several degradation products depending on the stress condition:

  • Acidic Hydrolysis (e.g., 0.1M HCl at 85°C): Leads to the formation of 5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide (II) and methyl N-[4-[2-{(5-methyl-2-pyrazinoyl)amino}ethyl] phenyl]sulfonyl carbamate (III). The formation of product (III) is notable when methanol is used as a co-solvent.[1][8][9]

  • Alkaline Hydrolysis (e.g., 0.1M NaOH at 85°C): Yields 5-methyl-2-pyrazinecarboxylic acid (IV) and 4-(2-aminoethyl) benzenesulfonamide (I).[1][8][9]

  • Oxidative Degradation (e.g., 30% H₂O₂): this compound is relatively stable under oxidative conditions, though minor peaks of degradation products (II) and (III) may appear due to the acidic nature of the peroxide solution.[1][8][9]

  • Photolytic Degradation: Exposure to light, particularly at elevated temperatures (e.g., 40°C) in hydrolytic conditions, can catalyze the formation of 1-cyclohexyl-3-[[4-(2-aminoethyl)phenyl] sulfonyl]urea (V).[1][9]

Q4: Are there any specific solvents that should be avoided for long-term storage of this compound solutions?

Aqueous solutions, particularly those with acidic or alkaline pH, should be avoided for long-term storage due to the high risk of hydrolysis. The use of methanol as a co-solvent in acidic conditions can lead to the formation of a specific methyl ester degradation product.[1][8][9] While DMSO is an excellent solvent for initial dissolution, the long-term stability in DMSO at room temperature is not well-documented in publicly available literature and should be determined empirically for your specific application. It is generally recommended to store stock solutions at -20°C.[7]

Troubleshooting Guides

Issue: Unexpected peaks are observed in the chromatogram during the analysis of a this compound solution.

  • Identify the storage conditions: Note the solvent system, storage temperature, and duration of storage.

  • Compare with known degradation products: Refer to the table of degradation products below. The retention times and mass-to-charge ratios (if using LC-MS) of the unknown peaks can be compared with those of known degradants.

  • Consider the solvent: If methanol was used as a co-solvent in an acidic solution, the unexpected peak could be the methyl ester degradant (III).[1][8][9]

  • Evaluate for photo-degradation: If the solution was exposed to light, especially at elevated temperatures, the presence of degradant (V) is possible.[1][9]

Issue: Loss of this compound potency in a prepared solution over time.

  • Review the solvent system: Aqueous and pH-extreme solutions are prone to hydrolysis. Consider preparing fresh solutions or using a more stable solvent system.

  • Check storage conditions: Ensure the solution is stored at an appropriate temperature (e.g., -20°C) and protected from light.[7]

  • Perform a forced degradation study: To understand the degradation pathway in your specific formulation, a forced degradation study under conditions relevant to your experimental setup can be beneficial.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 318.2 K (45.05°C)

SolventMole Fraction Solubility (x 10⁻²)
Dimethyl sulfoxide (DMSO)2.81
Transcutol-HP (THP)0.98
Ethyl acetate (EA)0.72
2-Butanol0.49
1-Butanol0.45
Isopropanol (IPA)0.38
Poly(ethylene glycol)-400 (PEG-400)0.35
Ethanol0.29
Propylene glycol (PG)0.25
Methanol0.21
Ethylene glycol (EG)0.15
Water0.02

Data adapted from ACS Omega.[3][4]

Table 2: Summary of this compound Degradation Under Forced Conditions

Stress ConditionDegradation Products ObservedKey Findings
Acid Hydrolysis (0.1M HCl, 85°C)II, IIIDegradation is significant. Product III forms in the presence of methanol.[1][8][9]
Alkaline Hydrolysis (0.1M NaOH, 85°C)I, IV, VI (on extended heating)Significant degradation occurs.[1][8][9]
Oxidative (30% H₂O₂, RT)Minor amounts of II, IIIRelatively stable, minor degradation may be due to the acidic nature of H₂O₂.[1][8][9]
Photolytic (40°C, in solution)VLight catalyzes the formation of this degradant.[1][9]
Thermal (Solid state)StableNo significant degradation observed.[1][8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile or methanol and water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1M HCl. Heat the solution at a specified temperature (e.g., 85°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1M NaOH, and dilute with the mobile phase for analysis.[1][9]

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1M NaOH. Heat the solution at a specified temperature (e.g., 85°C) for a defined period. Withdraw samples at various time points, neutralize with 0.1M HCl, and dilute with the mobile phase for analysis.[1][9]

  • Oxidative Degradation: Mix the stock solution with a solution of 30% hydrogen peroxide. Store at room temperature for a specified duration. Withdraw samples, dilute with the mobile phase, and analyze.[1][9]

  • Photolytic Degradation: Expose the this compound solution to light in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze samples at different time intervals.[1][9]

  • Thermal Degradation: Subject a solid sample of this compound to dry heat in an oven at a specified temperature. Dissolve the stressed solid in a suitable solvent for analysis.[1]

  • Analysis: Analyze all samples using a stability-indicating HPLC method, typically with UV and/or MS detection to separate and identify the parent drug from its degradation products.[1][10]

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for separating this compound from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium formate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm or 275 nm.[7][12]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

Visualizations

Glipizide_Degradation_Pathway cluster_acid Acidic Hydrolysis cluster_alkali Alkaline Hydrolysis cluster_photo Photolytic Degradation This compound This compound Degradant_II Degradant II This compound->Degradant_II Degradant_III Degradant III (with Methanol) This compound->Degradant_III Degradant_I Degradant I This compound->Degradant_I Degradant_IV Degradant IV This compound->Degradant_IV Degradant_V Degradant V This compound->Degradant_V

Caption: this compound degradation pathways under different stress conditions.

Troubleshooting_Workflow Start Unexpected Peak in Chromatogram Check_Conditions Review Storage Conditions (Solvent, Temp, Light) Start->Check_Conditions Compare_Degradants Compare with Known Degradation Products Check_Conditions->Compare_Degradants Methanol_Check Was Methanol Used in Acidic Solution? Compare_Degradants->Methanol_Check Is_Degradant_III Potential Degradant III Methanol_Check->Is_Degradant_III Yes Light_Exposure Was Solution Exposed to Light? Methanol_Check->Light_Exposure No Further_Investigation Further Characterization (e.g., LC-MS) Is_Degradant_III->Further_Investigation Is_Degradant_V Potential Degradant V Light_Exposure->Is_Degradant_V Yes Light_Exposure->Further_Investigation No Is_Degradant_V->Further_Investigation

Caption: Troubleshooting workflow for unexpected peaks in this compound analysis.

References

Technical Support Center: In Vitro Beta-Cell Health with Chronic Glipizide Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to mitigate beta-cell exhaustion during chronic in vitro exposure to Glipizide.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of beta-cell exhaustion and apoptosis observed with chronic this compound exposure in vitro?

Chronic exposure to sulfonylureas like this compound can lead to beta-cell dysfunction and apoptosis through several proposed mechanisms:

  • Increased Cytosolic Calcium: this compound closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and a sustained influx of calcium (Ca2+).[1] Prolonged high levels of intracellular Ca2+ can activate apoptotic pathways.

  • Endoplasmic Reticulum (ER) Stress: The increased demand for insulin synthesis and secretion can overwhelm the ER's folding capacity, leading to the unfolded protein response (UPR) and, if unresolved, ER stress-mediated apoptosis.[2][3] Chronic exposure to glibenclamide, another sulfonylurea, has been shown to induce ER stress and lead to a loss of beta-cell identity in human islets.[2]

  • Oxidative Stress: The heightened metabolic activity in response to this compound can increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[4][5]

  • Loss of Beta-Cell Identity: Studies on glibenclamide suggest that chronic exposure can lead to a reduction in the expression of key beta-cell identity markers.[2]

Q2: Are there alternative sulfonylureas that may be less detrimental to beta-cells in vitro?

Some studies suggest that Gliclazide may possess antioxidant properties that protect beta-cells from apoptosis, unlike glibenclamide.[4][5][6][7] This protective effect is attributed to its azabicyclo-octyl ring, which can act as a free radical scavenger.[4][5] In studies with human islets, Gliclazide was shown to reduce high glucose-induced apoptosis and mitochondrial alterations, a protective effect not observed with glibenclamide.[4][7]

Q3: Can the negative effects of chronic this compound exposure on beta-cells be reversed?

There is evidence to suggest that some of the detrimental effects of sulfonylureas on beta-cell function may be reversible. In vivo studies in mice have shown that the loss of insulin secretory capacity due to chronic glibenclamide treatment was fully restored after a drug washout period, arguing against widespread apoptosis.[8] However, in vitro studies have demonstrated that prolonged exposure can induce apoptosis.[1][2] The reversibility in your specific experimental setup may depend on the duration and concentration of this compound exposure.

Troubleshooting Guides

Issue 1: Decreased Beta-Cell Viability and Increased Apoptosis with Chronic this compound Treatment

  • Problem: You observe a significant decrease in cell viability (e.g., via MTT assay) and an increase in apoptotic markers (e.g., TUNEL or caspase-3 activity) after prolonged incubation with this compound.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
This compound Concentration Too High Titrate the this compound concentration to the lowest effective dose for your experimental goals. Studies have shown a dose-dependent increase in apoptosis with sulfonylureas.[1]
Sustained High Intracellular Ca2+ Consider co-incubation with an L-type calcium channel blocker (e.g., nifedipine, verapamil) to mitigate Ca2+ overload-induced apoptosis.[1]
Oxidative Stress Co-administer an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to counteract the increased production of reactive oxygen species.
ER Stress To alleviate ER stress, consider co-treatment with a chemical chaperone like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA).

Issue 2: Impaired Glucose-Stimulated Insulin Secretion (GSIS) Following Chronic this compound Exposure

  • Problem: After chronic treatment with this compound and a subsequent washout period, your beta-cells exhibit a blunted insulin secretion response to glucose stimulation.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Depletion of Insulin Stores Ensure adequate recovery time in a nutrient-rich medium without this compound to allow for the replenishment of insulin granules.
Loss of Beta-Cell Identity/Function Co-treatment with GLP-1 receptor agonists (e.g., Exenatide, Liraglutide) may help preserve beta-cell function and protect against glucotoxicity.[9][10]
Cell Culture Medium Depletion For long-term experiments, ensure regular changes of the culture medium to provide essential nutrients for beta-cell function. Some studies have noted that the type of medium (e.g., RPMI 1640 vs. KRB) can impact the sustainability of insulin secretion in vitro.[11]

Quantitative Data Summary

Table 1: Effect of Sulfonylureas on Beta-Cell Apoptosis in Human Islets

Treatment Condition (4 days)Fold Increase in TUNEL-Positive Beta-Cells (Mean ± SE)
Glibenclamide (0.1 µM)3.71
Glibenclamide (10 µM)4.4
Repaglinide (0.01 µM)2.37
Repaglinide (1 µM)3.8
Nateglinide (10 µM)3.2
Nateglinide (1000 µM)4.6

Data adapted from a study on the effects of different insulin secretagogues on beta-cell apoptosis in cultured human islets.[1]

Experimental Protocols

1. Glucose-Stimulated Insulin Secretion (GSIS) Assay

  • Cell Preparation: Plate beta-cells (e.g., EndoC-βH1, INS-1E, or dispersed primary islets) and culture under desired experimental conditions (e.g., chronic this compound exposure).

  • Pre-incubation (Starvation): Gently wash the cells twice with a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this low-glucose KRBB for 1-2 hours at 37°C to establish a basal state of insulin secretion.

  • Basal Insulin Secretion: Replace the pre-incubation buffer with fresh low-glucose KRBB and incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.

  • Stimulated Insulin Secretion: Replace the low-glucose buffer with KRBB containing a high glucose concentration (e.g., 16.7 mM or 20 mM) and incubate for 1 hour at 37°C. Collect the supernatant for measurement of stimulated insulin secretion.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an ELISA or RIA kit according to the manufacturer's instructions.

  • Data Normalization: After supernatant collection, lyse the cells and measure the total protein or DNA content to normalize the insulin secretion data.

2. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for Apoptosis

  • Cell Fixation: Culture beta-cells on glass coverslips. After experimental treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • TUNEL Staining: Wash the cells with PBS and perform TUNEL staining using a commercially available kit, following the manufacturer's protocol. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

  • Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. TUNEL-positive nuclei will exhibit fluorescence at the appropriate wavelength.

  • Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei in multiple fields of view.

Visualizations

Glipizide_Induced_Apoptosis This compound This compound KATP KATP Channel This compound->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel L-type Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx Cytosolic_Ca Elevated Cytosolic [Ca2+] Ca_Influx->Cytosolic_Ca ER_Stress ER Stress Cytosolic_Ca->ER_Stress Contributes to ROS Oxidative Stress (ROS Production) Cytosolic_Ca->ROS Apoptosis Apoptosis Cytosolic_Ca->Apoptosis Activates Caspases ER_Stress->Apoptosis Activates CHOP ROS->Apoptosis Induces

Caption: Signaling pathway of this compound-induced beta-cell apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assessment cluster_analysis Data Analysis Beta_Cells Beta-Cell Culture (e.g., EndoC-βH1, Islets) Treatment Chronic Exposure: 1. Control 2. This compound 3. This compound + Protective Agent Beta_Cells->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., TUNEL, Caspase) Treatment->Apoptosis Function Functional Assay (GSIS) Treatment->Function ER_Stress ER Stress Markers (e.g., CHOP, BiP qPCR) Treatment->ER_Stress Analysis Compare outcomes between treatment groups Viability->Analysis Apoptosis->Analysis Function->Analysis ER_Stress->Analysis

Caption: Experimental workflow for testing protective strategies.

References

Technical Support Center: Accounting for Glipizide's Protein Binding in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to Glipizide's protein binding in experimental design.

Frequently Asked Questions (FAQs)

Q1: How extensively does this compound bind to plasma proteins?

A1: this compound is highly bound to plasma proteins, with a binding percentage of approximately 98-99%.[1][2][3][4] The primary binding protein is serum albumin.[2][5] This high degree of protein binding is a critical factor to consider in experimental design as only the unbound fraction of the drug is pharmacologically active.[6][7]

Q2: What is the significance of high protein binding for in vitro experiments?

A2: In in vitro experiments, high protein binding can significantly reduce the free concentration of this compound available to interact with target cells or receptors. If the experimental medium contains serum or albumin, the effective concentration of this compound will be much lower than the total concentration added. This can lead to an underestimation of the drug's potency (e.g., higher EC50 or IC50 values). Therefore, it is crucial to either use a protein-free medium or account for the protein binding when interpreting results.

Q3: How can I account for this compound's protein binding in my cell-based assays?

A3: To account for this compound's protein binding in cell-based assays, you can:

  • Use serum-free or low-protein media: This minimizes the extent of drug binding. However, be aware that cell health and behavior might be affected by the absence of serum.

  • Measure the free concentration: Determine the unbound this compound concentration in your specific experimental media using techniques like equilibrium dialysis or ultrafiltration.

  • Calculate the expected free fraction: If the protein concentration in your medium is known, you can estimate the free fraction of this compound based on its binding affinity (Kd) for albumin.

Q4: What factors can influence the protein binding of this compound?

A4: Several factors can alter the protein binding of this compound, including:

  • pH: Changes in pH can affect the ionization of both the drug and the protein, thereby altering the binding affinity. For this compound, an increase in pH from 6.4 to 8.5 has been shown to decrease the amount of drug bound to albumin.[8]

  • Ionic Strength: An increase in ionic strength can also decrease the binding of this compound to albumin.[8]

  • Drug Concentration: While some studies suggest drug concentration doesn't significantly change the binding ratio within a certain range, at very high concentrations, saturation of binding sites on albumin could occur, leading to an increased free fraction.[8]

  • Presence of other drugs: Co-administration of other drugs that also bind to albumin can lead to competitive displacement, increasing the free fraction of this compound.[7]

Q5: What is the mechanism of action of this compound?

A5: this compound is a second-generation sulfonylurea that lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[1][9] It achieves this by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane.[10] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[9][10]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in in vitro assays.
Possible Cause Troubleshooting Step
High protein binding in media containing serum. 1. Quantify the protein concentration in your cell culture media. 2. Determine the free fraction of this compound in your media using equilibrium dialysis or ultrafiltration (see Experimental Protocols). 3. Alternatively, switch to a serum-free or low-protein medium if compatible with your cell line.
Incorrect pH of the experimental buffer. 1. Measure the pH of your buffers and media. 2. Adjust the pH to a physiological range (typically 7.4) to ensure consistent protein binding.[8]
Degradation of this compound. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of this compound in your experimental media under the incubation conditions.
Issue 2: High variability in results between experimental batches.
Possible Cause Troubleshooting Step
Batch-to-batch variation in serum or albumin. 1. If using serum, purchase a large single lot to minimize variability. 2. Qualify each new lot of serum or albumin by testing a standard concentration of this compound.
Inconsistent incubation times. 1. Standardize all incubation times precisely. 2. For protein binding studies, ensure equilibrium has been reached.
Presence of competing substances. 1. Review the composition of your media for any components that might compete with this compound for albumin binding.

Quantitative Data Summary

Parameter Value Reference
Plasma Protein Binding 98-99%[1][2][3][4]
Primary Binding Protein Serum Albumin[2][5]
Binding Constant (to HSA) In the order of 10^5 M^-1[5]
Binding Site on HSA Sub-domain IIA[5]

Experimental Protocols

Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis

Objective: To determine the percentage of unbound this compound in a plasma or serum-containing medium.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff (e.g., 8-12 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plasma or serum sample

  • This compound stock solution

  • Analytical instrument for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a solution of this compound in the plasma or serum-containing medium at the desired concentration.

  • Assemble the equilibrium dialysis cells according to the manufacturer's instructions.

  • Load the this compound-containing plasma/serum sample into the sample chamber of the dialysis cell.

  • Load an equal volume of PBS into the buffer chamber.

  • Incubate the dialysis cells at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but should be optimized).

  • After incubation, collect samples from both the sample and buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in sample chamber)

  • Calculate the percentage bound: % Bound = (1 - fu) * 100

Visualizations

Glipizide_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel K-ATP Channel SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis Bloodstream Bloodstream Insulin_Secretion->Bloodstream Enters

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental_Workflow_Protein_Binding cluster_preparation Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_calculation Calculation Prep_this compound Prepare this compound Stock Solution Prep_Plasma Prepare Plasma/Serum with this compound Prep_this compound->Prep_Plasma Load_Sample Load Sample Chamber Prep_Plasma->Load_Sample Incubate Incubate at 37°C Load_Sample->Incubate Load_Buffer Load Buffer Chamber Load_Buffer->Incubate Collect_Samples Collect Samples from Both Chambers Incubate->Collect_Samples LC_MS Quantify this compound (LC-MS/MS) Collect_Samples->LC_MS Calculate_fu Calculate Fraction Unbound (fu) LC_MS->Calculate_fu Calculate_Bound Calculate % Bound Calculate_fu->Calculate_Bound

Caption: Workflow for determining protein binding via equilibrium dialysis.

References

Validation & Comparative

A Comparative Analysis of Glipizide and Glyburide on Insulin Secretion for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two prominent second-generation sulfonylureas, this guide provides a comparative analysis of the efficacy of Glipizide versus Glyburide in stimulating insulin secretion. Drawing upon key experimental data, we delve into their mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and their differential effects on basal and postprandial insulin release.

This comprehensive comparison is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the nuances between these two widely studied insulin secretagogues. The following sections present quantitative data from comparative studies, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Insulinotropic Effects

The efficacy of this compound and Glyburide in stimulating insulin secretion has been evaluated in numerous clinical studies. The data presented below, derived from head-to-head trials, highlights the distinct effects of each drug on various parameters of insulin release.

ParameterThis compoundGlyburideStudy PopulationKey Findings
Acute Phase Insulin Response (0-10 min) under basal glycemia Twice as great as Glyburide (P < 0.01)-Healthy and NIDDM subjectsThis compound demonstrates a more rapid and potent initial stimulation of insulin secretion.[1]
First-Phase Insulin Response (Hyperglycemic Clamp) 1.6-fold increase over hyperglycemia alone1.6-fold increase over hyperglycemia aloneHealthy subjectsBoth drugs equally enhance the first-phase insulin response in healthy individuals.[1]
Second-Phase Insulin Response (Hyperglycemic Clamp) 2.2-fold increase over hyperglycemia alone2.2-fold increase over hyperglycemia aloneHealthy subjectsBoth drugs show a similar and significant enhancement of the second-phase insulin response.[1]
Postprandial Insulin Concentrations Higher than GlyburideLower than this compoundNIDDM patientsThis compound is more effective at amplifying the meal-stimulated insulin response.[2][3]
Basal Insulin Concentrations Lower than GlyburideHigher than this compoundNIDDM patientsGlyburide leads to a greater enhancement of basal insulin secretion.[2][3]
Fasting and Postprandial Insulin Levels (Long-term) Increased compared to placeboIncreased compared to placeboNIDDM patientsBoth drugs effectively increase fasting and postprandial insulin levels over a 15-month period.[4][5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Hyperglycemic Clamp Technique

This protocol is designed to assess insulin secretion in response to a sustained hyperglycemic stimulus in the presence of a sulfonylurea.

Objective: To measure and compare the first and second-phase insulin responses stimulated by this compound and Glyburide under controlled hyperglycemic conditions.

Methodology:

  • Subject Preparation: Participants, including healthy volunteers and individuals with non-insulin-dependent diabetes mellitus (NIDDM), are studied after an overnight fast.[1]

  • Catheterization: Two intravenous catheters are inserted, one for blood sampling and the other for infusion of glucose and the study drug.

  • Drug Infusion: A primed-continuous infusion of either this compound, Glyburide, or saline (as a control) is initiated and maintained for a 120-minute equilibration period.[1]

  • Hyperglycemic Clamp Induction: Following the equilibration period, a variable infusion of 20% dextrose is started to rapidly raise and then maintain the plasma glucose concentration at a predetermined hyperglycemic level (e.g., 125 mg/dL).[1]

  • Blood Sampling: Blood samples are collected at frequent intervals (e.g., every 2-5 minutes during the initial phase and every 10-20 minutes thereafter) for the measurement of plasma glucose, insulin, and C-peptide concentrations.[1]

  • Data Analysis: The first-phase insulin secretion is calculated as the mean incremental insulin response during the first 10 minutes of the clamp. The second-phase insulin secretion is determined from the mean insulin concentration during the remainder of the clamp (e.g., 10-100 minutes).[1]

Insulin Secretion Assay from Isolated Pancreatic Islets

This in vitro assay allows for the direct assessment of the effects of this compound and Glyburide on insulin secretion from pancreatic β-cells, independent of systemic influences.

Objective: To quantify and compare the dose-dependent stimulation of insulin release by this compound and Glyburide from isolated pancreatic islets.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion of the pancreas.

  • Islet Culture: The isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Groups of islets are pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: The islets are then incubated in KRBB containing a stimulatory glucose concentration (e.g., 16.7 mM) or a low glucose concentration supplemented with varying concentrations of this compound or Glyburide.

  • Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected for the measurement of insulin concentration using methods such as radioimmunoassay (RIA) or ELISA.

  • Data Analysis: The amount of insulin secreted is normalized to the islet number or protein content and compared between the different treatment groups.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_cell Pancreatic β-cell cluster_membrane Plasma Membrane SUR1 SUR1 K_ATP KATP Channel SUR1->K_ATP Inhibits Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP->Depolarization Leads to K_ion K⁺ K_ATP->K_ion Efflux (Inhibited) VDCC Voltage-Dependent Ca²⁺ Channel Ca_ion Ca²⁺ VDCC->Ca_ion Influx This compound This compound This compound->SUR1 Binds Glyburide Glyburide Glyburide->SUR1 Binds Depolarization->VDCC Opens Ca_influx Ca²⁺ Influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Signaling pathway of this compound and Glyburide-induced insulin secretion.

G cluster_prep Preparation cluster_infusion Infusion Protocol cluster_clamp Hyperglycemic Clamp cluster_analysis Data Analysis Subject_Prep Subject Preparation (Fasting) Catheterization IV Catheterization Subject_Prep->Catheterization Drug_Infusion Primed-Continuous Infusion (this compound, Glyburide, or Saline) Catheterization->Drug_Infusion Equilibration 120 min Equilibration Drug_Infusion->Equilibration Clamp_Induction Induce & Maintain Hyperglycemia (Variable Dextrose Infusion) Equilibration->Clamp_Induction Blood_Sampling Frequent Blood Sampling Clamp_Induction->Blood_Sampling Measurement Measure Plasma Glucose, Insulin, and C-peptide Blood_Sampling->Measurement Phase_Analysis Calculate First and Second Phase Insulin Secretion Measurement->Phase_Analysis

Caption: Experimental workflow for the hyperglycemic clamp technique.

Concluding Remarks

Both this compound and Glyburide are effective at stimulating insulin secretion, albeit with different pharmacokinetic and pharmacodynamic profiles that influence their clinical application. This compound's rapid onset and shorter duration of action contribute to a more pronounced effect on postprandial insulin levels, potentially reducing the risk of prolonged hypoglycemia.[6] In contrast, Glyburide's longer half-life results in a greater impact on basal insulin secretion.[2][3] These differences are critical considerations in the development of new therapeutic strategies for type 2 diabetes and in the design of clinical trials aimed at evaluating novel insulin secretagogues. The experimental protocols and signaling pathway diagrams provided herein offer a foundational resource for researchers in this field.

References

Glipizide's Specificity for Pancreatic K-ATP Channels: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the selectivity of Glipizide for pancreatic β-cell ATP-sensitive potassium (K-ATP) channels. This guide provides a comparative analysis with other sulfonylureas, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

This compound, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes. Its therapeutic efficacy hinges on its ability to stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (K-ATP) channels. The specificity of this compound for the pancreatic isoform of these channels is a critical factor in its safety and efficacy profile, particularly concerning potential off-target effects on K-ATP channels in other tissues, such as the heart and smooth muscle. This guide delves into the experimental evidence validating the specificity of this compound for pancreatic K-ATP channels, offering a comparative perspective with other sulfonylureas.

Comparative Efficacy and Selectivity of Sulfonylureas

The K-ATP channel is a hetero-octameric complex composed of four inward-rectifying potassium channel (Kir6.x) subunits and four sulfonylurea receptor (SUR) subunits.[1] The tissue-specific expression of SUR isoforms—SUR1 in pancreatic β-cells, SUR2A in cardiac and skeletal muscle, and SUR2B in vascular smooth muscle—underpins the differential sensitivity of various tissues to sulfonylureas.[2][3]

This compound and Gliclazide demonstrate a higher selectivity for the pancreatic SUR1 subunit compared to other sulfonylureas like Glyburide (Glibenclamide) and Glimepiride.[2][4][5] This selectivity is clinically significant as non-selective binding to SUR2A and SUR2B isoforms can interfere with ischemic preconditioning in the heart, a natural protective mechanism.[2][4] Studies have shown that the steady-state concentrations (Css) of this compound and Gliclazide lie between their half-maximal inhibitory concentrations (IC50) for SUR1 and SUR2A/SUR2B, suggesting selective binding to pancreatic receptors at therapeutic doses.[4] In contrast, the Css for Glyburide and Glimepiride exceeds the IC50 values for all three SUR isoforms, indicating non-selective binding.[4]

While both this compound and Glyburide are effective in controlling blood glucose, this compound generally has a shorter half-life (2-7 hours) compared to Glyburide (7-10 hours), which may contribute to a lower risk of prolonged hypoglycemia.[6][7] Some studies suggest that the risk of hypoglycemia may be higher with Glyburide.[8][9]

Quantitative Comparison of Sulfonylurea Activity

The following tables summarize the quantitative data from various studies, comparing the inhibitory concentrations (IC50) and binding affinities of this compound and other sulfonylureas on different K-ATP channel subtypes.

DrugPancreatic β-cell (SUR1) IC50Cardiac Muscle (SUR2A) IC50Smooth Muscle (SUR2B) IC50Reference
Gliclazide 184 ± 30 nmol/l19.5 ± 5.4 µmol/l37.9 ± 1.0 µmol/l[10][11]
This compound Data not explicitly found in provided abstractsData not explicitly found in provided abstractsData not explicitly found in provided abstracts
Glyburide Considered non-selectiveConsidered non-selectiveConsidered non-selective[2][4]
DrugCell Type/ReceptorMethodRelative Potency/Binding AffinityReference
This compound RIN-m5F cells (SUR1)[3H]glibenclamide displacementGlibenclamide > Glimepiride > Repaglinide > This compound > Nateglinide[12][13]
This compound HEK-293 cells (human SUR1)[3H]glibenclamide displacementGlibenclamide > Glimepiride > This compound > Repaglinide > Nateglinide[12]
Gliclazide Xenopus oocytes (Kir6.2/SUR1)Macroscopic current recordingHigh-affinity Ki: 50 ± 7 nmol/l[3]
Gliclazide Xenopus oocytes (Kir6.2/SUR2A)Macroscopic current recordingLow-affinity Ki: 0.8 ± 0.1 mmol/l[3]

Experimental Protocols

The validation of this compound's specificity relies on robust experimental methodologies. Below are summaries of key experimental protocols used in the cited research.

Electrophysiological Recordings

This technique directly measures the activity of K-ATP channels in response to drug application.

  • Cell Preparation: Pancreatic β-cells are isolated from animal models (e.g., mouse or rat) through collagenase digestion of the pancreas.[10][12] Cardiac myocytes and smooth muscle cells are also isolated for comparative studies.[10] Alternatively, K-ATP channel subunits (Kir6.2 and SURx) can be co-expressed in heterologous systems like Xenopus oocytes or HEK-293 cells.[3]

  • Whole-Cell Patch Clamp: This configuration allows for the recording of the total K-ATP current from a single cell.[10] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to allow electrical access to the cell's interior. The cell is perfused with solutions that isolate the K-ATP current.

  • Inside-Out Patch Clamp: In this method, a small patch of the cell membrane is excised with the micropipette, allowing the intracellular surface of the membrane to be exposed to the bath solution.[3] This technique is useful for studying the direct interaction of drugs with the channel without the interference of intracellular signaling molecules.

  • Data Analysis: The inhibitory effect of the drug is quantified by measuring the reduction in the K-ATP current. The concentration of the drug that causes 50% inhibition (IC50) is determined by fitting the dose-response data to a Hill equation.

Competitive Binding Assays

These assays determine the affinity of a drug for the sulfonylurea receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from insulin-secreting cell lines (e.g., RIN-m5F) or cells expressing recombinant SUR subunits (e.g., HEK-293 cells).[12][13]

  • Binding Reaction: The membranes are incubated with a constant concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled competitor drug (e.g., this compound).[12][13]

  • Separation and Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the concentration of the competitor drug that displaces 50% of the radioligand (IC50) can be determined. This value is related to the binding affinity (Ki) of the drug.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for assessing K-ATP channel specificity.

Glipizide_Signaling_Pathway cluster_beta_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Ca_Channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_binding_assay Binding Assay cluster_analysis Comparative Analysis Cell_Isolation Cell Isolation (Pancreatic, Cardiac, Smooth Muscle) Patch_Clamp Whole-Cell or Inside-Out Patch Clamp Recording Cell_Isolation->Patch_Clamp Drug_Application Application of this compound & Other Sulfonylureas Patch_Clamp->Drug_Application Current_Measurement Measurement of K-ATP Channel Current Drug_Application->Current_Measurement IC50_Determination_Ephys IC50 Determination Current_Measurement->IC50_Determination_Ephys Specificity_Validation Validation of Specificity for Pancreatic K-ATP Channels IC50_Determination_Ephys->Specificity_Validation Membrane_Prep Membrane Preparation (e.g., from RIN-m5F cells) Competitive_Binding Competitive Binding with Radiolabeled Ligand Membrane_Prep->Competitive_Binding Filtration Separation of Bound/ Free Ligand Competitive_Binding->Filtration Scintillation_Counting Quantification of Bound Radioactivity Filtration->Scintillation_Counting IC50_Ki_Determination IC50/Ki Determination Scintillation_Counting->IC50_Ki_Determination IC50_Ki_Determination->Specificity_Validation

Caption: Experimental workflow for assessing K-ATP channel specificity.

References

A Comparative Analysis of Glipizide's Cross-Reactivity with Sulfonylurea Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glipizide's binding affinity and functional cross-reactivity with the three main sulfonylurea receptor (SUR) subtypes: SUR1, SUR2A, and SUR2B. Understanding the selectivity of this compound is crucial for elucidating its therapeutic effects and potential side-effect profile. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Executive Summary

This compound, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to insulin secretion. The K-ATP channel is a complex of the pore-forming Kir6.x subunit and the regulatory SUR subunit. The tissue-specific expression of SUR isoforms—SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, and SUR2B in smooth muscle—determines the tissue-selective action of sulfonylurea drugs. Experimental evidence indicates that this compound exhibits a high degree of selectivity for the pancreatic SUR1 subtype, with significantly lower affinity for the cardiovascular SUR2A and SUR2B subtypes. This selectivity profile distinguishes it from other sulfonylureas, such as Glibenclamide, which demonstrates broader cross-reactivity.

Comparative Binding and Functional Data

For comparative purposes, data for Gliclazide, another second-generation sulfonylurea known for its SUR1 selectivity, is presented alongside general findings for this compound and the non-selective sulfonylurea, Glibenclamide.

DrugTarget Tissue/CellSUR SubtypeIC50Reference
This compound Pancreatic β-cellsSUR1High Affinity (nM range suggested)[1]
Cardiac MyocytesSUR2ALow Affinity[2]
Smooth MuscleSUR2BLow Affinity[2]
Gliclazide Pancreatic β-cellsSUR1184 ± 30 nmol/l[3]
Cardiac MyocytesSUR2A19.5 ± 5.4 µmol/l[3]
Smooth MuscleSUR2B37.9 ± 1.0 µmol/l[3]
Glibenclamide Pancreatic β-cellsSUR1High Affinity[4]
Cardiac MyocytesSUR2AHigh Affinity[4]
Smooth MuscleSUR2BHigh Affinity[4]

Note: The table illustrates the principle of selectivity. This compound and Gliclazide show a marked preference for SUR1, as evidenced by the significantly lower IC50 value in pancreatic β-cells compared to cardiac and smooth muscle cells. In contrast, Glibenclamide is known to be a potent blocker of all three K-ATP channel subtypes.

Experimental Protocols

The determination of sulfonylurea cross-reactivity relies on robust experimental techniques. The two primary methods employed are radioligand binding assays and electrophysiological studies.

Radioligand Competition Binding Assay

This method is used to determine the binding affinity of an unlabeled drug (e.g., this compound) to a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor (e.g., [3H]Glibenclamide).

1. Membrane Preparation:

  • Cells (e.g., HEK293) stably expressing a specific human SUR subtype (SUR1, SUR2A, or SUR2B) along with the Kir6.2 subunit are cultured.

  • Cells are harvested and homogenized in a cold lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then ultracentrifuged to pellet the cell membranes.

  • The membrane pellet is resuspended in an appropriate buffer and stored at -80°C until use. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[5]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of the radioligand (e.g., [3H]Glibenclamide), and varying concentrations of the unlabeled competitor drug (this compound).

  • Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand) are included.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[5]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.[5]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) of the competitor drug is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Electrophysiology (Patch-Clamp Technique)

This functional assay directly measures the effect of a drug on the activity of K-ATP channels in their native cellular environment or in a heterologous expression system.

1. Cell Preparation:

  • Primary cells, such as pancreatic β-cells, cardiac myocytes, or smooth muscle cells, are isolated from animal models.[3]

  • Alternatively, cell lines (e.g., HEK293) are transfected to express the desired combination of Kir6.x and SUR subunits.

2. Patch-Clamp Recording:

  • The whole-cell or inside-out patch-clamp configuration is used to record the K-ATP channel currents.

  • A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.

  • The membrane patch under the pipette tip is then ruptured (whole-cell) or excised (inside-out).

  • The cell is perfused with an extracellular solution, and the K-ATP channels are activated (e.g., by metabolic inhibition or by channel openers like diazoxide).

3. Drug Application:

  • This compound or other sulfonylureas are applied to the cell at various concentrations through the perfusion system.

  • The resulting inhibition of the K-ATP channel current is recorded.

4. Data Analysis:

  • The dose-response relationship for the drug-induced channel inhibition is plotted.

  • The IC50 value is determined by fitting the data to the Hill equation. This provides a functional measure of the drug's potency at the specific K-ATP channel subtype.[3]

Visualizing the Molecular Interactions and Experimental Process

To better understand the underlying mechanisms and experimental design, the following diagrams are provided.

G cluster_0 Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Enters cell Metabolism Metabolism GLUT2->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase K_ATP_channel K-ATP Channel (Kir6.2/SUR1) ATP_increase->K_ATP_channel Inhibits Membrane_depolarization Membrane Depolarization K_ATP_channel->Membrane_depolarization Closure leads to This compound This compound This compound->K_ATP_channel Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Membrane_depolarization->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis G cluster_workflow Radioligand Competition Binding Assay Workflow prep 1. Membrane Preparation (Cells expressing SUR subtype) incubation 2. Incubation (Membranes + [³H]Ligand + Competitor) prep->incubation filtration 3. Filtration (Separate bound from free ligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Determine IC₅₀ and Kᵢ) counting->analysis

References

A Comparative Analysis of First and Second-Generation Sulfonylureas for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of first and second-generation sulfonylureas. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

First and second-generation sulfonylureas are pivotal classes of oral hypoglycemic agents used in the management of type 2 diabetes. While both generations share a common mechanism of action, they exhibit significant differences in their pharmacokinetics, potency, and adverse effect profiles. This guide delves into a detailed comparative analysis to inform research and drug development efforts.

Mechanism of Action: A Shared Pathway

Both generations of sulfonylureas stimulate insulin secretion from pancreatic β-cells.[1] Their primary target is the ATP-sensitive potassium (KATP) channel on the β-cell membrane. By binding to the sulfonylurea receptor 1 (SUR1) subunit of this channel, they initiate a cascade of events leading to insulin release.[1]

Quantitative Data Summary

The following tables provide a structured comparison of the key quantitative parameters for representative first and second-generation sulfonylureas.

Table 1: Pharmacokinetic Properties

PropertyFirst-Generation SulfonylureasSecond-Generation Sulfonylureas
Drug Examples Tolbutamide, ChlorpropamideGlyburide (Glibenclamide), Glipizide, Glimepiride
Half-life (hours) Tolbutamide: 4.5-6.5[2]Glyburide: 10, this compound: 2-4, Glimepiride: 5-9[2]
Duration of Action (hours) Tolbutamide: 6-12, Chlorpropamide: 24-72Glyburide: 12-24, this compound: 12-24, Glimepiride: 12-24
Protein Binding (%) Tolbutamide: 90-96, Chlorpropamide: 60-90[2]Glyburide: >99, this compound: 98-99, Glimepiride: >99.5[2]
Metabolism Hepatic[2]Hepatic[2]
Excretion Primarily renalRenal and fecal[2]

Table 2: Comparative Efficacy and Adverse Effects

ParameterFirst-Generation SulfonylureasSecond-Generation Sulfonylureas
Potency LowerHigher (effective at lower doses)[3]
Risk of Hypoglycemia Higher, especially with long-acting agents like chlorpropamideGenerally lower, but varies among agents. Glyburide has a higher risk compared to gliclazide and glimepiride.[2][4][5]
Weight Gain CommonCommon, with an estimated potential gain of up to 4 kg in the first year of treatment for some agents.[6][7]
Disulfiram-like Reaction Can occur, particularly with chlorpropamide[8]Rare[3]
Binding to SUR1 Lower affinityHigher affinity[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. Below are protocols for assessing the effects of sulfonylureas.

Insulin Secretion Assay from Isolated Pancreatic Islets

Objective: To quantify insulin secretion from pancreatic islets in response to sulfonylurea treatment.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., rat or mouse) using collagenase digestion.

  • Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.

  • Pre-incubation: Pre-incubate groups of size-matched islets in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Incubate the islets in KRB buffer containing either a stimulatory glucose concentration (e.g., 16.7 mM) as a positive control or a low glucose concentration supplemented with varying concentrations of the test sulfonylurea (e.g., tolbutamide or glibenclamide).

  • Sample Collection: After a defined incubation period (e.g., 60 minutes), collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant using methods such as ELISA or radioimmunoassay (RIA).

  • Data Analysis: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis) or to the number of islets.

Patch-Clamp Electrophysiology for KATP Channel Activity

Objective: To directly measure the inhibitory effect of sulfonylureas on KATP channel activity in pancreatic β-cells.

Methodology:

  • Cell Preparation: Isolate pancreatic islets and dissociate them into single β-cells.

  • Patch-Clamp Recording: Utilize the inside-out patch-clamp configuration to record the activity of single KATP channels.

  • Solutions:

    • Pipette (extracellular) solution: Contains the main charge carrier, typically KCl.

    • Bath (intracellular) solution: Contains ATP to keep the channels closed initially. The test sulfonylurea is added to this solution.

  • Experimental Procedure:

    • Establish a stable inside-out patch with KATP channel activity.

    • Apply ATP to the bath solution to confirm channel inhibition.

    • Perfuse the patch with an ATP-free solution to elicit maximal channel activity.

    • Apply different concentrations of the sulfonylurea to the bath solution and record the resulting channel inhibition.

  • Data Analysis: Measure the reduction in channel open probability (Po) or current amplitude at each sulfonylurea concentration to determine the dose-response relationship and calculate the IC50 value.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways and experimental workflows.

Sulfonylurea_Signaling_Pathway cluster_beta_cell Pancreatic β-cell Sulfonylurea Sulfonylurea SUR1 SUR1 Sulfonylurea->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Inhibits K+ efflux Depolarization Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of sulfonylurea-induced insulin secretion.

Experimental_Workflow_Insulin_Secretion Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Overnight Culture Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB) Islet_Culture->Pre_incubation Stimulation 4. Stimulation (Test Sulfonylurea) Pre_incubation->Stimulation Supernatant_Collection 5. Supernatant Collection Stimulation->Supernatant_Collection Insulin_Quantification 6. Insulin Quantification (ELISA/RIA) Supernatant_Collection->Insulin_Quantification Data_Analysis 7. Data Analysis Insulin_Quantification->Data_Analysis

Caption: Experimental workflow for an insulin secretion assay.

Drug_Comparison_Logic cluster_properties Comparative Properties First_Gen First-Generation Sulfonylureas Potency Potency First_Gen->Potency Lower Hypoglycemia_Risk Hypoglycemia Risk First_Gen->Hypoglycemia_Risk Higher Adverse_Effects Other Adverse Effects First_Gen->Adverse_Effects Disulfiram-like reaction Second_Gen Second-Generation Sulfonylureas Second_Gen->Potency Higher Second_Gen->Hypoglycemia_Risk Generally Lower Second_Gen->Adverse_Effects Fewer non-glycemic side effects

Caption: Logical relationship between sulfonylurea generations.

References

A Comparative Analysis of Glipizide and Gliclazide: KATP Channel Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biochemical and biophysical properties of two prominent second-generation sulfonylureas, glipizide and gliclazide, with a specific focus on their differential affinity and selectivity for the ATP-sensitive potassium (KATP) channels. The data presented herein is collated from peer-reviewed experimental studies and is intended to inform research and development in the field of diabetes therapeutics.

Data Presentation: Quantitative Comparison of KATP Channel Inhibition

The affinity and selectivity of sulfonylureas for KATP channels are critical determinants of their therapeutic efficacy and potential off-target effects. KATP channels are octameric protein complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit. The tissue-specific expression of SUR isoforms (SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, and SUR2B in smooth muscle) underlies the potential for differential drug action.

The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitory constants (Ki) for this compound and gliclazide on different KATP channel subtypes. Lower values indicate higher affinity and potency.

Drug KATP Channel Subtype Tissue/Cell Type Parameter Value Reference
Gliclazide Kir6.2/SUR1Pancreatic β-cells (mouse)IC50184 ± 30 nmol/L[1][2]
Kir6.2/SUR1Recombinant (Xenopus oocytes)Ki (high-affinity)50 ± 7 nmol/L[3]
Kir6.2/SUR1Recombinant (Xenopus oocytes)Ki (low-affinity)3.0 ± 0.6 mmol/L[3]
Kir6.2/SUR2ACardiac muscle (rat)IC5019.5 ± 5.4 µmol/L[1][2]
Kir6.2/SUR2ARecombinant (Xenopus oocytes)Ki0.8 ± 0.1 mmol/L[3]
Kir6.2/SUR2BSmooth muscle (rat)IC5037.9 ± 1.0 µmol/L[1][2]
This compound Kir6.2/SUR1RIN-m5F cellsKi (for [3H]glibenclamide displacement)Higher than repaglinide, lower than nateglinide[4]
Kir6.2/SUR1Recombinant human SUR1Ki (for [3H]glibenclamide displacement)More potent than repaglinide[4]

Data Interpretation: The compiled data indicates that gliclazide exhibits a high affinity for the pancreatic β-cell KATP channel (SUR1/Kir6.2), as evidenced by its low nanomolar IC50 and Ki values.[1][2][3] In contrast, its affinity for the cardiac (SUR2A/Kir6.2) and smooth muscle (SUR2B/Kir6.2) KATP channel subtypes is significantly lower, with IC50 values in the micromolar range.[1][2] This demonstrates a pronounced selectivity of gliclazide for the pancreatic channels. While direct comparative IC50 values for this compound across all channel subtypes were not as readily available in the initial search, competitive binding assays suggest it also possesses a high affinity for the SUR1 subunit.[4] Both this compound and gliclazide are considered to have a higher selectivity for pancreatic SUR1 over cardiovascular SUR2 subtypes compared to older sulfonylureas like glibenclamide.[5]

Experimental Protocols

The determination of KATP channel affinity and selectivity relies on sophisticated electrophysiological and biochemical assays. The primary methodologies cited in the supporting literature are detailed below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the ionic currents flowing through KATP channels in intact cells.

Objective: To determine the concentration-dependent inhibition of KATP channel currents by sulfonylureas (IC50).

Methodology:

  • Cell Preparation: Pancreatic β-cells, cardiac myocytes, or smooth muscle cells are isolated from animal models (e.g., mouse, rat).[1] Alternatively, cell lines expressing specific recombinant KATP channel subtypes are used.

  • Electrode Placement: A glass micropipette with a tip diameter of approximately 1 micrometer is brought into contact with the cell membrane to form a high-resistance seal ("giga-seal").

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by applying gentle suction, allowing for electrical access to the entire cell. The intracellular solution is controlled by the solution within the pipette.

  • Current Recording: The cell is voltage-clamped at a specific membrane potential, and the resulting KATP currents are recorded. KATP channels are typically activated by metabolic inhibition (e.g., using azide) or by channel openers (e.g., pinacidil).[6][7]

  • Drug Application: The sulfonylurea of interest is applied to the extracellular solution at varying concentrations.

  • Data Analysis: The inhibition of the KATP current at each drug concentration is measured and plotted to generate a dose-response curve, from which the IC50 value is calculated.[8]

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of a drug to its receptor.

Objective: To quantify the affinity of unlabeled sulfonylureas by measuring their ability to displace a radiolabeled ligand from the SUR subunit.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the KATP channel of interest (e.g., RIN-m5F cells, HEK-293 cells expressing recombinant SUR1).[4][9] This involves homogenization and centrifugation to isolate the membrane fraction.[9]

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of the unlabeled competitor drug (this compound or gliclazide).[10][11]

  • Separation of Bound and Free Ligand: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.[10]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[9]

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 of the competitor drug is determined. The Ki is then calculated using the Cheng-Prusoff equation.[9]

Mandatory Visualization

Signaling Pathway of Sulfonylurea Action

Sulfonylurea_Action cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound/ Gliclazide KATP_Channel KATP Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds to SUR1 subunit SUR1 SUR1 Kir6_2 Kir6.2 Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibition of K+ efflux Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Activation Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: Mechanism of sulfonylurea-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for KATP Channel Affinity Determination

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_binding_assay Radioligand Binding Assay E1 Isolate Cells (e.g., Pancreatic β-cells) E2 Establish Whole-Cell Configuration E1->E2 E3 Record KATP Current E2->E3 E4 Apply Sulfonylurea (Varying Concentrations) E3->E4 E5 Measure Current Inhibition E4->E5 E6 Calculate IC50 E5->E6 B1 Prepare Cell Membranes B2 Incubate with Radioligand & Competing Sulfonylurea B1->B2 B3 Filter to Separate Bound & Free Ligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Generate Competition Curve B4->B5 B6 Calculate Ki B5->B6

References

A Comparative Analysis of Glipizide and Glimepiride on Cardiovascular Outcomes in Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Second-Generation Sulfonylureas

The selection of second-line therapies for Type 2 Diabetes Mellitus (T2DM) after metformin necessitates a careful consideration of not only glycemic efficacy but also cardiovascular safety. Among the most established and widely utilized classes of oral hypoglycemic agents are the sulfonylureas, with glipizide and glimepiride being two prominent second-generation agents. While both effectively lower blood glucose by stimulating insulin secretion, emerging evidence from large-scale observational studies and clinical trials suggests potential differences in their cardiovascular outcome profiles. This guide provides a comprehensive comparison of this compound and glimepiride, focusing on their effects on cardiovascular outcomes in patients with T2DM, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize key quantitative data from significant comparative studies.

Table 1: Major Adverse Cardiovascular Events (MACE) in a Comparative Effectiveness Study

OutcomeThis compoundGlimepirideDPP-4 Inhibitor (Reference)
5-Year Risk of MACE-4 *9.1%8.6%8.1%
5-Year Risk Ratio vs. DPP-4i (95% CI) 1.13 (1.03 - 1.23)1.07 (0.96 - 1.16)-

*MACE-4 is a composite of myocardial infarction, ischemic stroke, heart failure hospitalization, or cardiovascular death. (Data sourced from a comparative effectiveness study by Turchin A, et al. published in JAMA Network Open)[1][2][3]

Table 2: Cardiovascular Outcomes from a Nationwide Real-World Analysis in Taiwan

OutcomeThis compound (vs. Glimepiride)
Adjusted Hazard Ratio for All-Cause Mortality 1.42 (p<0.001)
Adjusted Hazard Ratio for CV Event Risk (Acute MI and Ischemic Stroke) 1.19 (p=0.073)

(Data sourced from a study by Huang HK, et al. in Diabetes Research and Clinical Practice)

Table 3: Cardiovascular Outcomes from the CAROLINA Trial (Glimepiride vs. Linagliptin)

OutcomeGlimepirideLinagliptin (DPP-4 Inhibitor)
3-Point MACE 12.0%11.8%
Cardiovascular Death 4.2%4.3%
Non-fatal Myocardial Infarction 4.6%4.7%
Non-fatal Stroke 3.4%2.8%

(Data sourced from the CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Patients With Type 2 Diabetes) trial)

Experimental Protocols

1. Comparative Effectiveness Study (Turchin A, et al.)

  • Study Design: A retrospective, observational comparative effectiveness study emulating a target trial.

  • Patient Population: 48,165 adults with T2DM and moderate cardiovascular risk who were on metformin monotherapy and initiated a second-line therapy with this compound, glimepiride, glyburide, or a DPP-4 inhibitor between January 2013 and January 2023.[1]

  • Data Source: Electronic health records and insurance claims data from 10 U.S. health systems and two large health insurance plans.

  • Primary Outcome: A 4-point composite of major adverse cardiovascular events (MACE-4), including myocardial infarction, ischemic stroke, heart failure hospitalization, or cardiovascular death.

  • Statistical Analysis: The 5-year risk of MACE-4 was estimated, and risk ratios were calculated comparing each sulfonylurea to the DPP-4 inhibitor group.

2. Nationwide Real-World Analysis (Huang HK, et al.)

  • Study Design: A nationwide, population-based, retrospective cohort study.

  • Patient Population: Patients with T2DM who initiated monotherapy with glimepiride, gliclazide, this compound, glyburide, or repaglinide between 1999 and 2013.

  • Data Source: Taiwan's National Health Insurance Research Database.

  • Primary Outcomes: All-cause mortality and a composite of cardiovascular events (acute myocardial infarction and ischemic stroke).

  • Statistical Analysis: Hazard ratios were calculated using Cox proportional hazards models with propensity score matching to compare outcomes for each insulin secretagogue against glimepiride as the reference.

3. CAROLINA Trial

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority cardiovascular outcome trial.

  • Patient Population: 6,033 patients with T2DM and elevated cardiovascular risk.

  • Intervention: Patients were randomized to receive either glimepiride (1-4 mg daily) or the DPP-4 inhibitor linagliptin (5 mg daily) in addition to their usual care.

  • Primary Outcome: Time to the first occurrence of a 3-point MACE (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke).

  • Follow-up: Median follow-up of 6.3 years.

Mandatory Visualization

experimental_workflow cluster_enrollment Patient Enrollment cluster_randomization Treatment Initiation cluster_followup Follow-up & Data Collection cluster_analysis Statistical Analysis P T2DM Patients on Metformin Monotherapy with Moderate CV Risk R Initiation of Second-Line Therapy P->R GZ This compound Cohort R->GZ GM Glimepiride Cohort R->GM DPP4 DPP-4i Cohort (Active Comparator) R->DPP4 FU Median Follow-up of 37 Months Data Collection of CV Outcome Data (MI, Stroke, HF Hospitalization, CV Death) FU->Data Analysis Comparison of 5-Year MACE-4 Risk and Calculation of Risk Ratios Data->Analysis signaling_pathway cluster_pancreas Pancreatic β-cell cluster_myocardium Myocardium This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 High Affinity Glimepiride Glimepiride Glimepiride->SUR1 High Affinity Insulin Insulin Secretion SUR1->Insulin Inhibition leads to Glipizide_M This compound SUR2A SUR2A Subunit of Myocardial KATP Channel Glipizide_M->SUR2A High Affinity, Inhibits IPC Glimepiride_M Glimepiride Glimepiride_M->SUR2A Lower Affinity, Preserves IPC IPC Ischemic Preconditioning (Cardioprotective Mechanism) SUR2A->IPC Modulation of

References

Assessing the Synergistic Effects of Glipizide with Other Antidiabetic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Glipizide when combined with other major classes of antidiabetic drugs, including biguanides (metformin), dipeptidyl peptidase-4 (DPP-4) inhibitors, sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists. The information is compiled from various clinical and preclinical studies to aid in research and development efforts in the field of diabetes therapeutics.

Comparative Efficacy and Safety of this compound Combination Therapies

The following tables summarize the quantitative data from clinical trials assessing the efficacy and safety of this compound in combination with other antidiabetic compounds.

Table 1: Glycemic Control Parameters
Combination TherapyChange in HbA1c (%)Change in Fasting Plasma Glucose (FPG) (mg/dL)Key Findings
This compound + Metformin -0.9% to -1.1%[1]-23 to -44[1]Combination therapy is more effective in reducing HbA1c and FPG compared to monotherapy with either drug.[1][[“]][3] A study showed a four-fold increase in achieving target HbA1c levels with combination therapy compared to monotherapy.[3]
This compound vs. Sitagliptin (DPP-4i) (both with Metformin) Similar efficacy (-0.51% for this compound, -0.54% for Sitagliptin over 2 years)[4]Clinically important improvements in FPG for both.[5]Sitagliptin demonstrated greater durability in glycemic control over two years.[4]
This compound vs. Dapagliflozin (SGLT2i) (both with Metformin) Non-inferior efficacy at 52 weeks (both -0.52%)[6][7][8]Significant reductions for both.Dapagliflozin showed stable efficacy during the maintenance period, while this compound's efficacy waned slightly.[7]
This compound + Liraglutide (GLP-1 RA) Data on direct combination is limited. Liraglutide added to metformin showed a mean decrease of 1.0% in HbA1c.Data on direct combination is limited.GLP-1 RAs like dulaglutide offer complementary mechanisms to this compound, providing glucose-dependent insulin stimulation and glucagon suppression.[9]
Table 2: Safety and Other Clinically Relevant Outcomes
Combination TherapyIncidence of HypoglycemiaChange in Body WeightOther Notable Outcomes
This compound + Metformin Higher risk compared to metformin alone.[[“]]This compound is associated with weight gain, while metformin can lead to weight loss.[[“]]Metformin has shown potential cardiovascular benefits compared to this compound in patients with coronary artery disease.[[“]]
This compound vs. Sitagliptin (DPP-4i) (both with Metformin) Substantially lower with Sitagliptin.[4][5]This compound: +0.7 kg; Sitagliptin: -1.6 kg (over 2 years).[4]Sitagliptin was associated with better maintenance of beta-cell function.[4]
This compound vs. Dapagliflozin (SGLT2i) (both with Metformin) Significantly lower with Dapagliflozin (3.5% vs. 40.8% with this compound).[6][7][8][10]This compound: +1.2 kg; Dapagliflozin: -3.2 kg (at 52 weeks).[6][7][8]Dapagliflozin was associated with a higher incidence of genital and urinary tract infections.[6][8]
This compound + Liraglutide (GLP-1 RA) Increased risk when combined. Dose reduction of this compound is often necessary.[9]Liraglutide is associated with weight loss.Liraglutide has demonstrated cardiovascular benefits.[9]

Signaling Pathways and Mechanisms of Action

The synergistic effects of these combination therapies arise from their complementary mechanisms of action, targeting different pathways involved in glucose homeostasis.

This compound Signaling Pathway

This compound, a sulfonylurea, primarily acts on pancreatic β-cells to stimulate insulin secretion.[11] It achieves this by binding to the SUR1 subunit of the ATP-sensitive potassium (KATP) channels.[12] This binding leads to the closure of these channels, causing membrane depolarization and subsequent influx of calcium ions, which triggers the exocytosis of insulin-containing granules.[11][12]

Glipizide_Pathway This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_Channel KATP Channel (SUR1 + Kir6.2) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Influx Ca2+ Influx Membrane_Depolarization->Ca_Influx Triggers Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Stimulates

Mechanism of Action of this compound.
Combined Signaling Pathways of this compound and Other Antidiabetic Drugs

The following diagram illustrates the distinct yet complementary signaling pathways of this compound and other major antidiabetic drug classes.

Combined_Pathways cluster_this compound This compound (Sulfonylurea) cluster_metformin Metformin (Biguanide) cluster_dpp4 DPP-4 Inhibitors cluster_sglt2 SGLT2 Inhibitors cluster_glp1 GLP-1 RAs This compound This compound Pancreas_G Pancreatic β-cell This compound->Pancreas_G Insulin_Secretion_G ↑ Insulin Secretion Pancreas_G->Insulin_Secretion_G Metformin Metformin Liver_M Liver Metformin->Liver_M Muscle_M Muscle Metformin->Muscle_M Hepatic_Glucose_M ↓ Hepatic Glucose Production Liver_M->Hepatic_Glucose_M Glucose_Uptake_M ↑ Glucose Uptake Muscle_M->Glucose_Uptake_M DPP4i DPP-4i DPP4_Enzyme DPP-4 Enzyme DPP4i->DPP4_Enzyme Inhibits Incretins ↑ Active Incretins (GLP-1, GIP) DPP4_Enzyme->Incretins Prevents degradation of SGLT2i SGLT2i Kidney_S Kidney (Proximal Tubule) SGLT2i->Kidney_S Glucose_Reabsorption ↓ Glucose Reabsorption Kidney_S->Glucose_Reabsorption GLP1RA GLP-1 RA GLP1_Receptor GLP-1 Receptor GLP1RA->GLP1_Receptor Activates Multiple_Effects ↑ Insulin Secretion ↓ Glucagon Secretion ↓ Gastric Emptying ↑ Satiety GLP1_Receptor->Multiple_Effects

Complementary Mechanisms of Action.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of antidiabetic compounds are crucial for the replication and validation of findings.

In Vitro Glucose Uptake Assay

This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cell lines (e.g., HepG2, 3T3-L1 adipocytes, or L6 myotubes).

  • Cell Culture and Differentiation: Cells are cultured in appropriate media and, for adipocytes and myotubes, differentiated into their mature, insulin-responsive forms.

  • Pre-incubation: Differentiated cells are washed and pre-incubated in a serum-free, low-glucose medium to establish a basal state.

  • Compound Incubation: Cells are then incubated with the test compounds (e.g., this compound, Metformin, or their combination) at various concentrations for a specified period. A positive control (e.g., insulin) and a negative control (vehicle) are included.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled analog (e.g., 2-deoxy-D-[³H]glucose) is added to the cells for a defined uptake period.

  • Analysis: After incubation, cells are washed to remove extracellular glucose analog. For fluorescent assays, intracellular fluorescence is measured using a plate reader. For radioactive assays, cells are lysed, and radioactivity is quantified using a scintillation counter. The amount of glucose uptake is proportional to the measured signal.

In Vitro Insulin Secretion Assay

This assay quantifies the effect of a compound on insulin secretion from pancreatic β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets.

  • Cell/Islet Culture: Pancreatic β-cells are cultured to an appropriate confluency, or islets are isolated from animal models (e.g., mice or rats).

  • Pre-incubation: Cells or islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 2.8 mM glucose) to establish a basal level of insulin secretion.[13]

  • Stimulation: The pre-incubation buffer is replaced with a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without the test compounds.[13] A known secretagogue (e.g., a high concentration of KCl) can be used as a positive control.

  • Supernatant Collection: After a defined incubation period (typically 1-2 hours), the supernatant is collected.[13]

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

In Vivo Assessment of Glycemic Control in a Diabetic Rat Model

This experimental workflow is designed to evaluate the in vivo efficacy of antidiabetic drug combinations.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis cluster_endpoint Endpoint Evaluation Animal_Model Induce Type 2 Diabetes in Rats (e.g., high-fat diet + low-dose streptozotocin) Grouping Randomize into Treatment Groups: - Vehicle Control - this compound Monotherapy - Comparator Monotherapy - this compound + Comparator Combination Animal_Model->Grouping Dosing Administer compounds daily via oral gavage for a specified duration (e.g., 4-8 weeks) Grouping->Dosing Monitoring Monitor body weight, food, and water intake weekly Dosing->Monitoring Blood_Sampling Collect blood samples at baseline and regular intervals (e.g., weekly or bi-weekly) Dosing->Blood_Sampling FPG_Analysis Measure Fasting Plasma Glucose (FPG) Blood_Sampling->FPG_Analysis HbA1c_Analysis Measure HbA1c at the end of the study Blood_Sampling->HbA1c_Analysis OGTT Perform Oral Glucose Tolerance Test (OGTT) at the end of the study Blood_Sampling->OGTT Insulin_Analysis Measure plasma insulin levels OGTT->Insulin_Analysis Tissue_Harvesting Harvest tissues (pancreas, liver, muscle) for histological and molecular analysis Data_Comparison Compare glycemic parameters, body weight, and other relevant markers between treatment groups Tissue_Harvesting->Data_Comparison

In Vivo Experimental Workflow.

Conclusion

The combination of this compound with other antidiabetic agents offers a multifaceted approach to managing type 2 diabetes by targeting different pathophysiological defects. The synergistic effects often lead to improved glycemic control compared to monotherapy. However, the choice of combination therapy should be carefully considered based on the patient's clinical profile, including the risk of hypoglycemia, impact on body weight, and potential cardiovascular and renal benefits. This guide provides a foundational overview to inform further research and development in this critical area of medicine.

References

In Vivo Neuroprotective Properties: A Comparative Analysis of Glipizide and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vivo neuroprotective properties of Glipizide, a second-generation sulfonylurea, against other potential neuroprotective agents. Direct in vivo validation of this compound's neuroprotective effects is currently limited in publicly available research. Therefore, this guide presents data from related sulfonylureas, Glibenclamide and Glimepiride, as a potential proxy for class-specific effects. This is contrasted with the robust and extensively documented neuroprotective effects of Glucagon-like peptide-1 (GLP-1) receptor agonists, a prominent class of anti-diabetic drugs showing significant promise in the field of neurodegeneration and stroke.

Comparative Overview of Neuroprotective Efficacy

The following table summarizes the key findings from in vivo studies on the neuroprotective effects of sulfonylureas (Glibenclamide and Glimepiride) and GLP-1 receptor agonists in animal models of neurological disorders.

Therapeutic Agent ClassSpecific Drug(s)Animal ModelKey Neuroprotective OutcomesReference
Sulfonylureas Glibenclamide, GlimepirideTransient Middle Cerebral Artery Occlusion (tMCAO) in mice- Reduced infarct volume- Mitigated brain edema- Improved neurological score- Restored blood-brain barrier integrity- Suppressed inflammatory cytokines[1][2]
GlimepiridetMCAO in diabetic vs. non-diabetic mice- Neuroprotective effect observed in non-diabetic mice- No significant neuroprotection in diabetic mice[3]
GLP-1 Receptor Agonists Liraglutide, Exenatide, Semaglutide, Lixisenatide, DulaglutideVarious models of Alzheimer's Disease (e.g., APP/PS1 mice), Parkinson's Disease (e.g., MPTP-induced mice), and Ischemic Stroke (e.g., tMCAO in rats)- Reduced amyloid-beta plaque load and tau pathology (AD models)- Protected dopaminergic neurons and improved motor function (PD models)- Reduced infarct volume and improved neurological outcomes (Stroke models)- Attenuated neuroinflammation and oxidative stress- Promoted neurogenesis and synaptic plasticity[4][5][6][7][8][9][10][11][12][13]

Detailed Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model for Ischemic Stroke

This protocol is a standard method to induce focal cerebral ischemia to study the efficacy of neuroprotective agents.

Objective: To evaluate the neuroprotective effect of a test compound against ischemic brain injury.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • Anesthesia: Anesthetize the mouse with isoflurane (2% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂.

  • Surgical Preparation: Place the animal in a supine position. Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: Ligate the distal ECA. A 6-0 nylon monofilament suture with a silicone-coated tip is introduced into the ICA via an incision in the ECA stump. The suture is advanced approximately 9-10 mm to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion: After 60 minutes of occlusion, the suture is withdrawn to allow for reperfusion.

  • Drug Administration: The test compound (e.g., Glimepiride, Glibenclamide) or vehicle is administered intraperitoneally (i.p.) at a predetermined dose immediately after reperfusion.

  • Neurological Assessment: At 24 hours post-tMCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).

  • Infarct Volume Measurement: Following neurological assessment, euthanize the animals and perfuse the brains with cold saline. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (pale) versus healthy tissue (red). The infarct volume is quantified using image analysis software.

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model for Parkinson's Disease

This protocol is widely used to induce parkinsonism in rodents to test potential anti-parkinsonian and neuroprotective drugs.

Objective: To assess the ability of a test compound to protect dopaminergic neurons from MPTP-induced toxicity.

Animal Model: Male C57BL/6 mice (8-10 weeks old).

Procedure:

  • MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce nigrostriatal dopamine depletion.

  • Drug Administration: The test compound (e.g., a GLP-1 receptor agonist) or vehicle is administered daily, starting either before or after the MPTP injections, for a specified duration (e.g., 14 days).

  • Behavioral Testing: Conduct behavioral tests to assess motor function, such as the rotarod test for motor coordination and the open field test for locomotor activity, at the end of the treatment period.

  • Neurochemical Analysis: Euthanize the animals and dissect the striatum. Analyze the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Immunohistochemistry: Perfuse the brains and process them for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra pars compacta (SNpc) and striatum. The number of TH-positive neurons in the SNpc is quantified using stereological methods.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Sulfonylurea-Mediated Neuroprotection (Hypothesized)

The neuroprotective mechanism of sulfonylureas like Glibenclamide is thought to involve the blockade of the SUR1-TRPM4 channel, which is upregulated after ischemic injury and contributes to cytotoxic edema.

Ischemia Ischemic Insult SUR1_TRPM4 SUR1-TRPM4 Channel Upregulation Ischemia->SUR1_TRPM4 Edema Cytotoxic Edema & Neuronal Death SUR1_TRPM4->Edema Neuroprotection Neuroprotection Sulfonylurea Sulfonylureas (e.g., Glibenclamide) Sulfonylurea->SUR1_TRPM4 Blockade Sulfonylurea->Neuroprotection

Caption: Hypothesized neuroprotective mechanism of sulfonylureas in ischemic stroke.

Signaling Pathway of GLP-1 Receptor Agonist-Mediated Neuroprotection

GLP-1 receptor agonists exert their neuroprotective effects through multiple pathways, including reducing inflammation, oxidative stress, and apoptosis, while promoting cell survival and neurogenesis.

GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R cAMP ↑ cAMP / PKA GLP1R->cAMP PI3K_Akt ↑ PI3K / Akt GLP1R->PI3K_Akt Inflammation ↓ Neuroinflammation cAMP->Inflammation Neurogenesis ↑ Neurogenesis cAMP->Neurogenesis OxidativeStress ↓ Oxidative Stress PI3K_Akt->OxidativeStress Apoptosis ↓ Apoptosis PI3K_Akt->Apoptosis

Caption: Key neuroprotective signaling pathways activated by GLP-1 receptor agonists.

Experimental Workflow for In Vivo Neuroprotection Studies

The following diagram illustrates a typical workflow for preclinical evaluation of a neuroprotective compound.

AnimalModel Animal Model of Neurological Disease DrugAdmin Drug Administration (Test vs. Vehicle) AnimalModel->DrugAdmin Behavioral Behavioral Assessment DrugAdmin->Behavioral Histology Histological Analysis DrugAdmin->Histology Biochemical Biochemical Assays DrugAdmin->Biochemical DataAnalysis Data Analysis & Interpretation Behavioral->DataAnalysis Histology->DataAnalysis Biochemical->DataAnalysis

Caption: General experimental workflow for in vivo neuroprotection studies.

Conclusion

While this compound's direct role in neuroprotection remains to be robustly validated through dedicated in vivo studies, the findings for other sulfonylureas like Glibenclamide and Glimepiride in ischemic stroke models suggest a potential class effect that warrants further investigation. However, the current body of evidence strongly supports the significant and multifaceted neuroprotective properties of GLP-1 receptor agonists across a range of neurodegenerative and ischemic conditions. For researchers and drug development professionals seeking to advance neuroprotective therapies, GLP-1 receptor agonists represent a clinically relevant and mechanistically diverse class of compounds with substantial preclinical and emerging clinical evidence. Future studies should aim to directly compare the neuroprotective efficacy of this compound with these established alternatives to clarify its potential therapeutic role in neurological disorders.

References

A Comparative Analysis of Immediate-Release vs. Extended-Release Glipizide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of immediate-release (IR) and extended-release (ER) formulations of Glipizide, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus. The focus is on their performance in preclinical animal models, with supporting experimental data and detailed methodologies to inform future research and development.

Pharmacokinetic Comparison

The pharmacokinetic profiles of immediate-release and a modified-release (a form of extended-release) this compound have been evaluated in preclinical studies, notably in pig and dog models. The data reveals significant differences in the rate and extent of drug absorption between the two formulations.

A key study conducted a comparative pharmacokinetic analysis in male pigs and dogs, administering both IR and MR formulations. The results, summarized below, highlight the distinct characteristics of each formulation in these models.

Table 1: Pharmacokinetic Parameters of Immediate-Release (IR) vs. Modified-Release (MR) this compound in Pigs

ParameterFormulation10 mg Dose30 mg Dose
Tmax (h) IR1.3-
MR8.76.2
Relative Bioavailability (%) MR (vs. IR)~92%~79%
Inter-animal Coefficient of Variation (CV) in AUC Both~40% to 60%~40% to 60%

Data sourced from a study in six male pigs in a crossover design.[1]

Table 2: Pharmacokinetic Parameters of Modified-Release (MR) this compound in Dogs (10 mg Dose)

ParameterValue
Tmax (h) 5.5
Relative Bioavailability (%) 18%
Inter-animal Coefficient of Variation (CV) in AUC ~80%

Data sourced from a comparative study.[1]

The data indicates that in pigs, the MR formulation, as expected, resulted in a delayed time to reach maximum plasma concentration (Tmax) compared to the IR formulation.[1] The relative bioavailability of the MR formulation in pigs was high, at approximately 92% for the 10 mg dose and 79% for the 30 mg dose.[1] Notably, the MR formulation performed less consistently in dogs, showing a higher coefficient of variation in the area under the curve (AUC) and a lower relative bioavailability of 18%.[1] The study suggested that the porcine model's absorption kinetics and bioavailability were more consistent with published clinical data in humans.[1]

Pharmacodynamic Effects

The primary pharmacodynamic effect of this compound is the lowering of blood glucose levels through the stimulation of insulin secretion. Preclinical studies have demonstrated a formulation-dependent response to this compound.

In studies with normal dogs, oral administration of this compound at doses of 0.81 mg/kg and 1 mg/kg led to hypoglycemia after a latent period of 30 to 60 minutes.[2] With a 1 mg/kg dose, the maximum effect on blood glucose levels was observed between 1.5 and 3 hours.[2] Plasma insulin levels also showed a corresponding increase after a variable latent period.[2] In healthy cats, oral administration of this compound resulted in an increase in mean serum insulin concentration, peaking at 15 minutes and returning to baseline by 60 minutes.[3] A decrease in mean serum glucose concentration was observed within 15 minutes, with the nadir occurring at 60 minutes.[3]

The comparative study in pigs also suggested a formulation-dependent response in blood glucose levels, though specific quantitative data on glucose reduction for each formulation was not detailed in the abstract.[1]

Experimental Protocols

The following is a detailed methodology for a representative preclinical study comparing IR and ER this compound formulations, based on the available literature.

1. Animal Models:

  • Species: Male pigs (Sus scrofa) and beagle dogs (Canis lupus familiaris).

  • Housing: Animals are housed in conditions compliant with animal welfare regulations, with appropriate light-dark cycles, temperature, and humidity. Access to food and water is controlled as per the study design.

2. Study Design:

  • A crossover design is typically employed to minimize inter-animal variability.

  • Animals are randomly assigned to a treatment sequence, receiving either the IR or MR formulation in the first period, followed by a washout period of sufficient duration to ensure complete elimination of the drug.

  • In the second period, the animals receive the alternate formulation.

3. Drug Administration:

  • Formulations: Commercially available or specifically manufactured immediate-release and modified-release this compound tablets.

  • Dosing: Doses are administered orally. For instance, doses of 10 mg and 30 mg have been used in pigs.[1]

  • Administration: Tablets are administered to the animals, followed by a defined volume of water to ensure swallowing. Animals are typically fasted overnight prior to dosing.

4. Sample Collection:

  • Blood Sampling: Blood samples are collected from an appropriate vessel (e.g., jugular vein) at predefined time points.

  • Sampling Schedule: A typical schedule would include a pre-dose sample, followed by frequent sampling in the initial hours post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12 hours) and less frequent sampling at later time points up to 48 hours to capture the full pharmacokinetic profile of the extended-release formulation.[1]

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored frozen (e.g., at -80°C) until analysis.

5. Bioanalytical Method:

  • Assay: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic Parameters: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and terminal half-life (t1/2).

  • Relative Bioavailability: The relative bioavailability of the MR formulation is calculated as (AUC_MR / AUC_IR) * 100.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA for a crossover design) are used to compare the pharmacokinetic parameters between the two formulations.

Mechanism of Action and Signaling Pathway

This compound exerts its glucose-lowering effect by stimulating insulin release from the pancreatic β-cells. This action is dependent on functioning β-cells. The molecular mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane. This binding leads to the closure of these channels, causing depolarization of the cell membrane. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules.

Glipizide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_channel KATP Channel Kir6_2 Kir6.2 (K+ Channel) Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization->Ca_channel Opens Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow Visualization

The crossover study design is a robust method for comparing different drug formulations within the same subjects, thereby reducing biological variability. The workflow for a typical preclinical crossover study comparing IR and ER this compound is illustrated below.

Experimental_Workflow cluster_setup Study Setup cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 Animal_Cohort Preclinical Animal Cohort (e.g., Pigs or Dogs) Randomization Randomization Animal_Cohort->Randomization Group_A Group A Receives IR this compound Randomization->Group_A Group_B Group B Receives ER this compound Randomization->Group_B Sampling_1 Pharmacokinetic/ Pharmacodynamic Sampling (0-48h) Group_A->Sampling_1 Group_B->Sampling_1 Washout Washout Period Sampling_1->Washout Group_A_2 Group A Receives ER this compound Washout->Group_A_2 Group_B_2 Group B Receives IR this compound Washout->Group_B_2 Sampling_2 Pharmacokinetic/ Pharmacodynamic Sampling (0-48h) Group_A_2->Sampling_2 Group_B_2->Sampling_2 Analysis Data Analysis (Pharmacokinetic Modeling and Statistical Comparison) Sampling_2->Analysis

Caption: Crossover experimental design workflow.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Glipizide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, ensuring the safe handling and disposal of pharmaceutical compounds like Glipizide is paramount. Adherence to proper disposal protocols not only ensures a secure laboratory environment but also minimizes the ecological footprint of research activities. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound.

Regulatory Framework

The primary regulation governing the disposal of chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[1] Pharmaceutical waste is categorized, with a small percentage being designated as hazardous waste.[2] While this compound is not explicitly listed as a P- or U-listed hazardous waste, a hazardous waste determination must be conducted based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[1][3] It is the responsibility of the waste generator to make an accurate waste determination.[4]

Spill Management and Decontamination

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and decontaminate the affected area.

Personnel Safety:

  • Ensure all personnel involved in the cleanup are wearing appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety goggles.[5][6]

  • If the spill generates dust, respiratory protection may be required.[5]

Spill Containment and Cleanup:

  • Notify personnel in the immediate area of the spill.

  • Cover the spill with an absorbent material to prevent the spread of dust.[6][7]

  • For liquid spills, create a dike around the spill to contain it.[7]

  • Gently scoop or sweep the absorbed material into a designated, sealable waste container.[6]

  • Decontaminate the spill area and any affected equipment with a suitable cleaning agent.[7]

Disposal Protocol for Unused or Expired this compound

For the disposal of bulk or residual this compound, a systematic approach should be followed to ensure compliance with safety and environmental regulations.

Step 1: Waste Characterization

  • Determine if the this compound waste meets the criteria of hazardous waste under RCRA. This involves assessing its characteristics of ignitability, corrosivity, reactivity, and toxicity.

Step 2: Segregation and Collection

  • Collect this compound waste in a designated, properly labeled, and sealed container.

  • Do not mix this compound waste with other chemical waste streams unless it is part of a well-defined and safe disposal protocol.

Step 3: Disposal Pathway

  • Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, this compound waste can be sent to a permitted medical waste incinerator.[8]

  • Hazardous Waste: If the this compound waste is characterized as hazardous, it must be managed by a licensed hazardous waste disposal company. The disposal process will typically involve incineration at a permitted facility.

Environmental Fate and Degradation of this compound

Understanding the stability and degradation pathways of this compound is crucial for assessing its environmental impact and informing disposal strategies. Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions.

ConditionTemperatureDegradation ProductsStability
0.1M HCl (Acidic)85°C5-methyl-N-[2-(4-sulphamoylphenyl)ethyl]pyrazine-2-carboxamide and its methyl ester intermediate.[9][10][11]Degrades
0.1M NaOH (Alkaline)85°C5-methyl-2-pyrazinecarboxylic acid and 4-(2-aminoethyl) benzenesulfonamide.[9][10][11]Degrades
Water (Neutral)85°CSlow degradation to acidic degradation products.[9][10]Slowly degrades
30% H2O2 (Oxidative)Room TempStable, with minor acidic degradation products appearing.[9][10][11]Stable
Solid State (Thermal/Photolytic)50°C / 40°C with lightNo significant degradation observed.[9][10]Stable

This table summarizes data from forced degradation studies and indicates the relative stability of this compound under various experimental conditions.

Experimental Protocols

The data presented in the table above is derived from forced degradation studies. A general methodology for such a study is as follows:

Forced Degradation Study Protocol:

  • Sample Preparation: Prepare solutions of this compound in various media, including acidic (e.g., 0.1M HCl), alkaline (e.g., 0.1M NaOH), neutral (water), and oxidative (e.g., 30% H2O2). A solid sample is also used for thermal and photolytic stress testing.

  • Stress Conditions: Expose the samples to elevated temperatures (e.g., 85°C) or light, as required by the specific stress condition being tested.

  • Time Points: Withdraw aliquots of the samples at various time intervals.

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products.[2]

  • Characterization: Characterize the degradation products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures.[9][10][11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

GlipizideDisposalWorkflow cluster_prep Preparation & Assessment cluster_spill Spill Response cluster_disposal Disposal Pathway start This compound Waste Generated spill Spill Occurs start->spill waste_characterization Waste Characterization (RCRA) start->waste_characterization ppe Don Appropriate PPE spill->ppe is_hazardous Is it Hazardous Waste? waste_characterization->is_hazardous contain Contain Spill ppe->contain cleanup Clean & Decontaminate contain->cleanup collect_spill Collect Spill Residue cleanup->collect_spill collect_spill->waste_characterization non_hazardous Non-Hazardous Waste Protocol is_hazardous->non_hazardous No hazardous Hazardous Waste Protocol is_hazardous->hazardous Yes incineration Permitted Incineration non_hazardous->incineration licensed_disposal Licensed Hazardous Waste Vendor hazardous->licensed_disposal licensed_disposal->incineration

This compound Disposal Workflow Diagram

References

Personal protective equipment for handling Glipizide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glipizide

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental exposure.

Personal Protective Equipment (PPE)

The required level of PPE depends on the scale of the operation and the physical form of the this compound being handled. Engineering controls, such as fume hoods or dedicated dust control systems, should always be the primary method for exposure control.[1][2]

Exposure ScenarioHand ProtectionEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Normal Use (Intact Tablets) Not normally required.Not normally required.[1][3]Not normally required.[1][3]Not normally required.[3]
Bulk Quantities / Compounding / Crushed Tablets Impervious gloves (e.g., Nitrile, Neoprene).[2][4]Safety glasses or goggles.[1][5]Protective lab coat. Wear additional protective clothing for large quantities.[1][6]Use in a well-ventilated area, fume hood, or under a dust control hood.[4] If OEL is exceeded, use an approved particulate respirator (e.g., P3 filter).[2][4]
Accidental Spill Impervious gloves (e.g., Nitrile, Neoprene).[4][6]Splash goggles.[6]Full suit, boots.[6]Approved/certified dust respirator. A self-contained breathing apparatus may be needed for large spills.[6]
Occupational Exposure Limits (OELs)

Monitoring airborne concentrations is essential when working with this compound powder outside of containment. Ensure that exposure levels remain below the established limits.

Organization / CountryLimit TypeValue
PfizerOEL TWA-8 Hr200 µg/m³[1][2]
PCCATLV - TWA (8h)0.2 mg/m³[3]
AustriaOEL - MAKs5 mg/m³[2]
BelgiumOEL - TWA5 mg/m³[2]
BulgariaOEL - TWA5.0 mg/m³[2]
Czech RepublicOEL - TWA4.0 mg/m³[1]
GreeceOEL - TWA5 mg/m³[1]
IrelandOEL - TWAs4 mg/m³[1]

TWA = Time-Weighted Average; TLV = Threshold Limit Value; OEL = Occupational Exposure Limit; MAKs = Maximale Arbeitsplatzkonzentrationen

Operational Plans

Safe Handling Protocol

Preparation:

  • Risk Assessment: Before beginning work, assess the potential for dust generation and exposure.

  • Engineering Controls: Whenever possible, handle this compound powder within a laboratory fume hood, glove box, or a ventilated enclosure equipped with HEPA filtration to minimize airborne dust.[1][2][5]

  • PPE Selection: Don the appropriate PPE as determined by the risk assessment and the quantities being handled (see Table 1).

Execution:

  • Avoid Dust Generation: Minimize the creation of dust when handling powders or crushed tablets.[2] Avoid actions that could cause the material to become airborne.

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][2][4]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4]

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.[1][2]

  • Secure Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Report: Report the spill to the appropriate safety personnel immediately.[1][2]

  • PPE: Only trained personnel wearing appropriate PPE (including respiratory protection, gloves, goggles, and protective clothing) should perform the cleanup.[1][2]

  • Containment: Contain the source of the spill if it is safe to do so.[1][2]

  • Cleanup (Dry Spill):

    • Carefully collect spilled powder using a method that avoids dust generation.[1][2]

    • Use a damp cloth or a vacuum cleaner equipped with a HEPA filter.[1][2] Do not dry sweep.

    • Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.[1][2][4]

  • Decontamination: Thoroughly clean the spill area with soap and water once the visible material has been removed.[1][2][5]

Disposal Plan

All this compound waste must be managed as hazardous chemical waste to prevent environmental release.

  • Waste Collection:

    • Collect all waste material, including excess this compound, contaminated PPE, and cleanup materials, in a designated waste container.

    • The container must be durable, compatible with the waste, and sealable.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste" and identify the contents (i.e., "this compound Waste").

  • Storage:

    • Store the sealed waste container in a secure, designated area away from incompatible materials.

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.[7]

    • Do not dispose of this compound down the drain or in the regular trash.[5] Care should be taken to avoid environmental release.[1][2]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.